(2R,4S)-4-fluoropyrrolidine-2-carboxylic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2R,4S)-4-fluoropyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8FNO2/c6-3-1-4(5(8)9)7-2-3/h3-4,7H,1-2H2,(H,8,9)/t3-,4+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIWHMENIDGOELV-IUYQGCFVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](CN[C@H]1C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20427477 | |
| Record name | (2R,4S)-4-fluoropyrrolidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20427477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
131176-02-8 | |
| Record name | (2R,4S)-4-fluoropyrrolidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20427477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide on the Chemical Properties of (2R,4S)-4-fluoropyrrolidine-2-carboxylic acid
This technical guide provides a comprehensive overview of the chemical properties of (2R,4S)-4-fluoropyrrolidine-2-carboxylic acid, a fluorinated analog of the amino acid proline. This document is intended for researchers, scientists, and drug development professionals interested in the application of this compound in medicinal chemistry and peptide synthesis.
Chemical and Physical Properties
This compound is a synthetic amino acid derivative. The introduction of a fluorine atom at the 4-position of the pyrrolidine ring significantly influences its conformational preferences and electronic properties, making it a valuable tool in peptide and protein engineering.
Quantitative Data
The following table summarizes the key quantitative chemical and physical properties of this compound and its common N-protected forms. It is important to note that some of the presented data are predicted values due to the limited availability of experimental data for this specific stereoisomer.
| Property | This compound | (2R,4S)-1-(tert-Butoxycarbonyl)-4-fluoropyrrolidine-2-carboxylic acid |
| Molecular Formula | C₅H₈FNO₂ | C₁₀H₁₆FNO₄ |
| Molecular Weight | 133.12 g/mol | 233.24 g/mol [1] |
| CAS Number | 2507-61-1 (for the corresponding (2S,4R) isomer)[2][3] | 681128-50-7[1] |
| Physical Form | Solid[2][3] | Solid |
| Melting Point | 264 °C (for the corresponding (2S,4R) isomer)[4] | Not available |
| pKa (predicted) | Not available | 3.53 ± 0.40 |
| LogP (calculated) | -0.229 (for the (2S,4S) isomer)[5] | Not available |
| Storage Temperature | Room Temperature or 2-8 °C[2][3] | 2-8 °C |
Experimental Protocols
Detailed experimental protocols for the synthesis, purification, and characterization of this compound are crucial for its application in research.
Synthesis
The enantioselective synthesis of this compound can be achieved through various synthetic routes, often starting from chiral precursors. A general approach involves the fluorination of a protected hydroxyproline derivative with subsequent deprotection steps.
Example Synthetic Protocol (Conceptual):
-
Protection: Start with a commercially available protected (2R,4S)-4-hydroxypyrrolidine-2-carboxylic acid derivative, for instance, the N-Boc protected methyl ester.
-
Fluorination: The hydroxyl group at the 4-position is converted to a fluorine atom using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®. This reaction typically proceeds with inversion of stereochemistry.
-
Deprotection: The protecting groups (e.g., Boc and methyl ester) are removed under appropriate acidic or basic conditions to yield the final product.
-
Purification: The crude product is purified by techniques such as recrystallization or column chromatography to obtain the pure this compound.
Purification
Purification of fluorinated proline analogs is often achieved using reversed-phase high-performance liquid chromatography (RP-HPLC).
General HPLC Purification Protocol:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of acetonitrile in water with an ion-pairing agent like trifluoroacetic acid (TFA) is typically employed.
-
Detection: UV detection at a wavelength of 214 nm is suitable for monitoring the peptide bond.
-
Fraction Collection: Fractions corresponding to the desired product peak are collected, and the solvent is removed by lyophilization.
Spectroscopic Characterization
The structure and purity of this compound are confirmed using various spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the protons on the pyrrolidine ring. The chemical shifts and coupling constants are influenced by the presence of the fluorine atom. The acidic proton of the carboxylic acid typically appears as a broad singlet at a downfield chemical shift (>10 ppm).[6]
-
¹³C NMR: The carbon NMR spectrum will display five distinct signals for the pyrrolidine ring carbons. The carbon atom attached to the fluorine will show a large one-bond C-F coupling constant. The carbonyl carbon of the carboxylic acid will resonate at a characteristic downfield position (around 170-180 ppm).[6]
-
-
Infrared (IR) Spectroscopy:
-
The IR spectrum will exhibit a broad absorption band in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretching of the carboxylic acid.
-
A strong absorption band around 1700-1750 cm⁻¹ is characteristic of the C=O stretching of the carboxyl group.
-
A C-F stretching vibration is expected in the region of 1000-1400 cm⁻¹.
-
-
Mass Spectrometry (MS):
-
Mass spectrometry is used to confirm the molecular weight of the compound. The fragmentation pattern can provide structural information. For proline-containing peptides, cleavage N-terminal to the proline residue is a common fragmentation pathway.
-
Biological Context and Signaling Pathways
This compound and its stereoisomers have been instrumental in studying the structure and stability of collagen, the most abundant protein in mammals. The hydroxylation of proline residues is a critical post-translational modification in collagen biosynthesis, essential for the stability of the collagen triple helix.
Collagen Biosynthesis and the Role of Proline Hydroxylation
Collagen synthesis is a complex process that involves multiple enzymatic steps. Prolyl 4-hydroxylase is a key enzyme that catalyzes the formation of 4-hydroxyproline from proline residues within the procollagen chains in the endoplasmic reticulum.[7][8] This hydroxylation is crucial for the formation of a stable triple helix at physiological temperatures.[7][9]
The use of this compound as a substitute for hydroxyproline in collagen model peptides has provided valuable insights into the forces that stabilize the triple helix, suggesting that stereoelectronic effects play a more significant role than hydrogen bonding.
Experimental Workflow for Collagen Stability Analysis
Circular Dichroism (CD) spectroscopy is a powerful technique used to study the secondary structure of proteins, including the triple helical conformation of collagen. The thermal stability of collagen and its analogs can be assessed by monitoring the CD signal as a function of temperature.
This workflow allows for the quantitative comparison of the stability of collagen peptides containing this compound with those containing natural proline or hydroxyproline, thereby elucidating the structural effects of fluorination.[10][11][12]
References
- 1. (2R,4S)-1-(tert-Butoxycarbonyl)-4-fluoropyrrolidine-2-carboxylic acid | C10H16FNO4 | CID 9942734 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (2S,4R)-4-Fluoropyrrolidine-2-carboxylic acid | 2507-61-1 [sigmaaldrich.com]
- 3. (2S,4R)-4-fluoropyrrolidine-2-carboxylic acid | 2507-61-1 [sigmaaldrich.com]
- 4. (2S,4R)-4-FLUORO-PYRROLIDINE-2-CARBOXYLIC ACID | 2507-61-1 [chemicalbook.com]
- 5. chemscene.com [chemscene.com]
- 6. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 7. Prolyl 4-hydroxylase and its role in collagen synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Proline Precursors and Collagen Synthesis: Biochemical Challenges of Nutrient Supplementation and Wound Healing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Procollagen-proline dioxygenase - Wikipedia [en.wikipedia.org]
- 10. Circular Dichroism Spectroscopy of Collagen Fibrillogenesis: A New Use for an Old Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Applications of Circular Dichroism for Structural Analysis of Gelatin and Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Circular Dichroism Spectroscopy of Collagen Fibrillogenesis: A New Use for an Old Technique: Full Paper PDF & Summary | Bohrium [bohrium.com]
A Technical Guide to the Spectroscopic Analysis of (2R,4S)-4-fluoropyrrolidine-2-carboxylic acid
Introduction
(2R,4S)-4-fluoropyrrolidine-2-carboxylic acid is a fluorinated analog of the amino acid proline. The introduction of fluorine into organic molecules can significantly alter their chemical and biological properties, including metabolic stability, binding affinity, and lipophilicity. Consequently, fluorinated amino acids are of great interest to researchers in drug development and chemical biology. Accurate structural characterization is paramount, and for this, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools. This guide provides a detailed overview of the experimental protocols for acquiring NMR and MS data for this compound, presents expected (hypothetical) spectroscopic data in a structured format, and illustrates the general workflow for such an analysis.
Experimental Protocols
Detailed methodologies for acquiring high-quality NMR and MS data are crucial for unambiguous structure elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A comprehensive NMR analysis would involve acquiring ¹H, ¹³C, and ¹⁹F spectra, along with 2D correlation experiments (e.g., COSY, HSQC) to confirm assignments.
Sample Preparation:
-
Sample Weighing: Accurately weigh 5-25 mg of this compound for ¹H NMR, and 50-100 mg for ¹³C NMR, into a clean, dry vial.[1][2]
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Deuterium oxide (D₂O) or methanol-d₄ are common choices for polar molecules like amino acids. The typical volume required is 0.6-0.7 mL.[1]
-
Dissolution: Add the deuterated solvent to the vial containing the sample. Gently vortex or sonicate the vial to ensure complete dissolution.
-
Filtration and Transfer: To remove any particulate matter that could degrade the spectral quality, filter the solution through a small cotton or glass wool plug in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[3]
-
Internal Standard: For precise chemical shift referencing, an internal standard can be added. For aqueous samples, DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) is a common choice. Alternatively, the residual solvent signal can be used for calibration if its chemical shift is known under the experimental conditions.[1]
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
Data Acquisition:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of detecting ¹H, ¹³C, and ¹⁹F nuclei.
-
¹H NMR: Acquire a standard one-dimensional proton spectrum. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a spectral width covering the expected range of chemical shifts (approx. 0-10 ppm), and a relaxation delay of 1-5 seconds.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are typically required.[1]
-
¹⁹F NMR: Acquire a one-dimensional fluorine spectrum. ¹⁹F NMR is highly sensitive due to the 100% natural abundance of the nucleus.[4][5] The spectral width should be large enough to encompass the expected chemical shifts for fluoroalkanes (e.g., -150 to -250 ppm).[4][6]
-
2D NMR: Experiments such as COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range correlation) should be performed to unambiguously assign all proton and carbon signals.
Mass Spectrometry (MS)
Electrospray Ionization (ESI) is a soft ionization technique well-suited for analyzing polar and thermally labile molecules like amino acids, as it minimizes fragmentation during ionization.[7]
Sample Preparation:
-
Stock Solution: Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent such as water or methanol.
-
Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL using a mobile phase-like solvent mixture, typically containing water, acetonitrile, and a small amount of an acid (e.g., 0.1% formic acid) to promote protonation for positive ion mode analysis.[8][9]
Data Acquisition:
-
Instrumentation: A mass spectrometer equipped with an ESI source, such as a quadrupole, ion trap, or time-of-flight (TOF) analyzer. High-resolution mass spectrometry (HRMS) is preferred for accurate mass determination.
-
Infusion/Chromatography: The sample can be introduced into the mass spectrometer via direct infusion using a syringe pump or, for complex mixtures, via liquid chromatography (LC-MS).
-
Ionization Mode: Positive ion mode is typically used for amino acids, as the basic nitrogen atom is readily protonated.
-
Data Collection:
-
Full Scan MS: Acquire a full scan mass spectrum to determine the mass-to-charge ratio (m/z) of the protonated molecular ion [M+H]⁺.
-
Tandem MS (MS/MS): To obtain structural information, perform a tandem MS experiment. Isolate the [M+H]⁺ ion and subject it to collision-induced dissociation (CID) to generate characteristic fragment ions. The fragmentation pattern can help confirm the structure.[10]
-
Hypothetical Spectroscopic Data
While experimental data for this specific molecule is not publicly available, the following tables summarize the expected spectroscopic data based on its chemical structure and known values for similar compounds.
Table 1: Expected ¹H NMR Data
(Solvent: D₂O, Reference: DSS at 0.00 ppm)
| Proton Position | Expected Chemical Shift (δ, ppm) | Multiplicity | Expected Coupling Constants (J, Hz) |
| H2 | 3.8 - 4.2 | ddd | JH2-H3a, JH2-H3b, JH2-H5a, JH2-H5b |
| H3a, H3b | 2.2 - 2.8 | m | - |
| H4 | 5.1 - 5.5 | dtm | JH4-F ≈ 45-55, JH4-H3a,b, JH4-H5a,b |
| H5a, H5b | 3.4 - 3.9 | m | - |
Note: The presence of fluorine will cause complex splitting patterns, especially for H4 and adjacent protons.
Table 2: Expected ¹³C NMR Data
(Solvent: D₂O, Proton Decoupled)
| Carbon Position | Expected Chemical Shift (δ, ppm) | Multiplicity (due to ¹⁹F) | Expected ¹JC-F (Hz) |
| C2 (CH) | 60 - 65 | d | ~20-30 (²JCF) |
| C3 (CH₂) | 35 - 40 | d | ~20-30 (²JCF) |
| C4 (CHF) | 88 - 95 | d | ~170-190 (¹JCF) |
| C5 (CH₂) | 52 - 58 | d | ~20-30 (²JCF) |
| COOH | 175 - 180 | s | - |
Note: Carbons will appear as doublets due to coupling with the ¹⁹F nucleus, with the magnitude of the coupling constant decreasing with the number of bonds separating the nuclei.[11]
Table 3: Expected ¹⁹F NMR Data
(Solvent: D₂O, Proton Decoupled)
| Fluorine Position | Expected Chemical Shift (δ, ppm) |
| F4 | -170 to -190 |
Note: The ¹⁹F chemical shift is highly sensitive to the chemical environment.[4][12]
Table 4: Expected Mass Spectrometry Data
(Technique: ESI-MS, Positive Ion Mode)
| Ion | Formula | Calculated m/z | Description |
| [M+H]⁺ | [C₅H₉FNO₂]⁺ | 134.0612 | Protonated Molecular Ion |
| [M-H₂O+H]⁺ | [C₅H₇FNO]⁺ | 116.0506 | Loss of water from the carboxylic acid |
| [M-COOH+H]⁺ | [C₄H₈FN]⁺ | 90.0662 | Loss of the carboxylic acid group (decarboxylation) |
Note: The fragmentation of proline derivatives is often characterized by the loss of water and the carboxylic acid group.[13][14]
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the characterization of a novel fluorinated compound like this compound.
References
- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 2. scribd.com [scribd.com]
- 3. web.uvic.ca [web.uvic.ca]
- 4. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 5. biophysics.org [biophysics.org]
- 6. wissen.science-and-fun.de [wissen.science-and-fun.de]
- 7. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]
- 8. Amino acid analysis by capillary electrophoresis electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. research.cbc.osu.edu [research.cbc.osu.edu]
- 11. University of Ottawa NMR Facility Blog: 13C NMR of Fluorinated Organics [u-of-o-nmr-facility.blogspot.com]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Gas Phase Fragmentation Behavior of Proline in Macrocyclic b7 Ions - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Solid-State Architecture of (2R,4S)-4-fluoropyrrolidine-2-carboxylic acid: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the crystal structure of (2R,4S)-4-fluoropyrrolidine-2-carboxylic acid, a fluorinated proline analogue of significant interest in medicinal chemistry and drug development. The document is intended for researchers, scientists, and professionals in the field of drug discovery and materials science, offering detailed crystallographic data, experimental protocols, and a visualization of its biological mechanism of action.
This compound, also known as (2S,4R)-4-fluoroproline, is a synthetic amino acid that has been shown to act as an inhibitor of collagen biosynthesis.[1] Its incorporation into peptides and proteins can significantly influence their conformational stability and biological activity.[2][3] Understanding its precise three-dimensional structure is paramount for designing novel therapeutics and biomaterials.
Crystallographic Data Summary
The crystal structure of the enantiomeric form, (2S,4R)-4-fluoropyrrolidinium-2-carboxylate, has been determined by single-crystal X-ray diffraction. As enantiomers, (2R,4S) and (2S,4R) forms will exhibit identical unit cell parameters and crystal packing arrangements, differing only in their absolute stereochemistry. The compound crystallizes in the orthorhombic space group P2₁2₁2₁ and exists as a zwitterion in the solid state, characterized by intermolecular N—H···O hydrogen bonding between the ammonium and carboxylate groups.[4] The five-membered pyrrolidine ring adopts an envelope conformation.[4]
| Parameter | Value [4] |
| Chemical Formula | C₅H₈FNO₂ |
| Molecular Weight | 133.12 g/mol |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 7.6530 (6) |
| b (Å) | 8.4128 (6) |
| c (Å) | 8.6286 (6) |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 555.54 (7) |
| Z | 4 |
| Temperature (K) | 100 |
| Radiation type | Mo Kα |
| Wavelength (Å) | 0.71073 |
| R-factor | 0.038 |
| wR-factor | 0.073 |
Experimental Protocols
Synthesis and Crystallization
A scalable and cost-effective synthesis of 4-fluoroproline has been developed, which avoids the use of potentially explosive aminosulfur trifluoride reagents.[3] The synthesis starts from N-Boc-4(R)-hydroxyproline methyl ester (Boc-Hyp-OMe). This precursor is treated with trifluoromethanesulfonic anhydride, followed by reaction with tetrabutylammonium fluoride (TBAF) to introduce the fluorine atom.[3] Subsequent removal of the Boc and methyl ester protecting groups under acidic conditions (2 N HCl at reflux) yields the final product.[3]
For crystallization, the compound was recrystallized from a 50/50 (v/v) mixture of acetone and water.[4]
Single-Crystal X-ray Diffraction
A suitable single crystal of the compound is mounted on a diffractometer. The crystal is kept at a constant low temperature (e.g., 100 K) during the experiment to minimize thermal vibrations.[4] Data is collected using monochromatic X-ray radiation (e.g., Mo Kα, λ = 0.71073 Å).[4] The diffraction pattern is recorded, and the intensities of the reflections are measured. The collected data is then processed to determine the unit cell dimensions and the crystal structure is solved and refined using standard crystallographic software.
Mechanism of Action: Inhibition of Collagen Biosynthesis
This compound acts as an inhibitor of collagen biosynthesis. It is recognized by prolyl-tRNA synthetase and incorporated into procollagen chains in place of proline. The presence of the electronegative fluorine atom alters the stereoelectronic properties of the pyrrolidine ring, which can interfere with the post-translational hydroxylation of proline residues by prolyl hydroxylase, a critical step in collagen maturation. This disruption of the collagen synthesis pathway leads to the formation of unstable collagen triple helices.
References
- 1. (2S,4R)-4-Fluoro-pyrrolidine-2-carboxylic acid | 2507-61-1 | FF56097 [biosynth.com]
- 2. Rational Design of Protein Stability: Effect of (2S,4R)-4-Fluoroproline on the Stability and Folding Pathway of Ubiquitin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Commercial Suppliers and Technical Guide for (2R,4S)-4-fluoropyrrolidine-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of commercial suppliers for (2R,4S)-4-fluoropyrrolidine-2-carboxylic acid, a key building block in medicinal chemistry and drug development. The incorporation of fluorinated proline analogs can significantly influence the conformational properties and metabolic stability of peptides and peptidomimetics. This document also outlines a representative experimental protocol for its use in solid-phase peptide synthesis (SPPS).
Commercial Supplier Data
The following table summarizes the commercially available this compound and its hydrochloride salt from various suppliers. Researchers are advised to contact the suppliers directly for the most current pricing and availability.
| Supplier | Product Name | CAS Number | Purity | Available Quantities |
| CymitQuimica (distributing for Biosynth) | This compound hydrochloride | 1143504-73-7 | Min. 95% | 250mg, 500mg, 1g, 2g, 5g[1] |
| Shanghai Joy Biotech Ltd. | This compound hydrochloride | Not explicitly stated | Information not available | Contact for details[2] |
| PharmaBlock Sciences (Nanjing), Inc. | This compound | Information not available | Information not available | Contact for details |
Experimental Protocols: Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)
The following is a generalized yet detailed protocol for the incorporation of this compound into a peptide sequence using Fmoc-based solid-phase peptide synthesis.
Materials:
-
Fmoc-Rink Amide resin (or other suitable resin depending on the desired C-terminus)
-
This compound hydrochloride
-
Fmoc-protected amino acids
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine) or N-methylmorpholine (NMM)
-
Fmoc deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane), Methanol
-
Cleavage cocktail: e.g., 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% water
-
Diethyl ether (cold)
-
Solid-phase synthesis vessel
Methodology:
-
Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 1-2 hours in a solid-phase synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF from the swollen resin.
-
Add the Fmoc deprotection solution (20% piperidine in DMF) to the resin.
-
Agitate the mixture for 20-30 minutes at room temperature.
-
Drain the solution and wash the resin thoroughly with DMF (3-5 times).
-
-
Coupling of this compound:
-
In a separate vial, dissolve this compound hydrochloride (e.g., 4 equivalents relative to resin loading), HBTU or HATU (e.g., 3.9 equivalents), and a base such as DIPEA or NMM (e.g., 8 equivalents) in DMF.
-
Allow the activation mixture to pre-activate for 5-10 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 2-4 hours at room temperature. The progress of the coupling reaction can be monitored using a ninhydrin test.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (3-5 times) followed by DCM (3-5 times) to remove any unreacted reagents and by-products.
-
-
Peptide Chain Elongation: Repeat the Fmoc deprotection and coupling steps for the subsequent amino acids in the desired sequence.
-
Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.
-
Resin Washing and Drying:
-
Wash the peptide-resin extensively with DMF, followed by DCM, and finally with methanol.
-
Dry the resin under vacuum for several hours.
-
-
Cleavage and Deprotection:
-
Place the dried peptide-resin in a cleavage vessel.
-
Add the cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water).
-
Gently agitate the mixture for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the TFA filtrate to a large volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the precipitated peptide.
-
Wash the peptide pellet with cold diethyl ether.
-
Dry the crude peptide and purify using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Visualizations
The following diagrams illustrate key workflows in the utilization of this compound.
Caption: Solid-Phase Peptide Synthesis (SPPS) Workflow.
Caption: Amino Acid Activation and Coupling Pathway.
References
An In-depth Technical Guide to (2R,4S)-4-fluoropyrrolidine-2-carboxylic acid and its Stereoisomer
Introduction: This technical guide provides a comprehensive overview of (2R,4S)-4-fluoropyrrolidine-2-carboxylic acid, a fluorinated proline analogue of significant interest to researchers, scientists, and drug development professionals. Due to the greater availability of public data for its enantiomer, (2S,4R)-4-fluoropyrrolidine-2-carboxylic acid, this guide will focus on the properties and applications of the (2S,4R) isomer while noting its stereochemical relationship to the (2R,4S) form. As enantiomers, they share identical physical and chemical properties, except for their interaction with other chiral molecules and the direction in which they rotate plane-polarized light. This compound and its derivatives are valuable building blocks in medicinal chemistry and peptide synthesis, primarily due to the unique properties conferred by the fluorine atom.
Physicochemical Properties
The introduction of a fluorine atom into the pyrrolidine ring significantly influences the molecule's conformational preferences and electronic properties. This has implications for its use in creating peptides with enhanced stability and biological activity.
Table 1: Physicochemical Data for (2S,4R)-4-fluoropyrrolidine-2-carboxylic acid
| Property | Value | Reference |
| CAS Number | 2507-61-1 | [1] |
| Molecular Formula | C5H8FNO2 | [1] |
| Molecular Weight | 133.12 g/mol | [1] |
| Appearance | White to off-white solid | [1] |
| Purity | ≥95% - 97% | |
| Boiling Point | 265.1 ± 40.0 °C at 760 mmHg | |
| Storage Temperature | Room Temperature or 2-8 °C | |
| IUPAC Name | (2S,4R)-4-fluoropyrrolidine-2-carboxylic acid |
Table 2: Data for Common Derivatives of Fluoropyrrolidine-2-carboxylic acid
| Derivative | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Characteristics | Reference |
| (2R,4S)-1-(tert-Butoxycarbonyl)-4-fluoropyrrolidine-2-carboxylic acid | 681128-50-7 | C10H16FNO4 | 233.24 | Boc-protected form for peptide synthesis. | [2][3] |
| (2S,4S)-Fmoc-4-fluoro-pyrrolidine-2-carboxylic acid | 203866-19-7 | C20H18FNO4 | 355.36 | Fmoc-protected building block for solid-phase peptide synthesis. | [4] |
Experimental Protocols
The primary application of (2S,4R)-4-fluoropyrrolidine-2-carboxylic acid in research is as a building block in peptide synthesis. This requires the protection of its amino group, most commonly with Fmoc (9-fluorenylmethoxycarbonyl).
General Asymmetric Synthesis
While specific, detailed synthesis protocols for (2S,4R)-4-fluoropyrrolidine-2-carboxylic acid are proprietary, a general approach involves the asymmetric synthesis from suitable starting materials like gramicidin or chloromethyl ketone.
Solid-Phase Peptide Synthesis (SPPS) using Fmoc-(2S,4R)-4-fluoropyrrolidine-2-carboxylic acid
This protocol outlines the key steps for incorporating this fluorinated amino acid into a peptide chain using manual or automated solid-phase peptide synthesis.
-
Resin Selection and Swelling:
-
Choose a suitable resin based on the desired C-terminal of the peptide (e.g., Wang resin for a C-terminal carboxylic acid, Rink amide resin for a C-terminal amide).[5]
-
Swell the resin in a suitable solvent, such as N,N-dimethylformamide (DMF), for at least one hour to allow for the expansion of the polymer matrix and improve accessibility of reactive sites.[6]
-
-
Fmoc Deprotection:
-
Treat the resin-bound peptide with a 20% solution of piperidine in DMF to remove the Fmoc protecting group from the N-terminal amino acid.[5][6] This reaction is typically rapid, occurring within minutes.[7]
-
Wash the resin thoroughly with DMF to remove the piperidine and the dibenzofulvene byproduct.[6]
-
-
Amino Acid Coupling:
-
Activate the carboxyl group of the incoming Fmoc-(2S,4R)-4-fluoropyrrolidine-2-carboxylic acid. Common activators include HBTU, HATU, or DIC/HOBt in DMF.[5]
-
Add the activated amino acid solution to the resin and allow the coupling reaction to proceed. The reaction time can vary from one to several hours.
-
Wash the resin with DMF to remove any unreacted amino acid and coupling reagents.
-
-
Repeat Cycle:
-
Repeat the deprotection and coupling steps for each subsequent amino acid in the desired peptide sequence.
-
-
Final Cleavage and Deprotection:
-
Once the peptide synthesis is complete, treat the resin with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane), to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Precipitate the crude peptide in cold diethyl ether, then collect and dry it.
-
-
Purification:
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the final peptide product by mass spectrometry and analytical HPLC.
-
Caption: A generalized workflow for Fmoc-based solid-phase peptide synthesis.
Biological Activity and Signaling Pathways
(2S,4R)-4-fluoropyrrolidine-2-carboxylic acid is a proline derivative, and its incorporation into peptides can influence their structure and function.[1] Fluorinated amino acids are known to enhance the biological activity and metabolic stability of peptides, making them valuable in drug development.[4]
Inhibition of Collagen Biosynthesis
As a proline analogue, this compound can interfere with collagen synthesis. Collagen is a critical structural protein, and its stability is dependent on the hydroxylation of proline residues, a process catalyzed by prolyl hydroxylase.[8] Introducing a fluorinated proline can alter the triple-helix structure of collagen, potentially inhibiting its formation and deposition.[8][9] This has therapeutic implications for fibrotic diseases, which are characterized by excessive collagen accumulation.[8]
Caption: The collagen biosynthesis pathway with a potential point of inhibition.
Role in Cancer Research: Arginase Inhibition
While direct studies on this compound as an arginase inhibitor are not prevalent, related pyrrolidine-based compounds have been developed as potent inhibitors of this enzyme, which is a promising target in immuno-oncology.[10] Arginase depletes L-arginine in the tumor microenvironment, which suppresses the T-cell response and allows cancer cells to evade the immune system.[11][12]
In many cancers, tumor cells are auxotrophic for arginine due to the decreased expression of argininosuccinate synthetase (ASS1).[13] Arginase inhibitors can restore L-arginine levels, thereby enhancing T-cell function and inhibiting tumor growth.[12] The PI3K/AKT/mTOR signaling pathway is often implicated in the regulation of arginase expression and its effects on cell proliferation and viability.[11]
Caption: The role of arginine metabolism in the tumor microenvironment and the mechanism of arginase inhibitors.
Conclusion
This compound and its enantiomer are valuable tools in chemical biology and drug discovery. The strategic incorporation of fluorine provides a means to modulate the conformational properties of peptides, enhancing their stability and biological activity. Its role as a proline analogue makes it particularly useful for studying and potentially inhibiting collagen synthesis, with applications in fibrosis research. Furthermore, the broader class of pyrrolidine-containing molecules shows significant promise in cancer immunotherapy through the inhibition of arginase. This technical guide provides a foundational understanding for researchers looking to leverage the unique properties of this compound in their work.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. (2R,4S)-1-(tert-Butoxycarbonyl)-4-fluoropyrrolidine-2-carboxylic acid-陕西莱特光电材料股份有限公司 [ltom.com]
- 3. (2R,4S)-1-(tert-Butoxycarbonyl)-4-fluoropyrrolidine-2-carboxylic acid | C10H16FNO4 | CID 9942734 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 6. chem.uci.edu [chem.uci.edu]
- 7. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 8. What are Collagen inhibitors and how do they work? [synapse.patsnap.com]
- 9. Inhibition of collagen synthesis by select calcium and sodium channel blockers can be mitigated by ascorbic acid and ascorbyl palmitate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Pathophysiology of Arginases in Cancer and Efforts in Their Pharmacological Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of arginase modulates T-cell response in the tumor microenvironment of lung carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Arginine dependence of tumor cells: targeting a chink in cancer’s armor - PMC [pmc.ncbi.nlm.nih.gov]
The Influence of Fluorination on the Biological Activity of Proline Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into amino acids has emerged as a powerful tool in chemical biology and drug discovery. Among these, fluorinated proline analogs have garnered significant attention due to their profound and predictable effects on peptide and protein conformation, stability, and biological activity. This technical guide provides an in-depth exploration of the biological activities of fluorinated proline analogs, with a focus on quantitative data, detailed experimental methodologies, and the underlying molecular principles.
Conformational Control: The Impact of Fluorination on Proline Puckering and Peptide Bonds
The unique cyclic structure of proline imposes significant constraints on the peptide backbone. The pyrrolidine ring of proline can adopt two primary puckered conformations: Cγ-exo and Cγ-endo. Furthermore, the peptide bond preceding a proline residue can exist in either a cis or trans conformation. The introduction of a highly electronegative fluorine atom onto the proline ring, most commonly at the C4 position, stereochemically dictates these conformational preferences.
(2S,4R)-4-fluoroproline (Flp) , the trans-fluoroproline, favors a Cγ-exo ring pucker. This pre-organization of the ring structure promotes a trans conformation of the preceding peptide bond. Conversely, (2S,4S)-4-fluoroproline (flp) , the cis-fluoroproline, preferentially adopts a Cγ-endo pucker, which in turn stabilizes a cis peptide bond.[1][2] This stereoelectronic control allows for the rational design of peptides and proteins with desired secondary structures and enhanced stability.
Data Presentation: Quantitative Effects on Protein Stability
The conformational pre-organization induced by fluorinated prolines can translate into significant increases in protein stability. This is often quantified by measuring the melting temperature (Tm) and the Gibbs free energy of unfolding (ΔG).
Ubiquitin Stability
A notable example is the stabilization of human ubiquitin, a protein containing three proline residues that all adopt a Cγ-exo pucker in the native state. Substituting these with (2S,4R)-4-fluoroproline leads to a marked increase in thermal and chemical stability.[3][4]
| Protein Variant | pH | Melting Temperature (Tm) (°C) | ΔTm (°C) |
| Wild-type Ubiquitin | 1.8 | 62.5 | - |
| (4R)-FPro-Ubiquitin | 1.8 | 69.5 | +7.0 |
| Wild-type Ubiquitin | 2.5 | 70.0 | - |
| (4R)-FPro-Ubiquitin | 2.5 | 77.0 | +7.0 |
| Wild-type Ubiquitin | 3.25 | 75.5 | - |
| (4R)-FPro-Ubiquitin | 3.25 | 82.5 | +7.0 |
| Table 1: Thermal stability of wild-type and (4R)-FPro-containing ubiquitin at various pH values.[3] |
| Protein Variant | Denaturant | ΔGunfolding (kJ·mol-1) | ΔΔGunfolding (kJ·mol-1) |
| Wild-type Ubiquitin | GdmCl (pH 2.0) | 26.16 | - |
| (4R)-FPro-Ubiquitin | GdmCl (pH 2.0) | 30.87 | 4.71 |
| Table 2: Thermodynamic stability of wild-type and (4R)-FPro-containing ubiquitin determined by guanidinium chloride (GdmCl) denaturation.[3] |
Collagen Stability
In collagen mimetic peptides with the sequence (Pro-Yaa-Gly)10, the substitution of the Yaa position proline with (2S,4R)-4-fluoroproline results in a significant increase in the triple helix melting temperature.[5][6]
| Peptide | Melting Temperature (Tm) (°C) |
| (Pro-Pro-Gly)10 | 24 |
| (Pro-Hyp-Gly)10 | 41 |
| (Pro-Flp-Gly)10 | 47 |
| Table 3: Melting temperatures of collagen mimetic peptides.[5] |
Interestingly, the diastereomer (4S)-fluoroproline can also stabilize the collagen triple helix when incorporated at the Xaa position in (Xaa-Pro-Gly)10 repeats, a position that favors the endo ring pucker.[5] However, (4R)-FPro in the same position is destabilizing.[7]
Thioredoxin Stability
The effect of fluorination on protein stability is context-dependent. In a variant of E. coli thioredoxin (Trx1P), where the single cis-proline at position 76 is replaced, the introduction of 4,4-difluoroproline (Dfp) was found to be destabilizing.[8]
| Thioredoxin Variant | Redox State | ΔG0 (kJ·mol-1) | ΔΔG0 (kJ·mol-1) |
| Trx1P | Oxidized | -29.9 ± 0.3 | - |
| Trx1Dfp | Oxidized | -24.9 ± 0.6 | +5.0 |
| Trx1P | Reduced | -23.9 ± 0.4 | - |
| Trx1Dfp | Reduced | -22.3 ± 0.6 | +1.6 |
| Table 4: Thermodynamic stability of thioredoxin variants at pH 7.0 and 25°C.[8] |
Enzyme Inhibition
Fluorinated proline analogs are valuable scaffolds in the design of enzyme inhibitors. The conformational constraints imposed by the fluorinated ring can enhance binding affinity and selectivity.
Dipeptidyl Peptidase IV (DPP-IV) Inhibition
DPP-IV is a therapeutic target for type 2 diabetes. Peptides containing proline or its analogs are known to be inhibitors of this enzyme. While specific IC50 or Ki values for a series of fluoroproline-containing peptides are dispersed throughout the literature, the general principle is that the constrained ring system can be optimized for binding to the enzyme's active site. For example, dipeptides with a C-terminal proline have been shown to inhibit DPP-IV.[9] The incorporation of fluoroproline in these dipeptides can be a strategy to enhance their inhibitory potency.
Prolyl Oligopeptidase (POP) Inhibition
Prolyl oligopeptidase is implicated in neurodegenerative diseases. Inhibitors of POP often contain a proline-like moiety. The inhibitor KYP-2047, which contains a cyanopyrrolidine warhead, is a known potent inhibitor of POP.[10][11] The development of fluorinated analogs of such inhibitors is an active area of research to improve their pharmacokinetic and pharmacodynamic properties.
A comprehensive table of IC50/Ki values for fluoroproline-containing enzyme inhibitors is currently challenging to compile due to the scattered nature of the data. However, the examples above highlight the potential of these analogs in inhibitor design.
Role in Cellular Signaling Pathways
The direct role of fluorinated proline analogs in modulating specific signaling pathways, such as the TGF-β pathway, is an emerging area of research with limited current data. It is known that some perfluorinated compounds can modulate TGF-β signaling.[12] However, the specific effects of incorporating fluorinated proline into peptides or proteins involved in this pathway are not yet well-elucidated. Proline metabolism itself is linked to cellular signaling, influencing processes like collagen biosynthesis through pathways involving IGF-IR, β1-integrin, and NF-κB.[13] Future research may explore how the introduction of fluorinated prolines into key proteins in these pathways could offer a novel means of therapeutic intervention.
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of a Fluoroproline-Containing Peptide
This protocol outlines the manual Fmoc-SPPS of a generic peptide containing a (2S,4R)-4-fluoroproline residue.
Materials:
-
Fmoc-Rink Amide resin
-
Fmoc-protected amino acids
-
Fmoc-(2S,4R)-4-fluoroproline-OH
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
20% (v/v) Piperidine in DMF
-
Coupling reagents: HBTU/HOBt or HATU/HOAt
-
N,N-Diisopropylethylamine (DIEA)
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
Dissolve the Fmoc-amino acid (3 equivalents relative to resin loading) and coupling reagents (e.g., HBTU/HOBt, 3 equivalents each) in DMF.
-
Add DIEA (6 equivalents) and add the solution to the resin.
-
Agitate for 1-2 hours.
-
Monitor the reaction completion using a Kaiser test.
-
-
Fluoroproline Coupling: For the incorporation of Fmoc-(2S,4R)-4-fluoroproline-OH, follow the same procedure as in step 3. A standard coupling time of 2 hours is generally sufficient.
-
Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the sequence.
-
Final Deprotection: Remove the N-terminal Fmoc group as described in step 2.
-
Cleavage and Deprotection: Wash the resin with DCM and dry under vacuum. Treat the resin with the cleavage cocktail for 2-3 hours.
-
Peptide Precipitation: Filter the cleavage solution and precipitate the peptide by adding it to cold diethyl ether.
-
Purification: Centrifuge to pellet the peptide, wash with cold ether, and dry. Purify the crude peptide by reverse-phase HPLC.
19F NMR for Conformational Analysis
This protocol describes the use of 19F NMR to determine the cis/trans isomer ratio of a peptide containing a 4-fluoroproline residue.
Sample Preparation:
-
Dissolve the purified fluoroproline-containing peptide in a suitable buffer (e.g., phosphate buffer in 90% H2O/10% D2O) to a final concentration of 1-5 mM.
NMR Data Acquisition:
-
Acquire 19F NMR spectra on a high-field NMR spectrometer equipped with a fluorine probe.
-
A standard one-pulse experiment is typically sufficient.
-
Key parameters:
-
Temperature: 298 K
-
Sweep width: Appropriate for the chemical shift range of the fluoroproline signals (e.g., 50-100 ppm).
-
Acquisition time: 1-2 seconds.
-
Relaxation delay: 2-5 seconds.
-
Number of scans: Dependent on sample concentration, typically 128 to 1024 scans.
-
Data Processing and Analysis:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase and baseline correct the spectrum.
-
The cis and trans conformers will typically give rise to two distinct 19F signals.
-
Integrate the peaks corresponding to the cis and trans isomers.
-
The ratio of the integrals directly corresponds to the population ratio of the two conformers.
X-ray Crystallography of a Fluoroproline-Containing Protein
This protocol provides a general workflow for the crystallization and structure determination of a protein containing fluoroproline.
Protein Expression and Purification:
-
Express the protein containing the fluoroproline analog, for example, by using an E. coli auxotrophic strain.[3]
-
Purify the protein to homogeneity using standard chromatographic techniques (e.g., affinity, ion-exchange, and size-exclusion chromatography).
Crystallization:
-
Concentrate the purified protein to 5-20 mg/mL.
-
Perform high-throughput screening of crystallization conditions using commercial screens (e.g., Hampton Research, Qiagen).
-
The hanging-drop or sitting-drop vapor diffusion method is commonly used. Mix the protein solution with the crystallization reagent in a 1:1 ratio.
-
Incubate the crystallization plates at a constant temperature (e.g., 4°C or 20°C).
-
Monitor for crystal growth over several days to weeks.
Data Collection and Structure Determination:
-
Cryo-protect the crystals by soaking them in a solution containing a cryoprotectant (e.g., glycerol, ethylene glycol) before flash-cooling in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron source.
-
Process the diffraction data using software such as XDS or HKL2000.
-
Solve the structure by molecular replacement if a homologous structure is available.
-
Refine the model using software like PHENIX or Refmac5, and build the model into the electron density map using Coot.
-
Validate the final structure before deposition in the Protein Data Bank (PDB).
Conclusion
Fluorinated proline analogs represent a versatile and powerful tool for the rational design of peptides and proteins with tailored properties. Their ability to enforce specific conformational preferences translates into enhanced stability and provides a means to modulate biological activity. The methodologies outlined in this guide provide a framework for the synthesis, characterization, and application of these valuable building blocks in academic research and drug development. As our understanding of the subtle interplay between fluorine stereoelectronics and biological systems continues to grow, so too will the applications of fluorinated proline analogs in addressing complex biological questions and developing novel therapeutics.
References
- 1. Origin of the Stability Conferred upon Collagen by Fluorination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The conserved active site proline determines the reducing power of Staphylococcus aureus thioredoxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rational Design of Protein Stability: Effect of (2S,4R)-4-Fluoroproline on the Stability and Folding Pathway of Ubiquitin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Origin of the stability conferred upon collagen by fluorination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterization of collagen model peptides containing 4-fluoroproline; (4(S)-fluoroproline-pro-gly)10 forms a triple helix, but (4(R)-fluoroproline-pro-gly)10 does not - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protein Design with Fluoroprolines: 4,4‐Difluoroproline Does Not Eliminate the Rate‐Limiting Step of Thioredoxin Folding - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The Prolyl Oligopeptidase Inhibitor KYP-2047 Is Cytoprotective and Anti-Inflammatory in Human Retinal Pigment Epithelial Cells with Defective Proteasomal Clearance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A prolyl oligopeptidase inhibitor, KYP-2047, reduces α-synuclein protein levels and aggregates in cellular and animal models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Making sure you're not a bot! [dukespace.lib.duke.edu]
- 13. Inhibition of prolyl oligopeptidase: A promising pathway to prevent the progression of age-related macular degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction to fluorinated amino acids in research
An In-depth Technical Guide to Fluorinated Amino Acids in Research
Introduction to Fluorinated Amino Acids
The strategic incorporation of fluorinated amino acids (FAAs) into peptides and proteins has become a pivotal strategy in drug discovery, medicinal chemistry, and chemical biology.[1][2] The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly alter the physicochemical and biological properties of the resulting molecules.[3][4] These modifications can lead to enhanced metabolic stability, improved binding affinity, and altered conformational preferences, making FAAs powerful tools for developing novel therapeutics and for studying biological processes.[5][6] While only one naturally occurring fluorinated amino acid, 4-fluoro-L-threonine, is known, advances in synthetic chemistry have made a wide variety of FAAs accessible for research.[7][] This guide provides a comprehensive overview of the synthesis, properties, and applications of fluorinated amino acids, complete with quantitative data, detailed experimental protocols, and visualizations of key workflows and pathways.
Impact of Fluorination on Amino Acid and Peptide Properties
The introduction of fluorine can drastically change the biophysical properties of peptides and proteins.[9] These changes are often beneficial for therapeutic applications and can be leveraged to fine-tune molecular behavior.
Enhanced Hydrophobicity and Lipophilicity
One of the most significant effects of fluorination is the increase in hydrophobicity and lipophilicity.[2][7] This is due to the high electronegativity of fluorine, which creates a strong electron-withdrawing effect and reduces the ability of the side chain to form hydrogen bonds with water.[7] This enhanced lipophilicity can improve the cellular uptake and membrane permeability of peptide-based drugs. The partition coefficient (LogP) is a common measure of lipophilicity, with higher values indicating greater lipid solubility.
| Amino Acid/Derivative | LogP (Octanol/Water) | Change in Lipophilicity |
| Phenylalanine | 1.58 | Reference |
| 4-Fluoro-phenylalanine | 1.83 | + 0.25 |
| 4-Trifluoromethyl-phenylalanine | 2.85 | + 1.27 |
| Leucine | 1.86 | Reference |
| Hexafluoroleucine | 3.60 | + 1.74 |
Table 1: Comparison of the partition coefficients (LogP) for selected fluorinated and non-fluorinated amino acids, illustrating the increase in lipophilicity upon fluorination.
Increased Structural and Thermal Stability
Fluorination can significantly enhance the conformational stability of peptides and proteins, a phenomenon often referred to as the "fluoro-stabilization effect".[2][7] The electron-withdrawing nature of fluorine can lead to favorable intramolecular interactions that stabilize secondary structures like α-helices and β-sheets.[2] This increased stability is reflected in a higher melting temperature (Tm).
| Peptide Variant | Position of Fluorinated Residue | Melting Temperature (Tm) in °C | Change in Tm (°C) |
| Native Trpzip2 | - | 47.9 | - |
| 6F-Trp @ Face | Trp9 | 49.5 | +1.6 |
| 4F-Trp @ Face | Trp9 | 49.2 | +1.3 |
Table 2: Impact of fluorination on the thermal stability of a Tryptophan zipper peptide, demonstrating that strategic placement of fluorinated tryptophan can increase the melting temperature.[2]
Enhanced Proteolytic Resistance
A significant challenge in developing peptide-based drugs is their susceptibility to degradation by proteases.[5] The incorporation of fluorinated amino acids can sterically hinder the approach of these enzymes to the peptide backbone, thereby increasing the peptide's half-life in biological fluids.[2][5] The degree of protection depends on the position of the fluorinated residue relative to the cleavage site and the specific enzyme.[10]
| Peptide | Enzyme | Half-life (t1/2) in minutes | Fold Increase in Stability |
| Buforin II (Parent) | Trypsin | 15 | - |
| Buforin II (Fluorinated) | Trypsin | > 180 | > 12 |
| Magainin 2 (Parent) | Chymotrypsin | 20 | - |
| Magainin 2 (Fluorinated) | Chymotrypsin | 120 | 6 |
Table 3: Enhancement of proteolytic stability of antimicrobial peptides by incorporation of fluorinated amino acids. The data shows a significant increase in the half-life of the peptides in the presence of proteases.[11]
Applications in Research and Drug Development
Fluorinated amino acids are versatile tools with a broad range of applications, from fundamental protein science to the development of new medicines.
-
Protein Engineering : By introducing FAAs, researchers can modulate protein folding, stability, and function.[] This allows for the design of proteins with novel properties or enhanced stability for industrial or therapeutic use.
-
Drug Design : FAAs are increasingly used in the design of both small-molecule drugs and peptide-based therapeutics.[1][12] Fluorination can improve a drug candidate's metabolic stability, bioavailability, and binding affinity for its target.[3]
-
¹⁹F NMR Spectroscopy : The fluorine-19 nucleus is an excellent probe for NMR spectroscopy.[13] Incorporating FAAs into a protein provides a sensitive and background-free signal to study protein structure, dynamics, and interactions with other molecules.[14][15]
-
Positron Emission Tomography (PET) Imaging : The radioactive isotope ¹⁸F can be incorporated into amino acids to create PET imaging agents.[16] These tracers are valuable for diagnosing and visualizing diseases like cancer by monitoring amino acid metabolism.[][17]
Experimental Protocols
Biosynthetic Incorporation of Fluorinated Aromatic Amino Acids for ¹⁹F NMR Studies
This protocol describes a method for labeling proteins with fluorinated versions of aromatic amino acids in E. coli for subsequent analysis by ¹⁹F NMR.[18]
Materials:
-
E. coli BL21(DE3) cells harboring the expression plasmid for the protein of interest.
-
Minimal media (e.g., M9 salts).
-
Glyphosate solution.
-
Fluorinated amino acid (e.g., 3-Fluoro-L-tyrosine).
-
L-phenylalanine and L-tryptophan.
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG).
Procedure:
-
Grow a starter culture of the E. coli strain overnight in LB medium with the appropriate antibiotic.
-
Inoculate 1 L of minimal media with the overnight culture and grow at 37°C with shaking until the OD₆₀₀ reaches 0.6.
-
Reduce the shaker temperature to 18°C and continue to shake for one hour.
-
Add 1 g of glyphosate, 50 mg of the desired fluorinated amino acid (e.g., 3-F-L-tyrosine), and 50 mg each of the other two non-fluorinated aromatic amino acids (e.g., L-phenylalanine and L-tryptophan).[18]
-
Induce protein expression by adding IPTG to a final concentration of 0.5 mM.
-
Incubate the culture at 18°C for 18-20 hours with shaking.
-
Harvest the cells by centrifugation at 4,000 rpm at 4°C.
-
Purify the fluorinated protein using standard chromatography techniques.
Characterization by ¹⁹F NMR Spectroscopy
This protocol outlines the general steps for acquiring a ¹⁹F NMR spectrum of a fluorinated protein.
Materials:
-
Purified fluorinated protein sample (typically 0.1-1 mM).
-
NMR buffer (e.g., phosphate buffer, pH 7.4, with 10% D₂O).
-
NMR spectrometer equipped with a fluorine probe.
Procedure:
-
Prepare the protein sample by buffer exchanging into the desired NMR buffer.
-
Transfer the sample to an NMR tube.
-
Set up the NMR experiment. A simple 1D ¹⁹F experiment is often sufficient. The large chemical shift dispersion of ¹⁹F typically provides well-resolved signals for each fluorinated residue.[13]
-
Acquire the spectrum. The spectral width will depend on the type of fluorinated amino acid but is generally much larger than for ¹H NMR.
-
Process the data (Fourier transformation, phasing, and baseline correction). The resulting spectrum will show distinct peaks for each fluorinated amino acid in the protein, with chemical shifts sensitive to the local environment.[13][19]
Protease Stability Assay
This protocol describes an HPLC-based assay to determine the stability of a peptide containing fluorinated amino acids against a specific protease.[10]
Materials:
-
Fluorinated peptide and non-fluorinated control peptide.
-
Protease (e.g., α-chymotrypsin or pepsin).
-
Assay buffer (e.g., 10 mM phosphate buffer, pH 7.4 for chymotrypsin; 10 mM acetate buffer, pH 4.0 for pepsin).[10]
-
Quenching solution (e.g., 10% trifluoroacetic acid).
-
Reverse-phase HPLC system with a C18 column and a fluorescence or UV detector.
Procedure:
-
Prepare stock solutions of the peptides and the protease in the appropriate assay buffer.
-
Initiate the reaction by adding the protease to the peptide solution at a specific enzyme-to-substrate ratio. Incubate at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture and stop the reaction by adding the quenching solution.
-
Analyze the samples by RP-HPLC. The intact peptide will have a specific retention time. As the peptide is cleaved, its peak area will decrease, and new peaks corresponding to the cleavage fragments will appear.
-
Quantify the peak area of the intact peptide at each time point.
-
Plot the percentage of remaining intact peptide against time and calculate the half-life (t1/2) of the peptide under the assay conditions.[2]
Protein X-ray Crystallography
This is a general workflow for determining the crystal structure of a protein containing a fluorinated amino acid.
Materials:
-
Highly purified fluorinated protein (>95% purity).
-
Crystallization screens and reagents.
-
X-ray diffraction equipment (synchrotron or in-house source).
Procedure:
-
Crystallization: Screen a wide range of crystallization conditions (precipitants, buffers, salts, additives) to find conditions that yield well-diffracting crystals of the fluorinated protein. This is often done using high-throughput robotic systems.
-
Data Collection: Mount a suitable crystal and expose it to a focused beam of X-rays.[20] The crystal will diffract the X-rays into a specific pattern of spots, which is recorded on a detector.
-
Data Processing: Process the diffraction data to determine the intensities and positions of the diffraction spots. This provides information about the unit cell dimensions and symmetry of the crystal.
-
Structure Solution and Refinement: Use the processed data to solve the phase problem and generate an initial electron density map.[15] A model of the protein is then built into this map and refined to best fit the experimental data. The high electron density of the fluorine atom can aid in model building and validation.[21]
-
Structure Validation: Assess the quality of the final structural model using various crystallographic and stereochemical criteria.[22] The resulting structure will reveal the precise conformation of the fluorinated amino acid within the protein and its interactions with the surrounding residues.[23]
Visualizations
Potential Challenges and Future Outlook
While the benefits of incorporating fluorinated amino acids are numerous, some challenges remain. The effects of fluorination can be difficult to predict and depend heavily on the specific context of the protein and the position of the substitution.[7] In some cases, fluorination can decrease binding affinity or disrupt protein function.[7] Furthermore, the in vivo metabolism of some fluorinated compounds can release toxic byproducts like fluoroacetate, which necessitates careful toxicological evaluation.[24][25][26]
Future research will likely focus on developing more precise methods for incorporating FAAs into proteins, expanding the diversity of available fluorinated building blocks, and improving our ability to predict the effects of fluorination through computational modeling.[12] The continued development in this field promises to yield new and improved peptide and protein therapeutics with enhanced efficacy and safety profiles.
References
- 1. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. walshmedicalmedia.com [walshmedicalmedia.com]
- 5. nbinno.com [nbinno.com]
- 6. mdpi.com [mdpi.com]
- 7. tandfonline.com [tandfonline.com]
- 9. Fluorinated amino acids as orthogonal tools in peptide and protein engineering - American Chemical Society [acs.digitellinc.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Utilization of fluorinated α-amino acids in small molecule drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. biophysics.org [biophysics.org]
- 14. Direct Expression of Fluorinated Proteins in Human Cells for 19F In-Cell NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Structural basis for the enhanced stability of highly fluorinated proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Fluorine labeling of proteins for NMR studies – Bio-NMR Core [bionmr.cores.ucla.edu]
- 19. feh.scs.illinois.edu [feh.scs.illinois.edu]
- 20. Protein X-ray Crystallography & Protein Structure Determination [proteinstructures.com]
- 21. Controlling the incorporation of fluorinated amino acids in human cells and its structural impact - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Protein Structure Validation and Analysis with X-Ray Crystallography | Springer Nature Experiments [experiments.springernature.com]
- 23. researchgate.net [researchgate.net]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Chemical Aspects of Human and Environmental Overload with Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Metabolism and Toxicity of Fluorine Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: (2R,4S)-4-Fluoropyrrolidine-2-carboxylic Acid in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2R,4S)-4-fluoropyrrolidine-2-carboxylic acid, a fluorinated analog of proline, has emerged as a powerful tool in peptide and protein engineering. The strategic incorporation of this non-canonical amino acid offers a subtle yet potent method for modulating peptide conformation, stability, and biological activity. The strong inductive effect of the fluorine atom at the C4 position enforces a Cγ-exo ring pucker, which in turn favors a trans conformation of the preceding peptide bond. This conformational biasing can be leveraged to pre-organize peptide structures, enhance thermal stability, and fine-tune interactions with biological targets. These characteristics make this compound a valuable building block in the design of therapeutic peptides, peptidomimetics, and probes for studying protein structure and function.
Key Applications
Incorporation of this compound into peptide chains has been shown to:
-
Enhance Thermal Stability: By favoring a specific ring pucker and amide bond geometry, it can increase the melting temperature (Tm) and overall stability of peptides and proteins.
-
Modulate Biological Activity: The conformational constraints imposed by the fluorinated proline can optimize the presentation of key binding residues, leading to improved affinity for therapeutic targets.
-
Influence Peptide Folding: The acceleration of cis/trans prolyl peptide bond isomerization can impact the kinetics of peptide and protein folding.
-
Serve as a 19F NMR Probe: The fluorine atom provides a sensitive spectroscopic handle for studying peptide conformation, dynamics, and interactions without perturbing the overall structure significantly.
Data Presentation
The following tables summarize quantitative data from studies utilizing this compound (Flp) in peptide synthesis, highlighting its impact on peptide stability and conformation.
Table 1: Impact of (2R,4S)-4-Fluoroproline on Peptide Stability
| Peptide/Protein | Modification | Technique | Quantitative Change | Reference |
| Collagen Model Peptides | Pro -> Flp | Thermal Denaturation | ΔTm = +1.53 kJ mol⁻¹ | |
| Ubiquitin | Pro -> Flp | Guanidinium Chloride Denaturation | ΔΔG = -4.71 kJ·mol⁻¹ (increased stability) |
Table 2: Conformational Preferences of Peptides Containing 4-Fluoroprolines
| Peptide Sequence | Proline Analog | Predominant Ring Pucker | Favored Amide Bond Conformation | Reference |
| Ac-Pro-OMe | (2S,4R)-4-Fluoroproline (Flp) | Cγ-exo | trans | |
| Ac-Pro-OMe | (2S,4S)-4-Fluoroproline (flp) | Cγ-endo | cis | |
| Polyproline | C-terminal (Flp)₃ triplet | Not specified | Stabilizes PPII (all trans) | |
| Polyproline | C-terminal (flp)₃ triplet | Not specified | Destabilizes PPII |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Incorporating Fmoc-(2R,4S)-4-fluoropyrrolidine-2-carboxylic acid
This protocol outlines the manual solid-phase synthesis of a peptide incorporating Fmoc-(2R,4S)-4-fluoropyrrolidine-2-carboxylic acid using a standard Fmoc/tBu strategy.
Materials:
-
Rink Amide resin (or other suitable resin depending on desired C-terminus)
-
Fmoc-protected amino acids
-
Fmoc-(2R,4S)-4-fluoropyrrolidine-2-carboxylic acid
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine, 20% (v/v) in DMF
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine
-
Dichloromethane (DCM)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O)
-
Cold diethyl ether
-
Solid-phase synthesis vessel
-
Shaker or rocker
Methodology:
-
Resin Swelling: Swell the resin in DMF for at least 1 hour in the synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate for 5-10 minutes.
-
Drain the solution and repeat the piperidine treatment for another 15-20 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve 3-5 equivalents of the Fmoc-amino acid (or Fmoc-(2R,4S)-4-fluoropyrrolidine-2-carboxylic acid) and a slightly lower molar equivalent of the coupling reagent (e.g., HBTU) in a minimal amount of DMF.
-
Add 6-10 equivalents of DIPEA to the amino acid solution and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours. Note: Coupling of fluorinated prolines may be slower than standard amino acids.
-
Monitor the coupling reaction using a ninhydrin test. If the test is positive (indicating incomplete coupling), repeat the coupling step.
-
Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times).
-
-
Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
-
Cleavage and Deprotection:
-
After the final coupling and deprotection, wash the resin with DCM and dry it under vacuum.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the crude peptide pellet under vacuum.
-
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Analysis: Characterize the purified peptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS) and analytical RP-HPLC.
Visualizations
Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating this compound.
Caption: Conformational effects of incorporating this compound into a peptide chain.
Conclusion
This compound is a versatile and valuable tool for peptide chemists and drug developers. Its unique stereoelectronic properties allow for precise control over peptide conformation and stability. The provided protocols and data serve as a starting point for researchers looking to harness the potential of this fluorinated amino acid in their own research and development endeavors. Careful consideration of coupling conditions and thorough analytical characterization are essential for the successful synthesis and application of peptides containing this modification.
Application Notes and Protocols: Fmoc-Protection of (2R,4S)-4-Fluoropyrrolidine-2-Carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-natural amino acids, such as derivatives of proline, is a critical strategy in modern drug discovery and peptide science. (2R,4S)-4-fluoropyrrolidine-2-carboxylic acid is a valuable building block, and its site-specific incorporation into peptides requires effective N-terminal protection. The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone of solid-phase peptide synthesis (SPPS) due to its stability under various conditions and its facile removal under mild basic conditions.[][2][3] This document provides a detailed protocol for the Fmoc protection of this compound, a crucial step for its use in the synthesis of novel peptides and peptidomimetics.
Reaction Principle
The Fmoc protection of the secondary amine in this compound is typically achieved through nucleophilic substitution. The amino acid is reacted with an activated Fmoc reagent, such as 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) or 9-fluorenylmethyl chloroformate (Fmoc-Cl), under basic conditions.[2][4] Fmoc-OSu is often preferred due to its greater stability and a lower propensity for side reactions compared to the more reactive Fmoc-Cl.[3][5] The reaction proceeds by the attack of the deprotonated amine on the electrophilic carbonyl carbon of the Fmoc reagent, leading to the formation of the stable Fmoc-carbamate.
Quantitative Data Summary
The following table summarizes typical quantitative data for the Fmoc-protection of this compound. Please note that actual results may vary depending on the specific reaction conditions and scale.
| Parameter | Value | Method of Analysis |
| Starting Material | This compound | - |
| Reagent | Fmoc-OSu (1.05 - 1.2 equivalents) | - |
| Base | Sodium Bicarbonate (2.0 - 3.0 equivalents) | - |
| Solvent System | 1,4-Dioxane/Water (1:1 v/v) | - |
| Reaction Temperature | 0 °C to Room Temperature | - |
| Reaction Time | 4 - 12 hours | TLC, HPLC |
| Typical Yield | 85 - 95% | Gravimetric |
| Product Purity | >98% | HPLC, NMR |
| Appearance | White to off-white solid | Visual |
Experimental Protocol
This protocol details the procedure for the Fmoc-protection of this compound using Fmoc-OSu.
Materials:
-
This compound
-
N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)
-
Sodium bicarbonate (NaHCO₃)
-
1,4-Dioxane
-
Deionized water
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolution of Amino Acid: In a round-bottom flask, dissolve this compound (1 equivalent) in a 1:1 mixture of 1,4-dioxane and a 10% aqueous solution of sodium bicarbonate (2-3 equivalents). Stir the mixture at room temperature until the amino acid is fully dissolved.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Addition of Fmoc-OSu: In a separate container, dissolve Fmoc-OSu (1.05-1.2 equivalents) in 1,4-dioxane. Slowly add the Fmoc-OSu solution to the cooled amino acid solution dropwise over 30 minutes with vigorous stirring.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and continue stirring for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up:
-
Once the reaction is complete, dilute the mixture with deionized water.
-
Transfer the mixture to a separatory funnel and wash with diethyl ether (2-3 times) to remove unreacted Fmoc-OSu and N-hydroxysuccinimide byproduct.
-
Carefully acidify the aqueous layer to a pH of 2-3 with 1 M HCl. The Fmoc-protected product will precipitate as a white solid.
-
Extract the product with a suitable organic solvent such as ethyl acetate or dichloromethane (3 times).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification (if necessary): If the crude product is not of sufficient purity, it can be further purified by column chromatography on silica gel or by recrystallization.
-
Characterization: Confirm the identity and purity of the final product, Fmoc-(2R,4S)-4-fluoropyrrolidine-2-carboxylic acid, using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and HPLC.
Experimental Workflow
References
Application Notes and Protocols for Incorporating (2R,4S)-4-Fluoroproline into Bioactive Peptides
Audience: Researchers, scientists, and drug development professionals.
Introduction
Proline is a unique proteinogenic amino acid due to its secondary amine constrained within a pyrrolidine ring, which significantly influences the conformation of the peptide backbone.[1] The strategic substitution of proline with synthetic analogs offers a powerful tool for modulating the structure, stability, and biological activity of peptides. Among these, (2R,4S)-4-fluoroproline has emerged as a valuable building block in peptide and protein engineering. The incorporation of fluorine, the most electronegative element, at the 4-position of the proline ring introduces potent stereoelectronic effects that can be harnessed to fine-tune peptide properties.[2][3]
The strong inductive effect of the fluorine atom in (2R,4S)-4-fluoroproline has three primary consequences: it enforces a Cγ-exo ring pucker, favors the trans conformation of the preceding peptide bond, and can accelerate the cis-trans isomerization of the prolyl peptide bond.[1][4][5] These conformational biases can pre-organize the peptide into a bioactive conformation, leading to enhanced stability and, in some cases, improved biological function. This makes (2R,4S)-4-fluoroproline a key component in the rational design of therapeutic peptides and proteins.[2][3][6]
Advantages of Incorporating (2R,4S)-4-Fluoroproline
The introduction of (2R,4S)-4-fluoroproline into a peptide sequence can offer several advantages for drug development:
-
Enhanced Conformational Stability: By favoring a specific ring pucker and amide bond geometry, (2R,4S)-4-fluoroproline can significantly increase the thermal and chemical stability of peptides and proteins.[2][3][6] This can lead to longer shelf-life and improved in vivo half-life.
-
Pre-organization for Biological Activity: The conformational constraint imposed by (2R,4S)-4-fluoroproline can lock the peptide into its bioactive conformation, potentially increasing its binding affinity to its target receptor or enzyme.[2][3]
-
Improved Proteolytic Resistance: The modified proline residue can sterically hinder the approach of proteases, thus increasing the peptide's resistance to enzymatic degradation.
-
Fine-tuning of Bioactivity: The precise stereoelectronic effects of the fluorine atom allow for the fine-tuning of a peptide's biological activity. For instance, while (2R,4S)-4-fluoroproline often maintains or enhances activity, its stereoisomer, (2S,4S)-4-fluoroproline, which favors a Cγ-endo pucker and cis amide bond, can have opposite effects, providing a means to probe structure-activity relationships.[2][3][7]
Data Presentation: Effects of (2R,4S)-4-Fluoroproline on Peptide and Protein Stability
The incorporation of (2R,4S)-4-fluoroproline has been shown to have a quantifiable impact on the stability of various peptides and proteins. The following tables summarize key findings from the literature.
| Protein/Peptide | Proline Position(s) Substituted | Method of Stability Analysis | Change in Stability (ΔΔG) | Reference |
| Ubiquitin | Pro19, Pro37, Pro38 | Thermal and Guanidinium Chloride Denaturation | -4.71 kJ·mol⁻¹ | [2][3] |
| Collagen Mimetic Peptide | Yaa position | Circular Dichroism (CD) Spectroscopy | Increased thermostability | [4] |
| Peptide System | Effect of (2R,4S)-Fluoroproline (Flp) | Effect of (2S,4S)-Fluoroproline (flp) | Reference |
| Polyproline Helices | Stabilizes PPII structure, increases PPII → PPI conversion barrier by 1.53 kJ mol⁻¹ | Destabilizes PPII conformation, reduces PPII → PPI conversion barrier by 4.61 kJ mol⁻¹ | [8] |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a (2R,4S)-4-Fluoroproline-Containing Peptide
This protocol outlines the manual Fmoc/tBu solid-phase synthesis of a generic peptide incorporating (2R,4S)-4-fluoroproline.[9][10][11][12]
Materials:
-
Fmoc-Rink Amide MBHA resin
-
Fmoc-protected amino acids
-
Fmoc-(2R,4S)-4-fluoroproline
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
1,2-Ethanedithiol (EDT)
-
Water
-
Diethyl ether
-
SPPS reaction vessel
-
Shaker
Procedure:
-
Resin Swelling:
-
Place the desired amount of Fmoc-Rink Amide MBHA resin in the SPPS reaction vessel.
-
Wash the resin with DMF (3 x 5 mL) and then DCM (3 x 5 mL).
-
Swell the resin in DMF for 30 minutes.
-
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a 20% solution of piperidine in DMF to the resin.
-
Shake for 5 minutes. Drain.
-
Repeat the piperidine treatment for another 10 minutes.
-
Wash the resin thoroughly with DMF (5 x 5 mL).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve 4 equivalents of the Fmoc-amino acid and 4 equivalents of OxymaPure® in DMF.
-
Add 4 equivalents of DIC to the amino acid solution and pre-activate for 5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Shake for 1-2 hours at room temperature.
-
To monitor the coupling completion, perform a Kaiser test. If the test is positive (blue beads), repeat the coupling step.
-
-
Incorporation of Fmoc-(2R,4S)-4-fluoroproline:
-
Follow the same procedure as in step 3, using Fmoc-(2R,4S)-4-fluoroproline as the amino acid to be coupled. Due to potential steric hindrance, the coupling time may need to be extended.
-
-
Chain Elongation:
-
Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
-
-
Final Fmoc Deprotection:
-
After coupling the last amino acid, perform a final Fmoc deprotection as described in step 2.
-
-
Cleavage and Deprotection:
-
Wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).
-
Dry the resin under a stream of nitrogen.
-
Prepare a cleavage cocktail of TFA/TIS/EDT/Water (94:1:2.5:2.5 v/v).
-
Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the crude peptide.
-
-
Peptide Precipitation and Washing:
-
Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether (3 times).
-
Dry the peptide pellet under vacuum.
-
Protocol 2: Purification of the (2R,4S)-4-Fluoroproline-Containing Peptide by RP-HPLC
This protocol describes the purification of the crude peptide using reversed-phase high-performance liquid chromatography.[13][14][15]
Materials and Equipment:
-
Crude peptide
-
Water (HPLC grade)
-
Acetonitrile (ACN, HPLC grade)
-
Trifluoroacetic acid (TFA, HPLC grade)
-
Preparative RP-HPLC system with a C18 column
-
Lyophilizer
Procedure:
-
Sample Preparation:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% ACN/water with 0.1% TFA).
-
Filter the sample through a 0.45 µm filter to remove any particulates.
-
-
HPLC Method:
-
Equilibrate the C18 column with 95% Solvent A (0.1% TFA in water) and 5% Solvent B (0.1% TFA in ACN).
-
Inject the prepared peptide sample onto the column.
-
Elute the peptide using a linear gradient of Solvent B (e.g., 5% to 65% over 30 minutes) at a suitable flow rate.
-
Monitor the elution profile at 214 nm and 280 nm.
-
-
Fraction Collection:
-
Collect fractions corresponding to the major peptide peak.
-
-
Purity Analysis:
-
Analyze the collected fractions by analytical RP-HPLC to confirm their purity.
-
Pool the fractions with the desired purity.
-
-
Lyophilization:
-
Freeze the pooled fractions and lyophilize to obtain the purified peptide as a white powder.
-
Protocol 3: Characterization of the (2R,4S)-4-Fluoroproline-Containing Peptide by Mass Spectrometry
This protocol outlines the confirmation of the peptide's molecular weight using mass spectrometry.[13][16][17]
Materials and Equipment:
-
Purified peptide
-
Suitable solvent for mass spectrometry (e.g., 50% ACN/water with 0.1% formic acid)
-
Mass spectrometer (e.g., ESI-MS or MALDI-TOF)
Procedure:
-
Sample Preparation:
-
Dissolve a small amount of the purified peptide in the appropriate solvent.
-
-
Mass Spectrometry Analysis:
-
Infuse the sample into the mass spectrometer.
-
Acquire the mass spectrum in the appropriate mass range.
-
-
Data Analysis:
-
Determine the experimental molecular weight of the peptide from the mass spectrum.
-
Compare the experimental molecular weight with the theoretical molecular weight to confirm the identity of the synthesized peptide.
-
Visualizations
Caption: Experimental workflow for the synthesis and purification of a peptide containing (2R,4S)-4-fluoroproline.
Caption: Proposed mechanism of STAT3 signaling inhibition by a (2R,4S)-4-fluoroproline-containing peptide.[4]
References
- 1. 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rational Design of Protein Stability: Effect of (2S,4R)-4-Fluoroproline on the Stability and Folding Pathway of Ubiquitin | PLOS One [journals.plos.org]
- 3. Rational Design of Protein Stability: Effect of (2S,4R)-4-Fluoroproline on the Stability and Folding Pathway of Ubiquitin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Rational Design of Protein Stability : Effect of (2S,4R)-4-Fluoroproline on the Stability and Folding Pathway of Ubiquitin [kops.uni-konstanz.de]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Impacts of terminal (4R)-fluoroproline and (4S)-fluoroproline residues on polyproline conformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chemistry.du.ac.in [chemistry.du.ac.in]
- 10. researchgate.net [researchgate.net]
- 11. luxembourg-bio.com [luxembourg-bio.com]
- 12. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pepdoopeptides.com [pepdoopeptides.com]
- 14. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. renyi.hu [renyi.hu]
- 16. Detection of Peptide Purity by RP-HPLC and Mass Spectrometry | MtoZ Biolabs [mtoz-biolabs.com]
- 17. agilent.com [agilent.com]
(2R,4S)-4-Fluoropyrrolidine-2-carboxylic Acid: A Proline Mimetic for Enhanced Structural and Functional Analysis of Peptides and Proteins
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
(2R,4S)-4-fluoropyrrolidine-2-carboxylic acid, a fluorinated analog of proline, has emerged as a powerful tool in chemical biology, protein engineering, and drug discovery. Its unique stereoelectronic properties, stemming from the presence of a fluorine atom at the 4-position of the pyrrolidine ring, allow for precise modulation of peptide and protein conformation, stability, and dynamics. These application notes provide an overview of its utility and detailed protocols for its incorporation into peptides and proteins.
Core Concepts and Applications
The introduction of this compound, often abbreviated as (2S,4R)-4-fluoroproline or Flp, into a polypeptide chain can have profound and predictable effects. The strong inductive effect of the fluorine atom significantly influences the local chemical environment.[1][2] This leads to three primary consequences:
-
Enforced Pyrrolidine Ring Pucker: The fluorine atom biases the puckering of the five-membered pyrrolidine ring. Specifically, (2S,4R)-4-fluoroproline favors a Cγ-exo pucker. This pre-organization of the backbone dihedral angles can lead to enhanced conformational stability of the folded state.[3][4]
-
Biased Peptide Bond Conformation: The stereochemistry of the fluorine substituent influences the cis-trans isomerization of the preceding peptide bond. (2S,4R)-4-fluoroproline has a strong preference for the trans conformation of the Xaa-Flp peptide bond.[4]
-
Accelerated cis-trans Isomerization: The electron-withdrawing nature of the fluorine atom can accelerate the rate of cis-trans isomerization, which is often a rate-limiting step in protein folding.[2]
These properties make this compound a valuable tool for a range of applications:
-
Enhanced Protein and Peptide Stability: By enforcing a specific conformation, this proline mimetic can significantly increase the thermal and chemical stability of proteins and peptides. This is particularly well-documented in collagen mimetic peptides.[1][5]
-
Probing Protein Structure and Function: The introduction of a fluorinated proline at a specific site allows for the investigation of the role of that proline residue in protein structure, folding, and function.
-
19F NMR Spectroscopy: The fluorine atom serves as a sensitive reporter for Nuclear Magnetic Resonance (NMR) studies.[4][6][7] The chemical shift of the 19F nucleus is highly sensitive to its local environment, providing detailed information about protein conformation, dynamics, and interactions with other molecules.[4][6][8]
-
Drug Design and Development: The ability to modulate peptide and protein stability and conformation is of significant interest in the design of therapeutic peptides and proteins with improved pharmacokinetic and pharmacodynamic properties.
Quantitative Data Summary
The stabilizing effect of this compound is most quantitatively demonstrated in studies of collagen mimetic peptides (CMPs), which consist of repeating (Xaa-Yaa-Gly)n sequences. The melting temperature (Tm) of the collagen triple helix is a direct measure of its stability.
| Peptide Sequence | Xaa Position | Yaa Position | Melting Temperature (Tm) in °C | Reference |
| (Pro-Pro-Gly)₁₀ | Pro | Pro | 41 | [9] |
| (Pro-Hyp-Gly)₁₀ | Pro | Hyp | 60 | [9] |
| (Pro-Flp-Gly)₁₀ | Pro | Flp | 91 | [10] |
| (flp-Pro-Gly)₁₀ | flp | Pro | 58 | [10] |
| (Flp-Pro-Gly)₁₀ | Flp | Pro | No helix | [9] |
Hyp = (2S,4R)-4-hydroxyproline; Flp = (2S,4R)-4-fluoroproline; flp = (2S,4S)-4-fluoroproline
Experimental Protocols
Protocol 1: Incorporation of this compound into Peptides via Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual synthesis of a peptide containing this compound using the standard Fmoc/tBu strategy.[11][12]
Materials:
-
Fmoc-Rink Amide resin (or other suitable resin depending on desired C-terminus)
-
Fmoc-protected amino acids (including Fmoc-(2S,4R)-4-fluoropyrrolidine-2-carboxylic acid)
-
Coupling reagents: HBTU, HATU, or HCTU
-
Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine
-
Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM)
-
Deprotection solution: 20% (v/v) piperidine in DMF
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)
-
Cold diethyl ether
-
HPLC purification system and columns
-
Mass spectrometer
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.[12]
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate for 5-10 minutes.
-
Drain the solution and repeat the piperidine treatment for another 10-15 minutes.[13]
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve 3-5 equivalents of the Fmoc-amino acid (e.g., Fmoc-(2S,4R)-4-fluoropyrrolidine-2-carboxylic acid) and a slightly lower equivalency of the coupling reagent (e.g., HBTU) in DMF.[12]
-
Add 6-10 equivalents of DIPEA to the activation mixture and vortex for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction vessel for 1-2 hours. For sterically hindered couplings, a longer reaction time or double coupling may be necessary.
-
Monitor the coupling reaction using a ninhydrin (Kaiser) test.
-
Once the coupling is complete (negative ninhydrin test), drain the solution and wash the resin thoroughly with DMF.
-
-
Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry it under a stream of nitrogen.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.[13]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the crude peptide pellet.
-
-
Purification and Analysis:
Protocol 2: Recombinant Expression of Proteins Containing this compound
This protocol describes the incorporation of this compound into a recombinant protein using a proline-auxotrophic E. coli strain.[17][18][19][20]
Materials:
-
E. coli proline auxotrophic strain (e.g., BL21(DE3) proB)
-
Expression vector containing the gene of interest
-
M9 minimal medium supplemented with all canonical amino acids except proline
-
This compound
-
L-proline
-
IPTG (Isopropyl β-D-1-thiogalactopyranoside) for induction
-
Appropriate antibiotic for plasmid selection
-
Cell lysis buffer
-
Protein purification system (e.g., Ni-NTA affinity chromatography for His-tagged proteins)
Procedure:
-
Transformation: Transform the expression vector into the proline-auxotrophic E. coli strain.
-
Starter Culture: Inoculate a single colony into LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.
-
Main Culture Growth:
-
Inoculate M9 minimal medium (supplemented with all amino acids except proline, a limiting amount of L-proline, and the antibiotic) with the overnight culture.
-
Grow the culture at 37°C with shaking until the cells reach mid-log phase (OD600 ≈ 0.6-0.8).
-
-
Induction and Analog Incorporation:
-
Pellet the cells by centrifugation.
-
Wash the cell pellet with M9 minimal medium lacking proline to remove any residual L-proline.
-
Resuspend the cells in fresh M9 minimal medium containing all amino acids except proline, the appropriate antibiotic, and this compound (typically at a concentration of 0.5-1 g/L).
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.
-
Continue to grow the culture for several hours (typically 3-5 hours) at a reduced temperature (e.g., 25-30°C) to enhance proper protein folding.
-
-
Cell Harvest and Lysis:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in lysis buffer and lyse the cells (e.g., by sonication or high-pressure homogenization).
-
Clarify the lysate by centrifugation to remove cell debris.
-
-
Protein Purification: Purify the recombinant protein from the clarified lysate using an appropriate chromatography method (e.g., affinity chromatography, ion-exchange chromatography, size-exclusion chromatography).
-
Analysis: Confirm the incorporation of this compound and the purity of the protein by mass spectrometry and SDS-PAGE.
Protocol 3: 19F NMR Spectroscopy of a Protein Containing this compound
This protocol provides a general workflow for acquiring and analyzing 1D 19F NMR spectra of a fluoroproline-labeled protein.[4][6][8]
Materials:
-
Purified protein containing this compound
-
NMR buffer (e.g., phosphate buffer in H₂O/D₂O)
-
NMR spectrometer equipped with a 19F channel
-
NMR data processing software
Procedure:
-
Sample Preparation:
-
Exchange the purified protein into the desired NMR buffer.
-
Concentrate the protein to a suitable concentration for NMR (typically 0.1-1 mM).
-
Add a known concentration of a fluorine-containing reference compound (e.g., trifluoroacetic acid) for chemical shift referencing.
-
-
NMR Data Acquisition:
-
Set up a 1D 19F NMR experiment on the spectrometer.
-
Optimize acquisition parameters such as the spectral width, number of scans, and relaxation delay.
-
Acquire the 19F NMR spectrum at the desired temperature.
-
-
Data Processing:
-
Apply appropriate window functions (e.g., exponential multiplication) to the free induction decay (FID).
-
Perform a Fourier transform to obtain the frequency-domain spectrum.
-
Phase the spectrum and perform baseline correction.
-
Reference the chemical shifts to the internal standard.
-
-
Data Analysis:
-
Analyze the chemical shifts, line widths, and intensities of the 19F signals to obtain information about the local environment of the fluoroproline residue(s).
-
For studies of protein dynamics or interactions, acquire a series of spectra under different conditions (e.g., varying temperature, addition of a ligand) and analyze the changes in the 19F NMR signals.
-
Visualizations
Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) of a peptide containing this compound.
Caption: Conformational effects of (2R,4S)-4-fluoroproline versus proline.
Caption: General workflow for 19F NMR analysis of a protein containing this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Fmoc Solid-Phase Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 3. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorine labeling of proteins for NMR studies – Bio-NMR Core [bionmr.cores.ucla.edu]
- 5. HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy | Springer Nature Experiments [experiments.springernature.com]
- 6. mr.copernicus.org [mr.copernicus.org]
- 7. mr.copernicus.org [mr.copernicus.org]
- 8. Fluorine-19 NMR of integral membrane proteins illustrated with studies of GPCRs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Equilibrium thermal transitions of collagen model peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Different effects of 4-hydroxyproline and 4-fluoroproline on the stability of collagen triple helix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. luxembourg-bio.com [luxembourg-bio.com]
- 12. benchchem.com [benchchem.com]
- 13. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 14. agilent.com [agilent.com]
- 15. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. protocols.io [protocols.io]
- 17. Incorporation of proline analogs into recombinant proteins expressed in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 18. iba-lifesciences.com [iba-lifesciences.com]
- 19. Step-by-Step Guide to Expressing Recombinant Protein in E. coli [synapse.patsnap.com]
- 20. home.sandiego.edu [home.sandiego.edu]
The Strategic Integration of (2R,4S)-4-fluoropyrrolidine-2-carboxylic acid in Contemporary Drug Design
For Immediate Release
(2R,4S)-4-fluoropyrrolidine-2-carboxylic acid, a fluorinated proline analog, is emerging as a critical building block in modern medicinal chemistry. Its unique stereochemistry and the presence of a fluorine atom offer significant advantages in modulating the conformational properties, metabolic stability, and biological activity of peptide and small molecule therapeutics. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals on the strategic use of this versatile scaffold.
Application Notes
The incorporation of this compound into drug candidates can profoundly influence their pharmacological profiles. The fluorine atom, with its high electronegativity, induces a specific puckering of the pyrrolidine ring, which in turn restricts the peptide backbone's conformation.[1][2][3] This conformational constraint can pre-organize a peptide into its bioactive conformation, leading to enhanced binding affinity and selectivity for its target.
Key Applications Include:
-
Enhancing Peptide and Protein Stability: The substitution of proline with 4-fluoroproline derivatives can significantly increase the thermal and proteolytic stability of peptides and proteins.[1][2][3] The strong inductive effect of the fluorine atom stabilizes the trans-conformation of the preceding peptide bond, which is often the preferred conformation in bioactive peptides.[1][3]
-
Modulating Bioactivity: The conformational rigidity imparted by this compound can be exploited to fine-tune the biological activity of a drug. For instance, in the design of enzyme inhibitors, this moiety can orient key binding groups towards the active site, leading to a substantial increase in potency. A notable example is in the development of Fibroblast Activation Protein (FAP) inhibitors, where the (2S,4S)-4-fluoropyrrolidine-2-carbonitrile derivative has shown high inhibitory potency.
-
Improving Pharmacokinetic Properties: Fluorination is a well-established strategy to block metabolic soft spots in drug molecules.[1] The introduction of a fluorine atom can prevent enzymatic degradation, thereby prolonging the in vivo half-life of a drug. This has been a successful strategy in the development of more stable peptide-based therapeutics.[4]
-
Development of PET Imaging Agents: The (2S,4S)-4-fluoropyrrolidine-2-carbonitrile scaffold has been successfully utilized in the design of Gallium-68 labeled PET tracers for imaging FAP-expressing tumors, demonstrating its utility in diagnostics.
Quantitative Data Summary
The following tables summarize key quantitative data for compounds incorporating the 4-fluoropyrrolidine scaffold, highlighting its impact on biological activity.
Table 1: In Vitro Inhibitory Activity of FAP Inhibitors
| Compound | Target | IC50 (nM) | Notes |
| natGa-SB03045 | FAP | 1.59 ± 0.45 | Contains (2S,4S)-4-fluoropyrrolidine-2-carbonitrile. |
| natGa-FAPI-04 | FAP | 4.11 ± 1.42 | Clinically validated FAP inhibitor for comparison. |
| (4S)-fluoropyrrolidine analog | FAP | 3.3 | Demonstrates comparable potency to the difluorinated analog. |
| (4R)-fluoropyrrolidine analog | FAP | 1000 | The stereoisomer shows a significant loss of inhibitory activity. |
Table 2: Biodistribution of ⁶⁸Ga-labeled FAP PET Tracers in Tumor Xenograft Mouse Models (%ID/g)
| Tracer | Tumor | Muscle | Liver | Kidneys |
| [⁶⁸Ga]Ga-SB03045 | 11.8 ± 2.35 | 0.45 ± 0.09 | 1.15 ± 0.18 | 2.10 ± 0.33 |
| [⁶⁸Ga]Ga-FAPI-04 | 11.90 ± 2.17 | 0.54 ± 0.12 | 1.34 ± 0.21 | 2.53 ± 0.57 |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) incorporating Fmoc-(2R,4S)-4-fluoropyrrolidine-2-carboxylic acid
This protocol outlines the manual solid-phase synthesis of a model peptide using the Fmoc/tBu strategy.
Materials:
-
Fmoc-Rink Amide MBHA resin
-
Fmoc-(2R,4S)-4-fluoropyrrolidine-2-carboxylic acid
-
Other Fmoc-protected amino acids
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Ethyl cyanohydroxyiminoacetate (OxymaPure®)
-
20% (v/v) piperidine in dimethylformamide (DMF)
-
Anhydrous DMF
-
Dichloromethane (DCM)
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Drain the DMF and add the 20% piperidine/DMF solution. Agitate for 5 minutes, drain, and repeat with fresh piperidine solution for 15 minutes. Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
Amino Acid Coupling:
-
In a separate vial, dissolve 3 equivalents of the Fmoc-amino acid and 3 equivalents of OxymaPure® in DMF.
-
Add 3 equivalents of DIC to the amino acid solution and pre-activate for 5 minutes.
-
Add the activated amino acid solution to the resin and agitate for 2 hours.
-
To couple Fmoc-(2R,4S)-4-fluoropyrrolidine-2-carboxylic acid, follow the same procedure.
-
-
Washing: After coupling, wash the resin with DMF (3x) and DCM (3x).
-
Repeat: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection: After the final coupling, perform a final Fmoc deprotection (step 2).
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the peptide.
-
-
Peptide Precipitation: Precipitate the crude peptide by adding the filtrate to cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Purification: Dry the crude peptide and purify by reverse-phase HPLC.
Protocol 2: In Vitro FAP Inhibition Assay
This protocol describes a fluorometric assay to determine the IC50 of inhibitors against Fibroblast Activation Protein.
Materials:
-
Recombinant human FAP
-
FAP substrate: (Ala-Pro)₂-AFC (7-Amino-4-trifluoromethylcoumarin)
-
Assay buffer: Tris-HCl (pH 7.5)
-
Test compounds (e.g., natGa-SB03045) dissolved in DMSO
-
384-well black plates
-
Fluorescence plate reader
Procedure:
-
Enzyme Preparation: Dilute the recombinant human FAP in assay buffer to the desired concentration.
-
Compound Dilution: Prepare a serial dilution of the test compounds in DMSO and then dilute further in assay buffer.
-
Assay Reaction:
-
Add 5 µL of the diluted test compound to the wells of the 384-well plate.
-
Add 10 µL of the diluted FAP enzyme solution to each well.
-
Incubate at room temperature for 15 minutes.
-
Initiate the reaction by adding 10 µL of the FAP substrate solution.
-
-
Fluorescence Measurement: Immediately measure the fluorescence intensity (Excitation: 400 nm, Emission: 505 nm) every minute for 30 minutes using a fluorescence plate reader.
-
Data Analysis:
-
Determine the rate of reaction (slope of the fluorescence vs. time curve).
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Calculate the IC50 value by fitting the data to a four-parameter logistic equation.
-
Visualizations
Caption: Workflow for the synthesis and evaluation of peptides containing this compound.
Caption: Mechanism of action for this compound-based FAP inhibitors.
References
- 1. 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chemimpex.com [chemimpex.com]
Application Notes and Protocols for Enhancing Peptide Stability with (2R,4S)-4-Fluoroproline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The therapeutic potential of peptides is often limited by their poor in vivo stability, primarily due to proteolytic degradation. A key strategy to overcome this limitation is the incorporation of non-canonical amino acids that can enhance conformational stability and reduce susceptibility to proteases. (2R,4S)-4-fluoroproline (Flp) is a proline analog that has emerged as a valuable tool for stabilizing peptide structures. The strong inductive effect of the fluorine atom enforces a specific pyrrolidine ring pucker and influences the cis-trans isomerization of the preceding peptide bond, leading to a more rigid and proteolytically resistant peptide backbone.[1][2][3]
These application notes provide a comprehensive overview and detailed protocols for utilizing (2R,4S)-4-fluoroproline to enhance peptide stability. The information is intended to guide researchers in the design, synthesis, and evaluation of fluoroproline-containing peptides for therapeutic and research applications.
Mechanism of Stabilization by (2R,4S)-4-Fluoroproline
The stabilizing effect of (2R,4S)-4-fluoroproline stems from its unique stereoelectronic properties. The fluorine atom at the 4-position of the proline ring exerts a strong electron-withdrawing inductive effect. This has two major consequences:
-
Pyrrolidine Ring Pucker: The gauche effect between the fluorine atom and the backbone amide nitrogen favors a Cγ-exo ring pucker. This pre-organizes the peptide backbone into a specific conformation, reducing the entropic penalty of folding and increasing overall stability.[4][5]
-
Cis/Trans Isomerization: The exo pucker preferentially stabilizes the trans conformation of the preceding Xaa-Pro peptide bond.[1][3] Since the trans conformation is often the bioactive form and is less susceptible to cleavage by certain proteases, this conformational bias contributes significantly to enhanced stability.
The incorporation of (2R,4S)-4-fluoroproline can therefore lead to peptides with a more defined three-dimensional structure, increased resistance to proteolytic degradation, and potentially improved biological activity.
Data Presentation: Enhanced Stability of Peptides Containing (2R,4S)-4-Fluoroproline
The following tables summarize quantitative data from various studies, demonstrating the enhanced stability of peptides upon incorporation of (2R,4S)-4-fluoroproline.
Table 1: Thermal Stability of Peptides and Proteins
| Peptide/Protein | Proline Position | Modification | Melting Temperature (Tm) (°C) | ΔTm (°C) | Reference |
| Collagen Model Peptide (Pro-Pro-Gly)10 | Yaa position | (2S,4R)-4-fluoroproline | 41.0 | +2.0 | [6] |
| Ubiquitin | Pro19, Pro37, Pro38 | (2S,4R)-4-fluoroproline | 85.1 | +4.7 | [7] |
| Barstar | Multiple Proline Residues | (2S,4R)-4-fluoroproline | Lower Stability | - | [6] |
Note: Data for the (2S,4R) diastereomer is often more readily available in literature and is presented here as an illustration of the effects of 4-fluoroprolines. The stabilizing effect is dependent on the desired local conformation.
Table 2: Proteolytic Stability of Peptides
| Peptide Sequence | Modification | Protease | Half-life (t1/2) (min) | Fold Increase in Half-life | Reference |
| Bradykinin Analog | Pro3 -> (2R,4S)-4-Flp | Chymotrypsin | 120 | 4 | Fictional Example |
| Model Peptide A | Pro5 -> (2R,4S)-4-Flp | Trypsin | 240 | 8 | Fictitious Data |
| GLP-1 Analog | Pro8 -> (2R,4S)-4-Flp | DPP-IV | 480 | 10 | Illustrative Data |
Note: The data in this table is illustrative due to the scarcity of directly comparable public data for (2R,4S)-4-fluoroproline. Researchers should perform their own stability assays to determine the precise effects on their peptide of interest.
Experimental Protocols
Protocol 1: Incorporation of (2R,4S)-4-Fluoroproline into Peptides via Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual Fmoc-based solid-phase synthesis of a peptide containing a (2R,4S)-4-fluoroproline residue.
Materials:
-
Fmoc-(2R,4S)-4-fluoroproline-OH
-
Standard Fmoc-protected amino acids
-
Rink Amide resin (or other suitable solid support)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure® or Ethyl (hydroxyimino)cyanoacetate
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water, deionized
-
Diethyl ether, cold
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes.
-
Drain and repeat with a fresh 20% piperidine/DMF solution for 15 minutes.
-
Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).
-
-
Amino Acid Coupling (for standard amino acids):
-
Dissolve 4 equivalents of the Fmoc-amino acid and 4 equivalents of OxymaPure® in DMF.
-
Add 4 equivalents of DIC and pre-activate for 5 minutes.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Incorporation of Fmoc-(2R,4S)-4-fluoroproline-OH:
-
Follow the same coupling procedure as for standard amino acids. A slightly longer coupling time (e.g., 2-4 hours) or a double coupling may be beneficial to ensure complete incorporation.
-
-
Kaiser Test: After each coupling step, perform a Kaiser test to confirm the completion of the reaction (absence of free primary amines).
-
Repeat Synthesis Cycle: Repeat the deprotection and coupling steps until the desired peptide sequence is assembled.
-
Final Fmoc Deprotection: Remove the N-terminal Fmoc group as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours at room temperature.
-
Filter the cleavage solution and collect the filtrate.
-
-
Peptide Precipitation and Purification:
-
Precipitate the peptide by adding the TFA filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the crude peptide and purify by reverse-phase HPLC.
-
Protocol 2: Proteolytic Stability Assay using HPLC
This protocol describes a method to assess the stability of a (2R,4S)-4-fluoroproline-containing peptide in the presence of a specific protease.
Materials:
-
Purified peptide (with and without fluoroproline)
-
Protease of interest (e.g., trypsin, chymotrypsin, or human plasma)
-
Assay buffer (e.g., PBS, Tris-HCl, appropriate for the protease)
-
Quenching solution (e.g., 10% TFA in acetonitrile)
-
HPLC system with a C18 column
-
Mobile phases for HPLC (e.g., A: 0.1% TFA in water, B: 0.1% TFA in acetonitrile)
Procedure:
-
Peptide Stock Solution: Prepare a 1 mg/mL stock solution of the peptide in an appropriate solvent (e.g., water or a small amount of DMSO, then diluted with buffer).
-
Reaction Setup:
-
In a microcentrifuge tube, combine the peptide solution with the assay buffer to a final concentration of 100 µM.
-
Pre-incubate the solution at 37°C for 5 minutes.
-
-
Initiate Reaction: Add the protease to the peptide solution to a final concentration that gives a measurable degradation rate (e.g., 1:100 enzyme:substrate ratio).
-
Time-Course Sampling:
-
At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to an equal volume of the quenching solution.
-
-
HPLC Analysis:
-
Analyze the quenched samples by reverse-phase HPLC.
-
Use a suitable gradient of mobile phase B to separate the intact peptide from its degradation products.
-
Monitor the absorbance at a specific wavelength (e.g., 214 nm or 280 nm).
-
-
Data Analysis:
-
Determine the peak area of the intact peptide at each time point.
-
Plot the percentage of intact peptide remaining versus time.
-
Calculate the half-life (t1/2) of the peptide by fitting the data to a first-order decay curve.
-
Compare the half-life of the fluoroproline-containing peptide to the unmodified control peptide.
-
Protocol 3: Thermal Denaturation Assay using Circular Dichroism (CD) Spectroscopy
This protocol details the determination of the melting temperature (Tm) of a peptide to assess its thermal stability.
Materials:
-
Purified peptide
-
Buffer (e.g., phosphate buffer, as Tris can interfere with temperature ramps)
-
CD spectropolarimeter with a temperature controller
-
Cuvette with a 1 mm path length
Procedure:
-
Sample Preparation:
-
Dissolve the peptide in the buffer to a final concentration of 2-50 µM.
-
Filter or centrifuge the sample to remove any aggregates.
-
-
Instrument Setup:
-
Set the CD spectropolarimeter to monitor the ellipticity at a wavelength corresponding to a secondary structure feature (e.g., 222 nm for α-helical peptides).
-
Set the temperature range for the experiment (e.g., 10°C to 90°C).
-
Set the heating rate (e.g., 1-2°C/min) and the equilibration time at each temperature step (e.g., 30 seconds).
-
-
Data Collection:
-
Place the cuvette with the peptide sample in the spectropolarimeter.
-
Start the temperature ramp and record the CD signal as a function of temperature.
-
-
Data Analysis:
-
Plot the molar ellipticity versus temperature.
-
The resulting curve will show a sigmoidal transition from the folded to the unfolded state.
-
The melting temperature (Tm) is the temperature at the midpoint of this transition.
-
Fit the data to a two-state unfolding model to determine the Tm accurately.
-
Compare the Tm of the fluoroproline-containing peptide to the unmodified control peptide.[2][8][9][10][11]
-
Visualizations
Molecular Mechanism of Stabilization
Caption: Stabilization mechanism of (2R,4S)-4-fluoroproline.
Experimental Workflow: Peptide Synthesis and Stability Assessment
Caption: Experimental workflow for peptide stability analysis.
Conclusion
The incorporation of (2R,4S)-4-fluoroproline is a powerful and effective strategy for enhancing the stability of therapeutic peptides. By enforcing a specific backbone conformation, this modification can significantly increase resistance to proteolytic degradation and improve thermal stability. The protocols and data presented in these application notes provide a solid foundation for researchers to explore the benefits of fluoroproline-modified peptides in their drug discovery and development programs. Careful experimental design and analysis, as outlined here, will be crucial for successfully harnessing the potential of this valuable tool in peptide engineering.
References
- 1. Assessment and Prediction of Human Proteotypic Peptide Stability for Proteomics Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. boddylab.ca [boddylab.ca]
- 3. researchgate.net [researchgate.net]
- 4. chemistry.du.ac.in [chemistry.du.ac.in]
- 5. Biochemistry of fluoroprolines: the prospect of making fluorine a bioelement - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Proteins & Peptides Stability and Thermal Denaturation Analysis - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 9. youtube.com [youtube.com]
- 10. Using circular dichroism collected as a function of temperature to determine the thermodynamics of protein unfolding and binding interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jasco.co.uk [jasco.co.uk]
Application Notes and Protocols for the Synthesis of Dipeptidyl Peptidase-4 (DPP-4) Inhibitors Using Fluoropyrrolidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis and evaluation of dipeptidyl peptidase-4 (DPP-4) inhibitors incorporating fluoropyrrolidine derivatives. The introduction of fluorine into the pyrrolidine scaffold has been shown to enhance potency and improve pharmacokinetic properties of DPP-4 inhibitors, making this a promising area of research for the development of novel therapeutics for type 2 diabetes.
Introduction to DPP-4 Inhibition and the Role of Fluoropyrrolidine Scaffolds
Dipeptidyl peptidase-4 (DPP-4) is a serine protease that plays a crucial role in glucose homeostasis by inactivating the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][2][3] Inhibition of DPP-4 prolongs the action of these incretins, leading to enhanced glucose-dependent insulin secretion, suppressed glucagon release, and consequently, improved glycemic control.[4]
The pyrrolidine-2-carbonitrile scaffold is a well-established pharmacophore for DPP-4 inhibitors. The incorporation of a fluorine atom onto the pyrrolidine ring, particularly at the 4-position, has been a key strategy in developing potent and selective DPP-4 inhibitors.[5][6] The electronegativity and small size of the fluorine atom can lead to favorable interactions within the S1 pocket of the DPP-4 enzyme, enhancing binding affinity.[7]
This document outlines the synthesis of two representative classes of fluoropyrrolidine-based DPP-4 inhibitors: prolyl-fluoropyrrolidine derivatives and 4-fluoropyrrolidine-2-carbonitrile derivatives. Detailed protocols for their synthesis, in vitro evaluation of DPP-4 inhibitory activity, and in vivo assessment of glucose tolerance in animal models are provided.
Quantitative Data Summary
The following tables summarize the in vitro DPP-4 inhibitory activity of selected fluoropyrrolidine-based inhibitors.
Table 1: Prolyl-Fluoropyrrolidine Derivatives [7]
| Compound | Structure | IC50 (µM) |
| 9 | Aryl substituted piperazine with acetamide linker | 0.83 |
| 10 | Aryl substituted piperazine with acetamide linker | 0.43 |
Table 2: 4-Fluoropyrrolidine-2-Carbonitrile Derivatives [5][6]
| Compound | Structure | IC50 (µM) | Selectivity (DPP-8/DPP-4) | Selectivity (DPP-9/DPP-4) |
| 17a | N/A | 0.017 | 1324 | 1164 |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the DPP-4 signaling pathway and a general experimental workflow for the synthesis and evaluation of fluoropyrrolidine-based DPP-4 inhibitors.
Experimental Protocols
Protocol 1: General Synthesis of Prolyl-Fluoropyrrolidine Derivatives
This protocol describes a general method for the synthesis of prolyl-fluoropyrrolidine derivatives, exemplified by the coupling of a fluoropyrrolidine moiety with an aryl-substituted piperazine via an acetamide linker.[7]
Materials:
-
(S)-4-Fluoropyrrolidine hydrochloride
-
2-Bromoacetyl bromide
-
Aryl-substituted piperazine
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexane)
Procedure:
-
Synthesis of (S)-1-(2-bromoacetyl)-4-fluoropyrrolidine:
-
Dissolve (S)-4-Fluoropyrrolidine hydrochloride in DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine dropwise to the solution.
-
Slowly add a solution of 2-bromoacetyl bromide in DCM.
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography.
-
-
Coupling with Aryl-Substituted Piperazine:
-
Dissolve the purified (S)-1-(2-bromoacetyl)-4-fluoropyrrolidine in DMF.
-
Add the desired aryl-substituted piperazine and triethylamine to the solution.
-
Stir the reaction mixture at room temperature for 12-18 hours.
-
Monitor the reaction by TLC.
-
After completion, pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the final compound by silica gel column chromatography.
-
-
Characterization:
-
Confirm the structure of the synthesized compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Protocol 2: In Vitro DPP-4 Inhibition Assay
This protocol outlines a fluorometric assay to determine the in vitro inhibitory activity of the synthesized compounds against DPP-4.[8]
Materials:
-
Human recombinant DPP-4 enzyme
-
DPP-4 substrate: Gly-Pro-AMC (Gly-Pro-7-amino-4-methylcoumarin)
-
Assay buffer (e.g., Tris-HCl, pH 7.5)
-
Synthesized inhibitor compounds
-
Positive control (e.g., Sitagliptin)
-
96-well black microplate
-
Fluorometric microplate reader (Excitation: 360 nm, Emission: 460 nm)
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the DPP-4 enzyme in assay buffer.
-
Prepare a stock solution of the Gly-Pro-AMC substrate in assay buffer.
-
Prepare stock solutions of the synthesized inhibitor compounds and the positive control in a suitable solvent (e.g., DMSO).
-
Create a series of dilutions of the inhibitor compounds and positive control in assay buffer to generate a range of concentrations for IC50 determination.
-
-
Assay Protocol:
-
To each well of the 96-well plate, add 25 µL of the diluted inhibitor solution or positive control. For the control (no inhibitor) and blank wells, add 25 µL of assay buffer.
-
Add 50 µL of the DPP-4 enzyme solution to each well, except for the blank wells. Add 50 µL of assay buffer to the blank wells.
-
Incubate the plate at 37 °C for 10 minutes.
-
Initiate the reaction by adding 25 µL of the Gly-Pro-AMC substrate solution to all wells.
-
Immediately measure the fluorescence intensity at 1-minute intervals for 30 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Subtract the rate of the blank from all other rates.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor) reaction.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 3: Oral Glucose Tolerance Test (OGTT) in Rats
This protocol describes an in vivo method to evaluate the effect of the synthesized DPP-4 inhibitors on glucose tolerance in rats.[9][10]
Materials:
-
Male Wistar or Sprague-Dawley rats
-
Synthesized inhibitor compound
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Glucose solution (e.g., 2 g/kg body weight)
-
Blood glucose meter and test strips
-
Oral gavage needles
Procedure:
-
Animal Acclimatization and Fasting:
-
Acclimatize the rats to the housing conditions for at least one week before the experiment.
-
Fast the rats overnight (approximately 12-16 hours) with free access to water.
-
-
Compound Administration:
-
On the day of the experiment, record the body weight of each rat.
-
Administer the synthesized inhibitor compound or vehicle orally by gavage. A typical dose might be 10 mg/kg.[7]
-
-
Glucose Challenge and Blood Sampling:
-
At a specified time after compound administration (e.g., 30 or 60 minutes), take a baseline blood sample (t=0) from the tail vein.
-
Immediately after the baseline blood sample, administer the glucose solution orally by gavage.
-
Collect subsequent blood samples from the tail vein at various time points (e.g., 15, 30, 60, 90, and 120 minutes) after the glucose challenge.
-
-
Blood Glucose Measurement and Data Analysis:
-
Measure the blood glucose concentration of each sample immediately using a blood glucose meter.
-
Plot the mean blood glucose concentration versus time for each treatment group.
-
Calculate the area under the curve (AUC) for the glucose excursion profile for each rat.
-
Compare the AUC values of the inhibitor-treated groups with the vehicle-treated group using appropriate statistical analysis (e.g., t-test or ANOVA) to determine the effect on glucose tolerance. A significant reduction in glucose excursion indicates efficacy of the inhibitor.[7]
-
Conclusion
The synthesis of DPP-4 inhibitors utilizing fluoropyrrolidine derivatives represents a promising strategy in the development of novel antidiabetic agents. The protocols provided herein offer a framework for the synthesis, in vitro screening, and in vivo evaluation of these compounds. Researchers and drug development professionals can utilize these methods to explore the structure-activity relationships of new fluoropyrrolidine-based inhibitors and to identify lead candidates for further preclinical and clinical development.
References
- 1. researchgate.net [researchgate.net]
- 2. benthamscience.com [benthamscience.com]
- 3. Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review [mdpi.com]
- 4. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]
- 6. Synthesis and biological evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives as dipeptidyl peptidase-4 inhibitors for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, evaluation and molecular docking of prolyl-fluoropyrrolidine derivatives as dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. oatext.com [oatext.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Oral glucose tolerance test [bio-protocol.org]
The Role of (2R,4S)-4-Fluoropyrrolidine-2-carboxylic Acid in Asymmetric Catalysis: An Analysis of Current Research
This document aims to provide an overview of the current understanding of fluorinated prolines and addresses the apparent gap in the literature regarding the catalytic application of the (2R,4S) stereoisomer.
Understanding the Influence of Fluorine in Proline Analogs
The introduction of a fluorine atom onto the pyrrolidine ring of proline significantly alters its chemical and physical properties. The strong electron-withdrawing nature of fluorine can influence the acidity and nucleophilicity of the carboxylic acid and the secondary amine, respectively. These modifications are crucial for the catalytic cycle of many proline-catalyzed reactions, which typically proceed through enamine or iminium ion intermediates.
The stereochemistry of the fluorine substituent, in this case at the C-4 position with a trans relationship to the C-2 carboxylic acid, is also expected to play a critical role in the stereochemical outcome of a catalyzed reaction. The rigidified pyrrolidine ring and the specific spatial orientation of the fluorine atom would influence the approach of substrates to the catalytic site, thereby impacting the enantioselectivity and diastereoselectivity of the transformation.
General Mechanism of Proline-Catalyzed Aldol Reaction
The widely accepted mechanism for proline-catalyzed asymmetric aldol reactions involves the formation of an enamine intermediate from the reaction of a ketone with the secondary amine of proline. This enamine then attacks the aldehyde substrate. The carboxylic acid group of proline is believed to act as a Brønsted acid, activating the aldehyde and directing its approach through a hydrogen-bonded transition state, which ultimately controls the stereoselectivity of the product.
Caption: General catalytic cycle for a proline-catalyzed aldol reaction.
Potential Applications in Asymmetric Catalysis: A Hypothetical Outlook
Despite the lack of specific data, one can speculate on the potential applications of (2R,4S)-4-fluoropyrrolidine-2-carboxylic acid in asymmetric catalysis based on the known reactivity of proline and its derivatives.
Asymmetric Aldol Reaction
This catalyst could potentially be employed in the direct asymmetric aldol reaction between ketones and aldehydes. The fluorinated catalyst might offer different reactivity and selectivity profiles compared to proline.
Hypothetical Experimental Protocol:
-
To a solution of the aldehyde (0.5 mmol) in a suitable solvent (e.g., DMSO, DMF, or chloroform, 1.0 mL) is added the ketone (2.0 mmol) and this compound (20 mol%, 0.1 mmol).
-
The reaction mixture is stirred at a specified temperature (e.g., room temperature, 0 °C, or -20 °C) and monitored by TLC or GC-MS.
-
Upon completion, the reaction is quenched with a saturated aqueous solution of NH4Cl and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired β-hydroxy ketone.
-
The enantiomeric excess (e.e.) and diastereomeric ratio (d.r.) of the product are determined by chiral HPLC analysis.
Asymmetric Michael Addition
Similarly, the catalyst could be explored for the asymmetric Michael addition of aldehydes or ketones to nitroalkenes, another hallmark reaction of organocatalysis.
Hypothetical Experimental Protocol:
-
To a mixture of the nitroalkene (0.5 mmol) and the aldehyde or ketone (1.5 mmol) in an appropriate solvent (e.g., toluene, CH2Cl2, or THF, 2.0 mL) is added this compound (10-30 mol%).
-
The reaction is stirred at the desired temperature until the starting nitroalkene is consumed, as indicated by TLC.
-
The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography to yield the Michael adduct.
-
The diastereomeric ratio and enantiomeric excess are determined by NMR spectroscopy and chiral HPLC, respectively.
Data Presentation: A Template for Future Research
Should experimental data become available, it would be crucial to present it in a clear and structured format to allow for easy comparison and analysis. The following tables provide a template for how such data could be organized.
Table 1: Asymmetric Aldol Reaction Substrate Scope
| Entry | Aldehyde | Ketone | Time (h) | Yield (%) | d.r. (anti/syn) | e.e. (%) [anti] |
| 1 | Benzaldehyde | Acetone | 24 | - | - | - |
| 2 | 4-Nitrobenzaldehyde | Cyclohexanone | 48 | - | - | - |
| 3 | Isobutyraldehyde | Acetone | 72 | - | - | - |
Table 2: Asymmetric Michael Addition Substrate Scope
| Entry | Michael Acceptor | Michael Donor | Time (h) | Yield (%) | d.r. (syn/anti) | e.e. (%) [syn] |
| 1 | β-Nitrostyrene | Propanal | 24 | - | - | - |
| 2 | (E)-Nitropent-1-ene | Cyclohexanone | 48 | - | - | - |
| 3 | 2-(2-Nitrovinyl)furan | Acetone | 72 | - | - | - |
Conclusion and Future Directions
For researchers, scientists, and drug development professionals, this presents an opportunity. There is a clear need for systematic studies to evaluate the catalytic efficacy of this compound in various asymmetric transformations. Such research would not only fill a significant gap in the current literature but could also lead to the discovery of a novel and effective organocatalyst with unique reactivity and selectivity profiles, driven by the distinct stereoelectronic effects of the fluorine substituent. Future work should focus on screening this catalyst in benchmark asymmetric reactions, optimizing reaction conditions, and elucidating the substrate scope to establish its utility in synthetic organic chemistry.
Caption: A proposed workflow for future research on this catalyst.
Troubleshooting & Optimization
Technical Support Center: Overcoming Solubility Challenges with Fluorinated Amino Acids
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on addressing solubility issues encountered when working with fluorinated amino acids.
Frequently Asked Questions (FAQs)
Q1: Why are my fluorinated amino acids poorly soluble in aqueous solutions?
A1: The introduction of fluorine atoms into an amino acid's side chain can significantly increase its hydrophobicity, leading to poor solubility in water.[][2] Fluorine is the most electronegative element, and its presence can alter the electronic properties and intermolecular interactions of the amino acid, often making it more lipophilic.[] This increased hydrophobicity can lead to challenges in dissolving the compound in aqueous buffers, a common requirement for many biological assays and formulation development.
Q2: I'm struggling to dissolve my Fmoc-protected fluorinated amino acid in DMF for solid-phase peptide synthesis (SPPS). What could be the cause?
A2: Several factors can contribute to the poor solubility of Fmoc-protected fluorinated amino acids in N,N-Dimethylformamide (DMF). The inherent hydrophobicity of the fluorinated side chain is a primary reason.[2] Additionally, aggregation of the Fmoc protecting groups can reduce solubility.[2] The quality of the DMF is also crucial; aged DMF can contain dimethylamine, which can negatively impact the dissolution and stability of the Fmoc-amino acid.[2]
Q3: Can I use co-solvents to improve the solubility of my fluorinated amino acid?
A3: Yes, using co-solvents is a common and effective strategy. For aqueous solutions, water-miscible organic solvents can be employed. For applications like SPPS, stronger organic solvents such as Dimethyl Sulfoxide (DMSO) or N-Methyl-2-pyrrolidone (NMP) can be added to DMF to enhance solubility.[2] For particularly challenging cases, a "Magic Mixture" of DCM/DMF/NMP (1:1:1) may be effective.[2]
Q4: Will adjusting the pH of my aqueous solution help dissolve my fluorinated amino acid?
A4: Adjusting the pH can significantly impact the solubility of amino acids. Since amino acids are zwitterionic, their charge state changes with pH. Solubility is generally lowest at the isoelectric point (pI) and increases as the pH is moved away from the pI, due to the formation of charged cationic or anionic species that are more soluble in water.
Q5: Are there any physical methods I can use to aid dissolution?
A5: Yes, physical methods can be very helpful. Sonication is a widely used technique to break down particle aggregates and enhance dissolution. Gentle heating (e.g., to 37°C) can also increase the solubility of sparingly soluble compounds, but caution should be exercised to avoid degradation of the amino acid.[2] Always ensure your amino acid is stable at the temperature you are using. Vortexing is also a simple and effective method to aid dissolution.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution(s) |
| Fluorinated amino acid does not dissolve in aqueous buffer. | High hydrophobicity of the fluorinated side chain. The pH of the buffer is close to the amino acid's isoelectric point (pI). | - Add a water-miscible organic co-solvent (e.g., DMSO, ethanol) in a small percentage. - Adjust the pH of the buffer to be at least 2 units away from the pI. - Use sonication or gentle heating to aid dissolution. |
| Fmoc-fluorinated amino acid precipitates out of DMF during SPPS. | The concentration of the amino acid exceeds its solubility limit in DMF. The growing peptide chain on the resin is aggregating, hindering solvent access. | - Use a stronger solvent system, such as NMP or a mixture of DMF and DMSO.[2] - Perform the coupling reaction at a slightly elevated temperature. - Use a lower concentration of the amino acid if possible. |
| The dissolved fluorinated amino acid solution is hazy or contains visible particles. | Incomplete dissolution or presence of insoluble impurities. | - Centrifuge the solution to pellet any undissolved material before use. - Filter the solution through a suitable syringe filter (e.g., 0.22 µm). - Re-evaluate the dissolution protocol; a different solvent or technique may be needed. |
| Difficulty dissolving a peptide containing multiple fluorinated amino acids. | The cumulative hydrophobicity of the fluorinated residues leads to very low overall peptide solubility. | - Attempt to dissolve the peptide in a small amount of a strong organic solvent like DMSO or hexafluoroisopropanol (HFIP) first, then slowly add the aqueous buffer. - Consider sequence modification during peptide design, such as incorporating hydrophilic residues. |
Quantitative Solubility Data
The following table summarizes available solubility data for some common fluorinated amino acids. It is important to note that precise solubility can vary depending on factors like temperature, pH, and the specific form of the amino acid (e.g., free acid vs. salt).
| Fluorinated Amino Acid | Solvent | Temperature | Solubility |
| 4-Fluoro-D,L-phenylalanine | Water | 70°F (21°C) | < 1 mg/mL[3] |
| L-4-Fluorophenylalanine | Water | 25°C | Slightly soluble |
| L-4-Fluorophenylalanine | 0.5M HCl | 25°C | 50 mg/mL[4] |
| L-4-Fluorophenylalanine | DMSO, Acetone, Chloroform, Dichloromethane, Ethyl Acetate | - | Soluble[4] |
| 4-Fluoro-D-phenylalanine HCl | DMSO | - | 55 mg/mL |
| Fmoc-pentafluoro-L-phenylalanine | DMF | - | Soluble (at least 1g/100mL)[5] |
| Fmoc-pentafluoro-L-phenylalanine | Methanol | - | Soluble[5] |
Experimental Protocols
Protocol 1: Gravimetric Determination of Aqueous Solubility
This protocol describes a standard method for determining the solubility of a fluorinated amino acid in an aqueous buffer.
Materials:
-
Fluorinated amino acid
-
Aqueous buffer of choice (e.g., phosphate-buffered saline, pH 7.4)
-
Microcentrifuge tubes (1.5 mL)
-
Thermomixer or shaking incubator
-
Analytical balance
-
Centrifuge
-
Pipettes and tips
-
Lyophilizer or vacuum oven
Procedure:
-
Add an excess amount of the fluorinated amino acid to a pre-weighed microcentrifuge tube.
-
Add a known volume (e.g., 1 mL) of the aqueous buffer to the tube.
-
Securely cap the tube and place it in a thermomixer or shaking incubator set at a constant temperature (e.g., 25°C).
-
Equilibrate the mixture for 24-48 hours to ensure saturation.
-
After equilibration, centrifuge the tube at high speed (e.g., 14,000 x g) for 10 minutes to pellet the undissolved solid.
-
Carefully collect a known volume of the supernatant (e.g., 500 µL) without disturbing the pellet and transfer it to a new pre-weighed microcentrifuge tube.
-
Freeze-dry the supernatant in a lyophilizer or evaporate the solvent in a vacuum oven until a constant weight is achieved.
-
Weigh the tube containing the dried solute.
-
Calculate the solubility in mg/mL or g/L based on the mass of the dried solute and the volume of the supernatant taken.
Protocol 2: Solubilization of a Highly Hydrophobic Fluorinated Amino Acid for Experimental Use
This protocol provides a stepwise approach to dissolving a fluorinated amino acid that is poorly soluble in aqueous solutions.
Materials:
-
Highly hydrophobic fluorinated amino acid
-
Dimethyl Sulfoxide (DMSO)
-
Aqueous buffer of choice
-
Vortex mixer
-
Sonicator (water bath)
-
Sterile microcentrifuge tubes
Procedure:
-
Weigh the desired amount of the fluorinated amino acid into a sterile microcentrifuge tube.
-
Add the smallest possible volume of DMSO to the tube to create a concentrated stock solution.
-
Vortex the tube vigorously until the amino acid is completely dissolved. If necessary, use a water bath sonicator for 5-10 minutes to aid dissolution.
-
To prepare the final working solution, slowly add the concentrated DMSO stock solution dropwise to the desired volume of aqueous buffer while vortexing.
-
Visually inspect the solution for any signs of precipitation. If the solution remains clear, it is ready for use. If precipitation occurs, you may need to increase the final concentration of DMSO or explore other co-solvents.
Visualizations
Caption: Workflow for Gravimetric Solubility Determination.
Caption: Troubleshooting Logic for Solubility Issues.
References
Stability of (2R,4S)-4-fluoropyrrolidine-2-carboxylic acid under acidic conditions
Technical Support Center: (2R,4S)-4-fluoropyrrolidine-2-carboxylic acid
Disclaimer: Detailed, peer-reviewed stability data specifically for this compound under a wide range of acidic conditions is not extensively available in public literature. The following guidance is based on general chemical principles, data from analogous fluorinated compounds, and standard pharmaceutical industry practices for stability testing.[1][2]
Troubleshooting Guide
This guide addresses common issues researchers may encounter when using this compound in acidic media.
| Issue / Question | Potential Cause & Troubleshooting Steps |
| Q1: I'm observing a new, unexpected peak in my HPLC/LC-MS analysis after an acidic workup or reaction. What could it be? | Potential Cause: Acid-catalyzed degradation of the starting material.Troubleshooting Steps: 1. Characterize the Impurity: Use high-resolution mass spectrometry (HRMS) to get an accurate mass and predicted formula. MS/MS fragmentation can provide structural clues.2. Consider Plausible Degradation Pathways: The most likely degradation pathway under acidic conditions is the elimination of hydrogen fluoride (HF) to form a pyrroline-2-carboxylic acid. This would result in a mass loss of ~20 Da.3. Run a Control Experiment: Incubate your starting material in the acidic medium under the same conditions (temperature, time) but without other reagents. Analyze the sample by HPLC/LC-MS to confirm if the impurity is formed from the degradation of the starting material.4. Consider Analytical Methods: ¹⁹F NMR can be a powerful tool to track the disappearance of the parent compound and the appearance of any new fluorine-containing species.[][4] |
| Q2: The yield of my reaction is significantly lower than expected when using this amino acid in an acidic step. Could it be unstable? | Potential Cause: The compound may be degrading under the specific acidic conditions of your reaction, reducing the amount available to react.Troubleshooting Steps: 1. Quantify Stability: Perform the control experiment described in A1 and quantify the amount of starting material remaining over time using a calibrated HPLC method. This will determine the rate and extent of degradation.2. Modify Reaction Conditions: • Temperature: Lower the reaction temperature. Degradation reactions are often accelerated at higher temperatures.[5] • Acid Strength/Type: If possible, use a weaker acid (e.g., acetic acid instead of HCl or TFA) or a lower concentration. • Reaction Time: Reduce the reaction time to the minimum required for the desired conversion.3. Protecting Groups: If the degradation is problematic, consider using the N-Boc protected version, (2S,4R)-1-(tert-Butoxycarbonyl)-4-fluoropyrrolidine-2-carboxylic acid, which may offer different stability profiles.[6] |
| Q3: How can I best monitor the stability and purity of this compound during my experiments? | Recommended Analytical Methods: • Primary Method (Purity & Degradation): Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection (if derivatized) or, more universally, coupled with Mass Spectrometry (LC-MS). LC-MS is ideal for detecting and identifying potential degradants.• Confirmatory Method (Structure): Nuclear Magnetic Resonance (NMR) spectroscopy. ¹H NMR can monitor the overall structure, while ¹⁹F NMR is highly specific for tracking the fluorine-containing parent compound and any related impurities.[4]• Forced Degradation Studies: To proactively understand potential issues, a forced degradation study is recommended.[1] This involves intentionally exposing the compound to harsh conditions (e.g., 0.1 M HCl at 80°C) to rapidly identify likely degradation products.[7][8] |
Frequently Asked Questions (FAQs)
Q: What is the general stability of the C-F bond in this molecule under acidic conditions?
A: The aliphatic carbon-fluorine bond is the strongest single bond in organic chemistry and is generally very stable and resistant to cleavage by protic acids.[2] Direct cleavage of the C-F bond to form a carbocation is highly unlikely under typical synthetic or biological acidic conditions. However, degradation involving the C-F bond can still occur through alternative pathways, most notably E1 or E2 elimination reactions, where HF is eliminated to form a double bond within the pyrrolidine ring. This process is dependent on the specific acid, solvent, and temperature used.
Q: Can the pyrrolidine ring itself open under acidic conditions?
A: The pyrrolidine ring is a saturated N-heterocycle and is generally stable to a wide range of acidic conditions. Ring-opening would typically require very harsh conditions, such as treatment with a strong Lewis acid at high temperatures, which are not common in standard drug development processes.
Q: How should I prepare and store solutions of this compound for experiments?
A: For maximum stability, it is recommended to store the solid compound at room temperature or refrigerated, as indicated by the supplier.[9][10] Prepare fresh solutions for each experiment. If a stock solution is required, dissolve the compound in a neutral, aprotic solvent or a buffered aqueous solution at neutral pH and store it at low temperatures (e.g., -20°C) to minimize potential degradation over time. Avoid prolonged storage in acidic solutions.
Q: Are there any known incompatibilities with common acids?
A: While specific incompatibility data is scarce, issues are more likely to arise under conditions that favor elimination reactions. Strong, non-nucleophilic acids at elevated temperatures could promote the elimination of HF. Caution should be exercised when using acids like concentrated sulfuric acid or when heating solutions containing trifluoroacetic acid (TFA) for extended periods.
Experimental Protocols
Protocol 1: Forced Acidic Degradation Study
This protocol is designed to rapidly assess the stability of the compound and identify potential degradation products, as recommended by ICH guidelines.[1][5]
-
Solution Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., water or acetonitrile/water).
-
Prepare the acidic stress solution: 0.1 M Hydrochloric Acid (HCl).
-
-
Stress Condition:
-
In a sealed vial, mix 1 mL of the stock solution with 1 mL of the 0.1 M HCl solution.
-
Place the vial in a heating block or water bath set to 60-80°C.[7]
-
Prepare a control sample by mixing 1 mL of the stock solution with 1 mL of the solvent (e.g., water). Keep this at room temperature.
-
-
Time-Point Analysis:
-
At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from the stressed sample.
-
Immediately neutralize the aliquot with an equivalent amount of 0.1 M Sodium Hydroxide (NaOH) to quench the degradation.
-
Dilute the sample with the mobile phase to an appropriate concentration for analysis.
-
-
Analysis:
-
Analyze the initial sample (t=0) and all subsequent time-point samples by a stability-indicating LC-MS method.
-
Compare the chromatograms of the stressed samples to the control sample to identify new peaks.
-
Calculate the percentage of the parent compound remaining at each time point. A degradation of 5-20% is typically considered suitable for these studies.[5]
-
Data Presentation Template
Use the following table to record and compare results from the forced degradation study.
| Time Point (hours) | Parent Peak Area (Stressed Sample) | % Parent Remaining | Peak Area of Degradant 1 | Peak Area of Degradant 2 |
| 0 | Initial Area | 100% | 0 | 0 |
| 2 | ||||
| 4 | ||||
| 8 | ||||
| 24 |
Visualizations
Experimental Workflow
The following diagram outlines the logical flow for conducting a forced degradation study.
Potential Degradation Pathway
This diagram illustrates a plausible acid-catalyzed degradation pathway for this compound.
References
- 1. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 2. Microbial degradation of fluorinated drugs: biochemical pathways, impacts on the environment and potential applications [researchrepository.ucd.ie]
- 4. Controlling the incorporation of fluorinated amino acids in human cells and its structural impact - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 6. 203866-14-2|(2S,4R)-1-(tert-Butoxycarbonyl)-4-fluoropyrrolidine-2-carboxylic acid|BLD Pharm [bldpharm.com]
- 7. greenpharmacy.info [greenpharmacy.info]
- 8. researchgate.net [researchgate.net]
- 9. (2S,4R)-4-fluoropyrrolidine-2-carboxylic acid | 2507-61-1 [sigmaaldrich.com]
- 10. (2S,4R)-4-FLUORO-PYRROLIDINE-2-CARBOXYLIC ACID | 2507-61-1 [chemicalbook.com]
Technical Support Center: Synthesis of (2R,4S)-4-Fluoroproline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the challenges associated with the synthesis of (2R,4S)-4-fluoroproline.
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the synthesis of (2R,4S)-4-fluoroproline?
A1: The most common and readily available starting material is (2S,4R)-4-hydroxyproline, a natural component of collagen. The synthesis of (2R,4S)-4-fluoroproline from this starting material involves a key stereochemical inversion at the C4 position.[1]
Q2: What are the primary side reactions to be aware of during the synthesis of (2R,4S)-4-fluoroproline?
A2: The primary side reactions include:
-
Intramolecular Cyclization: Formation of an oxazoline or related cyclic byproduct, particularly when using methyl ester protecting groups. This occurs through the intramolecular participation of the ester carbonyl group.[2]
-
Formation of the Undesired Diastereomer: The synthesis aims for an SN2 reaction with inversion of configuration. However, conditions that favor SN1 character or other mechanisms can lead to the formation of the (2R,4R)-4-fluoroproline diastereomer.
-
Elimination: Treatment of activated hydroxyproline derivatives with certain fluoride sources can lead to the elimination of the leaving group, resulting in the formation of dehydroproline derivatives.
Q3: How can I minimize the formation of the oxazoline byproduct?
A3: The use of a sterically hindered protecting group for the carboxylic acid, such as a tert-butyl ester, can effectively prevent the intramolecular participation of the ester carbonyl group and thus minimize the formation of the oxazoline byproduct.[2]
Q4: What is the role of the fluorinating agent in determining the reaction outcome?
A4: The choice of fluorinating agent is critical. Reagents like diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor are commonly used for the deoxyfluorination of alcohols. Their reactivity and the reaction conditions can influence the yield of the desired product and the prevalence of side reactions. For instance, Deoxo-Fluor is often considered more thermally stable and may offer higher yields and better selectivity in some cases compared to DAST.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of (2R,4S)-4-fluoroproline.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield of the desired (2R,4S)-4-fluoroproline | 1. Incomplete reaction. 2. Predominance of side reactions (e.g., elimination, cyclization). 3. Suboptimal reaction temperature. 4. Inefficient purification. | 1. Monitor the reaction progress using TLC or LC-MS to ensure completion. 2. If using a methyl ester, switch to a tert-butyl ester to prevent cyclization. For elimination, consider a milder fluorinating agent or different reaction conditions. 3. Optimize the reaction temperature; higher temperatures may favor elimination and diastereomer formation. 4. Optimize HPLC or column chromatography conditions for better separation. |
| Presence of a significant amount of the (2R,4R) diastereomer | 1. Reaction conditions favoring an SN1 mechanism. 2. Epimerization of the starting material or product. | 1. Use a less polar solvent and a fluorinating agent that promotes a clean SN2 reaction. 2. Ensure the use of non-basic conditions where possible to minimize epimerization. Control the reaction temperature. |
| Detection of a byproduct with a similar mass but different retention time | This is likely the oxazoline byproduct, especially if a methyl ester was used. | 1. Confirm the structure using NMR spectroscopy. 2. To avoid this in future syntheses, use a tert-butyl ester protecting group for the carboxylic acid. |
| Formation of dehydroproline derivatives | Use of a strong base or a highly reactive fluoride source (e.g., TBAF with a tosyl leaving group) that promotes elimination. | 1. Use a milder fluorinating agent such as DAST or Deoxo-Fluor. 2. Avoid strongly basic conditions. |
| Difficulty in separating the desired product from impurities | The polarity of the desired product and byproducts may be very similar. | 1. Optimize the HPLC mobile phase gradient and column type. A chiral column may be necessary to separate diastereomers effectively. 2. Consider derivatization of the crude product to alter the polarity of the components, facilitating separation, followed by deprotection. |
Quantitative Data Summary
The following table summarizes representative yields and byproduct formation under different reaction conditions.
| Starting Material | Protecting Groups | Fluorinating Agent | Product | Yield | Side Products | Reference |
| (2S,4R)-N-Boc-4-hydroxy-l-proline methyl ester | N-Boc, Methyl ester | [18F]Fluoride | cis-4-[18F]Fluoro-l-proline | 84.56% (radiochemical conversion) | trans isomer (4.59%) | [3] |
| (2S,4R)-N-Boc-4-hydroxy-l-proline methyl ester | N-Boc, Methyl ester | Not specified | Fluoroproline | Not specified | Byproduct with retention of configuration (17%) | [2] |
| Di-tert-butyl (2S,4R)-4-(tosyloxy)pyrrolidine-1,2-dicarboxylate | N-Boc, tert-Butyl ester | Morpholinosulfur trifluoride | Di-tert-butyl (2R,4S)-4-fluoropyrrolidine-1,2-dicarboxylate | Good overall yield | Single diastereomer, no intramolecular side reactions observed | [2] |
| Boc-Hyp-OMe | N-Boc, Methyl ester | DAST | Boc-flp | ~80% | Not specified | [4] |
Experimental Protocols
Synthesis of N-Boc-(2R,4S)-4-fluoroproline from (2S,4R)-N-Boc-4-hydroxyproline
This protocol is a representative example and may require optimization based on laboratory conditions and available reagents.
Step 1: Inversion of Stereochemistry (Mitsunobu Reaction)
-
To a solution of (2S,4R)-N-Boc-4-hydroxyproline (1.0 eq) in anhydrous THF, add triphenylphosphine (1.5 eq) and benzoic acid (1.5 eq).
-
Cool the mixture to 0 °C and add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture and purify the residue by column chromatography to obtain the inverted benzoate ester.
-
Hydrolyze the benzoate ester using a base such as lithium hydroxide in a THF/water mixture to yield (2S,4S)-N-Boc-4-hydroxyproline.
Step 2: Fluorination
-
Protect the carboxylic acid of (2S,4S)-N-Boc-4-hydroxyproline as a tert-butyl ester using standard methods to obtain di-tert-butyl (2S,4S)-4-hydroxypyrrolidine-1,2-dicarboxylate.
-
Dissolve the protected hydroxyproline (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere.
-
Cool the solution to -78 °C and add diethylaminosulfur trifluoride (DAST) (1.2 eq) dropwise.
-
Stir the reaction at -78 °C for 1 hour and then allow it to slowly warm to room temperature overnight.
-
Quench the reaction carefully with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield di-tert-butyl (2R,4S)-4-fluoropyrrolidine-1,2-dicarboxylate.
Step 3: Deprotection
-
Dissolve the purified fluorinated intermediate in a solution of trifluoroacetic acid (TFA) in DCM (e.g., 50% v/v).
-
Stir the reaction at room temperature for 1-2 hours until deprotection is complete (monitored by TLC or LC-MS).
-
Concentrate the reaction mixture under reduced pressure to remove the TFA and solvent.
-
The crude (2R,4S)-4-fluoroproline can be purified by recrystallization or preparative HPLC.
Purification by HPLC
-
Column: A reverse-phase C18 column is commonly used.
-
Mobile Phase: A gradient of water and acetonitrile with an ion-pairing agent like trifluoroacetic acid (TFA) is typically employed.
-
Detection: UV detection at 210-220 nm.
-
Note: To separate diastereomers, a chiral HPLC column may be necessary.
Visualizations
Caption: General synthetic workflow for (2R,4S)-4-fluoroproline.
Caption: Major side reactions in 4-fluoroproline synthesis.
Caption: Troubleshooting workflow for synthesis issues.
References
- 1. Practical syntheses of 4-fluoroprolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Automated Radiosynthesis of cis- and trans-4-[18F]Fluoro-l-proline Using [18F]Fluoride - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Coupling Reactions with (2R,4S)-4-Fluoroproline in SPPS
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize solid-phase peptide synthesis (SPPS) involving (2R,4S)-4-fluoroproline.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when coupling (2R,4S)-4-fluoroproline in SPPS?
The primary challenges stem from a combination of steric hindrance and the electronic effects of the fluorine atom. The pyrrolidine ring of proline is inherently bulky, and the addition of a fluorine atom can further impede the approach of the activated amino acid to the resin-bound amine. The electron-withdrawing nature of fluorine can also influence the reactivity of the proline nitrogen. These factors can lead to slower reaction kinetics and incomplete coupling.[1][2]
Q2: How does the incorporation of (2R,4S)-4-fluoroproline affect the resulting peptide's structure?
The fluorine atom at the 4S position has a significant stereoelectronic effect, influencing the puckering of the pyrrolidine ring and the cis-trans isomerization of the preceding peptide bond.[3][4] Specifically, the (4S)-fluoro substituent favors a Cγ-endo ring pucker, which in turn promotes a cis conformation of the amide bond N-terminal to the proline residue.[5] This conformational bias can be a powerful tool for stabilizing specific secondary structures in peptides and proteins.
Q3: Can I use standard coupling reagents like DCC/HOBt for (2R,4S)-4-fluoroproline?
While standard carbodiimide reagents like DCC (N,N'-dicyclohexylcarbodiimide) and EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (1-hydroxybenzotriazole) can be used, they are often inefficient for sterically hindered amino acids and may result in low coupling yields.[1] For challenging couplings, more potent activating agents are highly recommended.
Q4: What is "proline editing" and how does it relate to incorporating 4-fluoroproline?
Proline editing is a technique where a hydroxyproline (Hyp) residue is first incorporated into the peptide chain during standard SPPS.[5] After the peptide synthesis is complete, the hydroxyl group of the resin-bound Hyp is chemically converted to a fluoro group. This post-synthetic modification allows for the introduction of 4-fluoroproline without the need to directly couple the sterically hindered fluorinated amino acid.[5]
Troubleshooting Guide
Issue 1: Low or Incomplete Coupling Yield
A positive Kaiser test or other colorimetric tests after the coupling step indicates the presence of unreacted primary amines, signaling an incomplete reaction.
| Potential Cause | Recommended Solution | Rationale |
| Insufficiently Potent Coupling Reagent | Switch to a more powerful onium salt-based coupling reagent such as HATU, HCTU, or COMU (aminium/uronium salts), or PyBOP/PyAOP (phosphonium salts).[1] | These reagents form highly reactive activated esters that can overcome the steric hindrance and electronic effects of (2R,4S)-4-fluoroproline, leading to faster and more efficient coupling.[6] |
| Steric Hindrance | Increase the coupling reaction time (e.g., from 1-2 hours to 4 hours or even overnight). A double coupling (repeating the coupling step with fresh reagents) may also be necessary.[7] | Slower reaction kinetics due to steric bulk require longer reaction times to achieve complete coupling. |
| Suboptimal Solvent | Use N-methylpyrrolidone (NMP) instead of or in combination with N,N-dimethylformamide (DMF). | NMP has superior solvating properties, which can help to reduce peptide chain aggregation on the resin and improve the accessibility of the N-terminal amine. |
| Peptide Aggregation | Incorporate pseudoproline dipeptides or use microwave-assisted peptide synthesis (MAPS). | Aggregation of the growing peptide chain can physically block the reaction site. Pseudoproline dipeptides disrupt secondary structure formation, while microwave energy can break up aggregates and accelerate the coupling reaction.[7] |
Issue 2: Racemization of the Amino Acid
Racemization is the loss of stereochemical integrity at the α-carbon of the amino acid being coupled, which can lead to the formation of diastereomeric impurities.
| Potential Cause | Recommended Solution | Rationale |
| Over-activation of the Carboxylic Acid | Reduce the pre-activation time before adding the activated amino acid to the resin. | Prolonged activation can increase the risk of forming an oxazolone intermediate, which is prone to racemization.[8] |
| Choice of Base | Use a sterically hindered base like 2,4,6-collidine instead of DIPEA (N,N-diisopropylethylamine) or NMM (N-methylmorpholine).[9][10] | Hindered bases are less likely to abstract the α-proton from the activated amino acid, which is a key step in the racemization pathway. |
| Coupling Reagent/Additive Combination | Use phosphonium-based reagents like PyBOP or PyAOP, which are generally associated with lower levels of racemization. If using a carbodiimide, replace HOBt with an additive like OxymaPure.[1][10] | The choice of coupling reagent and additive significantly influences the stability of the activated intermediate and its susceptibility to racemization. |
Quantitative Data Summary
While specific quantitative data for the coupling of (2R,4S)-4-fluoroproline is limited in publicly available literature, the following table provides a qualitative comparison of commonly used coupling reagents for sterically hindered amino acids.
| Coupling Reagent | Reagent Type | Relative Reactivity | Racemization Risk | Key Considerations |
| HATU | Aminium Salt | Very High | Very Low | Highly efficient and fast, especially for difficult sequences. Can cause guanidinylation of the N-terminal amine if used in excess.[1][6] |
| HCTU | Aminium Salt | High | Low | More reactive than HBTU due to the electron-withdrawing chloro group. A good alternative to HATU.[6] |
| COMU | Uronium Salt | Very High | Very Low | Excellent efficiency and an improved safety profile as it is not based on potentially explosive HOBt/HOAt. Highly soluble.[1] |
| PyBOP | Phosphonium Salt | High | Very Low | Excellent for minimizing racemization. Does not cause guanidinylation. Ideal for fragment condensation and cyclization.[11] |
| PyAOP | Phosphonium Salt | Very High | Very Low | Similar to PyBOP but generates a more reactive species, making it very effective for hindered couplings.[11] |
| DIC/OxymaPure | Carbodiimide/Additive | Medium-High | Low | A safer and often more effective alternative to DIC/HOBt, with reduced risk of racemization.[10] |
Experimental Protocols
Protocol 1: Optimized Coupling of Fmoc-(2R,4S)-4-fluoroproline-OH using HATU
This protocol is recommended for achieving high coupling efficiency with (2R,4S)-4-fluoroproline.
Materials:
-
Fmoc-deprotected peptide-resin (0.1 mmol scale)
-
Fmoc-(2R,4S)-4-fluoroproline-OH (4 equivalents, 0.4 mmol)
-
HATU (3.9 equivalents, 0.39 mmol)
-
DIPEA (8 equivalents, 0.8 mmol) or 2,4,6-collidine (8 equivalents, 0.8 mmol)
-
DMF or NMP
Procedure:
-
Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF or NMP in a suitable reaction vessel for 30 minutes. Drain the solvent.
-
Activation Mixture Preparation: In a separate vial, dissolve Fmoc-(2R,4S)-4-fluoroproline-OH and HATU in DMF or NMP.
-
Activation: Add DIPEA or 2,4,6-collidine to the mixture and allow it to pre-activate for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the resin. Agitate the mixture for 2-4 hours at room temperature.
-
Washing: Drain the reaction solution and wash the resin thoroughly with DMF or NMP (3 times), followed by DCM (3 times), and then DMF or NMP again (3 times).
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling. If the test is positive (blue beads), a second coupling is recommended. Repeat steps 2-5.
Protocol 2: Double Coupling Strategy
This protocol should be employed if the initial coupling is incomplete, as indicated by a positive Kaiser test.
Procedure:
-
Following the first coupling and washing steps as described in Protocol 1, drain the solvent from the resin.
-
Prepare a fresh activation mixture as described in steps 2 and 3 of Protocol 1.
-
Add the fresh activated amino acid solution to the resin and agitate for another 2-4 hours at room temperature.
-
Wash the resin as described in step 5 of Protocol 1.
-
Perform a final Kaiser test to confirm complete coupling.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. mesalabs.com [mesalabs.com]
- 10. benchchem.com [benchchem.com]
- 11. bachem.com [bachem.com]
Technical Support Center: Chiral Separation of 4-Fluoroproline Diastereomers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the chiral separation of 4-fluoroproline diastereomers.
Frequently Asked Questions (FAQs)
Q1: Why is the chiral separation of 4-fluoroproline diastereomers challenging?
The separation of 4-fluoroproline diastereomers can be challenging due to their similar physicochemical properties. The subtle differences in the three-dimensional arrangement of the atoms require highly selective chromatographic conditions to achieve baseline resolution. Factors such as the choice of the chiral stationary phase (CSP), mobile phase composition, and temperature play a critical role in achieving successful separation.[1]
Q2: What are the most common analytical techniques for separating 4-fluoroproline diastereomers?
High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the most prevalent techniques for the chiral separation of 4-fluoroproline diastereomers.[1][2] Gas Chromatography (GC) can also be employed, but it typically requires a derivatization step to increase the analyte's volatility.[3][4]
Q3: What type of chiral stationary phase (CSP) is recommended for 4-fluoroproline diastereomer separation?
Polysaccharide-based CSPs, such as those derived from cellulose or amylose (e.g., Chiralpak® and Chiralcel® series), are highly recommended as a starting point.[1][5] These CSPs have demonstrated broad applicability in resolving a wide range of chiral compounds, including proline derivatives.[5]
Q4: Is derivatization necessary for the analysis of 4-fluoroproline diastereomers?
-
For HPLC: Derivatization is generally not required if a suitable UV detector is available, as the proline ring provides some UV absorbance. However, if higher sensitivity is needed or if the detection wavelength is problematic, derivatization with a UV-active or fluorescent tag can be beneficial.[6][7]
-
For GC: Derivatization is typically necessary to make the 4-fluoroproline diastereomers volatile enough for gas-phase analysis.[3][4] This usually involves a two-step process of esterification of the carboxylic acid group followed by acylation of the amine group.[4]
Troubleshooting Guide
This guide addresses common issues encountered during the chiral separation of 4-fluoroproline diastereomers.
| Issue | Potential Cause | Recommended Solution |
| Poor Resolution / Co-elution | 1. Inappropriate Chiral Stationary Phase (CSP): The selected CSP may not provide sufficient selectivity for the diastereomers.[1] | 1a. Screen different polysaccharide-based CSPs (e.g., amylose vs. cellulose derivatives). 1b. Consider CSPs with different functional groups. |
| 2. Suboptimal Mobile Phase Composition: The mobile phase may not be providing enough differential interaction with the CSP.[8] | 2a. (HPLC) Systematically adjust the ratio of the organic modifier (e.g., ethanol, isopropanol) in the hexane mobile phase. Small changes can significantly impact resolution.[5] 2b. (SFC) Modify the percentage of the co-solvent (e.g., methanol) in the supercritical CO₂.[2] 2c. Add a small amount of an acidic modifier like trifluoroacetic acid (TFA) (e.g., 0.1%) to the mobile phase to improve peak shape and selectivity.[5] | |
| 3. Incorrect Temperature: Temperature can influence the thermodynamics of the chiral recognition process.[2] | 3. Optimize the column temperature. Lower temperatures often increase selectivity but may also increase analysis time and backpressure.[2] | |
| Peak Tailing | 1. Secondary Interactions: The basic amine group of 4-fluoroproline can interact with residual acidic silanol groups on the silica support of the CSP, causing tailing.[8] | 1a. Use a highly end-capped column. 1b. Add a competing base, such as triethylamine (TEA), to the mobile phase in a low concentration (e.g., 0.1%).[8] |
| 2. Inappropriate Mobile Phase pH: For ionizable compounds, a mobile phase pH close to the analyte's pKa can lead to peak tailing.[9] | 2. Adjust the mobile phase pH to be at least 2 units away from the pKa of 4-fluoroproline. | |
| Poor Reproducibility / Shifting Retention Times | 1. "Memory Effects" of Mobile Phase Additives: Chiral stationary phases can be sensitive to additives which may adsorb to the surface and alter selectivity over time.[8][10] | 1a. Dedicate a specific chiral column to a particular method and mobile phase system.[8] 1b. Thoroughly flush the column with an appropriate solvent (e.g., isopropanol) after each use.[8] |
| 2. Column Equilibration: Insufficient equilibration time between injections, especially after a gradient run or mobile phase change. | 2. Ensure the column is fully equilibrated with the mobile phase before each injection. This may require flushing with 10-20 column volumes. | |
| Ghost Peaks | 1. Contaminated Mobile Phase or System: Impurities in the solvents or carryover from previous injections can appear as extraneous peaks.[9] | 1a. Use high-purity HPLC or SFC grade solvents. 1b. Filter all mobile phases. 1c. Implement a needle wash step in the injection sequence. |
Experimental Protocols
HPLC Method for Chiral Separation
This protocol provides a starting point for developing a chiral HPLC method for 4-fluoroproline diastereomers.
Table 1: HPLC Experimental Protocol
| Parameter | Recommended Starting Conditions |
| Column | Chiralpak® IA or Chiralcel® OD-H (or similar polysaccharide-based CSP), 250 x 4.6 mm, 5 µm |
| Mobile Phase | Hexane / Ethanol / Trifluoroacetic Acid (TFA) (e.g., 90:10:0.1 v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve sample in the mobile phase at a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter. |
Optimization Steps:
-
If resolution is poor, systematically adjust the percentage of ethanol in the mobile phase (e.g., try 95:5, 85:15).[5]
-
Evaluate the effect of different alcohol modifiers (e.g., isopropanol).
-
Optimize the column temperature to improve resolution and analysis time.
Supercritical Fluid Chromatography (SFC) Method
SFC often provides faster separations and is considered a "greener" alternative to normal phase HPLC.[11][12]
Table 2: SFC Experimental Protocol
| Parameter | Recommended Starting Conditions |
| Column | Chiralpak® IC-3 or Chiralcel® OD-H (SFC-compatible), 150 x 4.6 mm, 3 µm |
| Mobile Phase | Supercritical CO₂ / Methanol (e.g., 85:15 v/v) |
| Flow Rate | 2.5 mL/min |
| Back Pressure | 150 bar |
| Column Temperature | 40°C |
| Detection | UV at 210 nm |
| Injection Volume | 5 µL |
| Sample Preparation | Dissolve the sample in the co-solvent (methanol) at a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter. |
Optimization Steps:
-
Adjust the percentage of the methanol co-solvent to optimize retention and resolution.[2]
-
Adding a small amount of an additive (e.g., TFA or TEA) to the co-solvent may improve peak shape.
GC Method with Derivatization
This protocol is for the analysis of 4-fluoroproline diastereomers by GC-MS after derivatization.
Table 3: GC Derivatization and Analysis Protocol
| Step | Procedure |
| 1. Esterification | To 1 mg of the sample, add 1 mL of 3 N methanolic HCl. Cap the vial and heat at 100°C for 30 minutes. Cool and evaporate to dryness.[4] |
| 2. Acylation | Add 50 µL of ethyl acetate and 50 µL of trifluoroacetic anhydride (TFAA). Cap and heat at 70°C for 20 minutes. Cool and evaporate to dryness. Reconstitute in ethyl acetate for injection.[8] |
| GC Column | CHIRALDEX® G-TA (or similar chiral GC column), 30 m x 0.25 mm, 0.12 µm |
| Carrier Gas | Helium at a constant flow of 1 mL/min |
| Oven Program | Start at 100°C, hold for 2 min, ramp to 180°C at 5°C/min, hold for 5 min |
| Injector Temp. | 250°C |
| Detector | Mass Spectrometer (MS) in scan mode |
Visualizations
Caption: General experimental workflow for chiral separation.
Caption: Troubleshooting logic for poor resolution issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Chiral separation of selected proline derivatives using a polysaccharide-type stationary phase by supercritical fluid chromatography and comparison with high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Proline Derivatization and Enantioresolution by Chiral GC [sigmaaldrich.com]
- 4. Proline Derivatization and Enantioresolution by Chiral GC [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. impactfactor.org [impactfactor.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. chiraltech.com [chiraltech.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: (2R,4S)-4-fluoropyrrolidine-2-carboxylic acid
This technical support center provides essential information for researchers, scientists, and drug development professionals on the proper storage and handling of (2R,4S)-4-fluoropyrrolidine-2-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: There are varying recommendations for the storage of this compound. To ensure the compound's integrity, it is crucial to refer to the supplier-specific storage instructions. However, general best practices are summarized in the table below. Some sources recommend ambient or room temperature storage[1][2], while others suggest refrigeration at 0-8 °C[3]. For long-term storage, a cool, dry place is advised[4].
Q2: What is the appearance of this compound?
A2: this compound is typically a white solid or powder[3].
Q3: What are the general handling precautions for this compound?
A3: Standard laboratory safety protocols should be followed. This includes using the compound in a well-ventilated area or outdoors[4]. It is important to avoid breathing in dust, fumes, gas, mist, vapors, or spray[4]. Personal protective equipment, such as protective gloves, clothing, and eye/face protection, is essential[4]. After handling, it is important to wash the skin thoroughly[4].
Q4: What are the known hazards associated with this compound?
A4: This compound is known to cause skin and serious eye irritation[4][5]. It may also cause respiratory irritation[4][5]. It is harmful if swallowed[1].
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent experimental results | Compound degradation due to improper storage. | Verify storage conditions against the supplier's recommendations. Consider purchasing a new batch of the compound if degradation is suspected. |
| Inaccurate weighing of the compound. | Ensure the balance is properly calibrated. Use an appropriate weighing vessel and minimize exposure to air and moisture during weighing. | |
| Poor solubility in a reaction solvent | The compound may have limited solubility in the chosen solvent. | Consult literature for appropriate solvents for reactions involving this compound. Consider gentle heating or sonication to aid dissolution, if the compound's stability at elevated temperatures is known. |
| Side reactions observed in peptide synthesis | Reactive functional groups on the compound. | Ensure that the carboxylic acid and amine groups are appropriately protected before coupling reactions. Use standard protecting group strategies for amino acids. |
Data Summary
Table 1: Storage and Physical Properties of this compound and its derivatives
| Parameter | This compound | (2S,4S)-Fmoc-4-fluoro-pyrrolidine-2-carboxylic acid | (2S,4R)-1-(tert-Butoxycarbonyl)-4-fluoropyrrolidine-2-carboxylic acid |
| CAS Number | 2507-61-1[1] | 203866-19-7[3] | 203866-14-2[6] |
| Molecular Weight | 133.12 g/mol [1][7] | 355.36 g/mol [3] | 233.24 g/mol [6] |
| Appearance | Solid[1] | White powder/solid[3] | Not specified |
| Storage Temperature | Room Temperature / Ambient[1][2] | 0 - 8 °C[3] | Inert atmosphere, room temperature[6] |
| Purity | 97%[1] or 95% | ≥ 99% (HPLC)[3] | Not specified |
Experimental Protocols
General Protocol for Incorporation into a Peptide using Solid-Phase Peptide Synthesis (SPPS)
This is a generalized protocol and may require optimization for specific sequences and scales.
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin) in a suitable solvent like N,N-dimethylformamide (DMF) for 30-60 minutes.
-
Fmoc-Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid by treating with 20% piperidine in DMF for 10-20 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
Pre-activate the this compound (with appropriate N-protection, e.g., Fmoc) by dissolving it with a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA) in DMF.
-
Add the activated amino acid solution to the deprotected resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature.
-
Monitor the reaction completion using a ninhydrin test.
-
-
Washing: Wash the resin extensively with DMF and then dichloromethane (DCM) to remove excess reagents and byproducts.
-
Repeat: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.
-
Final Deprotection and Cleavage: Once the peptide sequence is complete, perform a final Fmoc-deprotection. Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid-based).
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizations
Caption: A flowchart illustrating the key steps in solid-phase peptide synthesis.
Caption: A decision tree for troubleshooting inconsistent experimental outcomes.
References
- 1. (2S,4R)-4-fluoropyrrolidine-2-carboxylic acid | 2507-61-1 [sigmaaldrich.com]
- 2. chemscene.com [chemscene.com]
- 3. chemimpex.com [chemimpex.com]
- 4. aksci.com [aksci.com]
- 5. (2S,4R)-1-[(tert-butoxy)carbonyl]-4-fluoropyrrolidine-2-carboxylic acid | C10H16FNO4 | CID 12043048 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 203866-14-2|(2S,4R)-1-(tert-Butoxycarbonyl)-4-fluoropyrrolidine-2-carboxylic acid|BLD Pharm [bldpharm.com]
- 7. medchemexpress.com [medchemexpress.com]
Troubleshooting low yield in (2R,4S)-4-fluoroproline synthesis
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low yields in the synthesis of (2R,4S)-4-fluoroproline. The information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to (2R,4S)-4-fluoroproline, and which is recommended for higher yields?
A1: The most prevalent and often highest-yielding synthetic strategies commence with a commercially available diastereomer of 4-hydroxyproline, such as (2S,4R)-4-hydroxyproline. These methods typically involve the strategic use of protecting groups, activation of the hydroxyl group, nucleophilic fluorination with inversion of configuration, and a final deprotection step. A highly recommended route involves the use of bulky protecting groups like N-Boc and a tert-butyl ester to minimize side reactions during fluorination.
Q2: My fluorination step is resulting in a mixture of diastereomers. How can I improve the stereoselectivity?
A2: Poor stereoselectivity often arises from intramolecular side reactions. For instance, the ester carbonyl group in N-protected 4-hydroxyproline methyl esters can participate in the reaction, leading to a byproduct with retained configuration.[1][2] To enhance stereoselectivity, consider using a sterically hindered ester, such as a tert-butyl ester, which can prevent these intramolecular reactions and favor the formation of a single diastereomer.[1][2]
Q3: I am observing a significant amount of an elimination byproduct. What is the likely cause and how can I prevent it?
A3: The formation of dehydroproline derivatives is a common side reaction, particularly when using fluoride salts like tetrabutylammonium fluoride (TBAF) with a tosylated hydroxyproline precursor. This elimination of tosic acid competes with the desired nucleophilic substitution. To mitigate this, consider using a different fluorinating agent, such as morpholinosulfur trifluoride, which can lead to a cleaner reaction with complete inversion of configuration and minimal elimination.[1][2]
Q4: What are the critical parameters to control during the fluorination reaction?
A4: Key parameters to control include the choice of fluorinating agent, the solvent, reaction temperature, and the nature of the protecting groups on the starting material. The reaction temperature can influence the ratio of desired product to undesired diastereomers. The selection of bulky protecting groups is crucial for preventing side reactions.[1][2]
Troubleshooting Guides
This section provides a systematic approach to diagnosing and resolving common issues leading to low yields.
Issue 1: Low Yield After the Inversion of Hydroxyl Configuration
If your synthesis starts with (2S,4R)-4-hydroxyproline, an initial inversion to (2S,4S)-4-hydroxyproline is necessary. Low yields in this step are common.
| Symptom | Possible Cause | Suggested Solution |
| Incomplete reaction | Insufficient activation of the hydroxyl group. | Ensure complete mesylation or tosylation of the hydroxyl group. Consider using a Mitsunobu reaction with benzoic acid for inversion, followed by hydrolysis of the resulting ester.[1][2] |
| Formation of lactone byproduct | Intramolecular cyclization. | While lactone formation can be a deliberate step in some synthetic routes to achieve inversion, unintended lactonization can reduce the yield of the desired hydrolyzed product. Ensure hydrolysis conditions (e.g., with lithium hydroxide) are optimized for complete ring-opening.[1][2] |
Issue 2: Low Yield During the Fluorination Step
This is often the most critical and lowest-yielding step.
| Symptom | Possible Cause | Suggested Solution |
| Presence of elimination product (dehydroproline) | Use of TBAF with a tosyl-protected precursor. | Switch to a different fluorinating agent like morpholinosulfur trifluoride.[1][2] |
| Mixture of diastereomers | Intramolecular participation of the ester carbonyl group. | Use a bulkier protecting group for the carboxylic acid, such as a tert-butyl ester, instead of a methyl ester.[1][2] |
| Starting material remains | Ineffective fluorinating agent or reaction conditions. | Ensure the fluorinating agent is fresh and the reaction is performed under anhydrous conditions. Optimize the reaction temperature and time. |
Issue 3: Low Yield After Deprotection
The final deprotection step can lead to product loss if conditions are too harsh.
| Symptom | Possible Cause | Suggested Solution |
| Product degradation | Harsh acidic or basic conditions. | Employ protecting groups that can be removed under mild conditions. For instance, Boc and tert-butyl ester groups can be removed simultaneously with mild acid (e.g., 2 M HCl in acetonitrile).[1][2] |
| Incomplete deprotection | Insufficient reaction time or reagent concentration. | Increase the reaction time or the concentration of the deprotecting agent. Monitor the reaction progress by TLC or LC-MS. |
Data Presentation
Table 1: Reported Yields for Key Synthetic Steps
| Reaction Step | Starting Material | Product | Reagents/Conditions | Reported Yield | Reference |
| Esterification | (2S,4R)-N-Boc-4-hydroxy-l-proline | Di-tert-butyl (2S,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate | O-tert-butyl-N,N-diisopropylisourea | 68% | [2] |
| Inversion & Hydrolysis | (2S,4R)-diastereomer | (2S,4S)-N-Boc-4-hydroxy-l-proline | Intramolecular Mitsunobu reaction and lactone hydrolysis | 71% (over 2 steps) | [1][2] |
| Fluorination | (2S,4R)-hydroxy-l-proline derivative | Di-tert-butyl (2S,4S)-4-fluoropyrrolidine-1,2-dicarboxylate | Morpholinosulfur trifluoride | 63% | [1][2] |
| Deprotection | Di-tert-butyl (2S,4S)-4-fluoropyrrolidine-1,2-dicarboxylate | (2S,4S)-4-Fluoropyrrolidine-2-carboxylic Acid Hydrochloride | 2 M Hydrochloric acid | Not specified, but part of a good overall yield | [1][2] |
Experimental Protocols
Protocol 1: Synthesis of (2S,4S)-N-Boc-4-hydroxy-l-proline via Mitsunobu Reaction and Hydrolysis
This protocol describes the inversion of the hydroxyl group starting from the (2S,4R)-diastereomer.
-
Mitsunobu Reaction: To a solution of (2S,4R)-N-Boc-4-hydroxy-l-proline methyl ester in anhydrous THF, add triphenylphosphine and diethyl azodicarboxylate (DEAD) at 0 °C. Then, add benzoic acid and allow the reaction to warm to room temperature and stir overnight.
-
Work-up: Quench the reaction with water and extract with ethyl acetate. The organic layers are combined, washed with brine, dried over sodium sulfate, and concentrated under reduced pressure.
-
Hydrolysis: The crude benzoate ester is dissolved in a mixture of methanol and water, and lithium hydroxide is added. The reaction is stirred at room temperature until completion (monitored by TLC).
-
Purification: The reaction mixture is acidified with 1 M HCl and extracted with ethyl acetate. The combined organic layers are dried and concentrated to yield the crude product, which can be purified by column chromatography.
Protocol 2: Fluorination using Morpholinosulfur Trifluoride
This protocol details the fluorination of a protected 4-hydroxyproline derivative.
-
Reaction Setup: A solution of the N-Boc and tert-butyl ester protected (2S,4R)-4-hydroxyproline in anhydrous dichloromethane is cooled to -78 °C under an inert atmosphere.
-
Addition of Fluorinating Agent: Morpholinosulfur trifluoride is added dropwise to the cooled solution.
-
Reaction: The reaction mixture is allowed to slowly warm to room temperature and stirred for several hours until the starting material is consumed (monitored by TLC).
-
Quenching and Work-up: The reaction is carefully quenched with saturated sodium bicarbonate solution. The layers are separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated.
-
Purification: The crude product is purified by flash column chromatography on silica gel to yield the pure (2R,4S)-4-fluoroproline derivative.
Mandatory Visualization
Caption: Synthetic workflow for (2R,4S)-4-fluoroproline.
Caption: Troubleshooting decision tree for the fluorination step.
References
Technical Support Center: Protecting Group Removal for N-Boc-(2R,4S)-4-fluoropyrrolidine-2-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the removal of the tert-butyloxycarbonyl (Boc) protecting group from N-Boc-(2R,4S)-4-fluoropyrrolidine-2-carboxylic acid. The information is tailored for researchers, scientists, and drug development professionals to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the standard methods for the deprotection of N-Boc-(2R,4S)-4-fluoropyrrolidine-2-carboxylic acid?
A1: The most common and effective methods for the removal of the Boc protecting group from N-Boc-(2R,4S)-4-fluoropyrrolidine-2-carboxylic acid involve acidolysis. The two most widely used reagents are Trifluoroacetic acid (TFA) and hydrogen chloride (HCl) in an organic solvent.[1][2]
-
Trifluoroacetic acid (TFA): Typically, a solution of TFA in a chlorinated solvent like dichloromethane (DCM) is used. The concentration of TFA can be varied to control the rate of deprotection.
-
Hydrogen chloride (HCl): A solution of HCl in an ethereal solvent such as 1,4-dioxane or diethyl ether, or in an alcohol like methanol, is also a very effective method for Boc deprotection.
Q2: My deprotection reaction is incomplete. What are the possible causes and how can I resolve this?
A2: Incomplete deprotection can be due to several factors. Here are some common causes and their solutions:
-
Insufficient acid strength or concentration: The concentration of the acid may be too low, or the acid itself may have degraded (e.g., TFA can absorb moisture).
-
Solution: Increase the concentration of the acid or use a freshly opened bottle of the reagent. For challenging substrates, a stronger acid system like 4M HCl in dioxane can be more effective than TFA/DCM.
-
-
Short reaction time: The reaction may not have been allowed to run to completion.
-
Solution: Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Extend the reaction time until the starting material is fully consumed.
-
-
Low reaction temperature: Many Boc deprotections are run at room temperature, but some substrates may require gentle heating.
-
Solution: If the reaction is sluggish at room temperature, consider increasing the temperature to 30-40°C, while carefully monitoring for any potential side reactions.
-
Q3: I am concerned about potential side reactions. What are the most common side reactions and how can they be minimized?
A3: The primary side reaction of concern during Boc deprotection is the formation of a reactive tert-butyl cation, which can lead to alkylation of nucleophilic functional groups. Another potential, though less common, concern with a fluorinated substrate is the elimination of hydrogen fluoride (HF).
-
t-Butylation: The tert-butyl cation can alkylate the pyrrolidine nitrogen of the deprotected product or other nucleophiles present in the reaction mixture.
-
Mitigation: The use of a cation scavenger is highly recommended. Common scavengers include triethylsilane (TES), triisopropylsilane (TIS), or anisole. These scavengers will react with the tert-butyl cation, preventing it from reacting with your desired product.
-
-
HF Elimination: While the C-F bond in 4-fluoropyrrolidine is generally stable under acidic conditions used for Boc deprotection, harsh conditions (e.g., high temperatures, very strong acids for prolonged times) could potentially lead to the elimination of HF.
-
Mitigation: Use the mildest effective conditions for deprotection. Monitor the reaction carefully and avoid excessive heating. If HF elimination is suspected, consider using a milder deprotection method.
-
Q4: Are there any milder alternatives to TFA or HCl for the deprotection of this substrate?
A4: Yes, if the substrate is sensitive to strong acidic conditions, several milder methods can be employed for Boc deprotection.
-
Lewis Acids: Reagents like zinc bromide (ZnBr₂) in a solvent like dichloromethane can effectively cleave the Boc group under non-protic conditions.
-
Fluorinated Alcohols: Solvents such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) can facilitate the thermolytic deprotection of the Boc group, sometimes without the need for an additional acid catalyst. This can be particularly useful for substrates sensitive to strong acids.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Incomplete Deprotection | Insufficient acid strength or concentration | Increase acid concentration or use a fresh bottle of reagent. Consider switching from TFA/DCM to 4M HCl in dioxane. |
| Short reaction time | Monitor the reaction by TLC or LC-MS and extend the reaction time as needed. | |
| Low reaction temperature | If sluggish at room temperature, gently warm the reaction to 30-40°C. | |
| Formation of Side Products | t-Butylation of the product | Add a cation scavenger such as triethylsilane (TES) or triisopropylsilane (TIS) to the reaction mixture (typically 5-10 vol%). |
| Suspected HF elimination | Use milder deprotection conditions (e.g., lower acid concentration, lower temperature). Consider alternative methods like Lewis acid-mediated or thermal deprotection in fluorinated alcohols. | |
| Difficult Product Isolation | Product is a salt and difficult to handle | After deprotection, the product will be the corresponding salt (e.g., TFA or HCl salt). This can often be precipitated from the reaction mixture by the addition of a non-polar solvent like diethyl ether. The salt can then be collected by filtration. |
| Residual acid in the final product | Co-evaporate the crude product with a solvent like toluene to azeotropically remove residual TFA. For the HCl salt, ensure the product is thoroughly dried under vacuum. |
Experimental Protocols
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
-
Dissolution: Dissolve N-Boc-(2R,4S)-4-fluoropyrrolidine-2-carboxylic acid (1 equivalent) in dichloromethane (DCM, approximately 10-20 volumes).
-
Scavenger Addition (Optional but Recommended): Add a cation scavenger such as triethylsilane (TES) or triisopropylsilane (TIS) (0.5-1.0 equivalent).
-
Acid Addition: To the stirred solution at 0 °C, add trifluoroacetic acid (TFA, 5-10 equivalents).
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-4 hours.
-
Monitoring: Monitor the progress of the reaction by TLC (the product, being more polar, will have a lower Rf value than the starting material) or LC-MS.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. Co-evaporate with toluene (2-3 times) to ensure complete removal of residual TFA. The product is obtained as the TFA salt.
Protocol 2: Deprotection using Hydrogen Chloride (HCl) in 1,4-Dioxane
-
Dissolution: Dissolve N-Boc-(2R,4S)-4-fluoropyrrolidine-2-carboxylic acid (1 equivalent) in a minimal amount of a co-solvent like methanol or ethyl acetate if necessary, then dilute with 1,4-dioxane.
-
Acid Addition: To the stirred solution at 0 °C, add a solution of 4M HCl in 1,4-dioxane (5-10 equivalents).
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-3 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, the hydrochloride salt of the product may precipitate out of the solution. If so, it can be collected by filtration and washed with a cold non-polar solvent like diethyl ether. If no precipitate forms, the solvent can be removed under reduced pressure to yield the crude hydrochloride salt.
Data Presentation
The following table summarizes typical conditions and outcomes for Boc deprotection of N-Boc-proline derivatives, which can be used as a starting point for the deprotection of N-Boc-(2R,4S)-4-fluoropyrrolidine-2-carboxylic acid.
| Deprotection Method | Reagents & Solvent | Temperature | Time | Typical Yield | Reference |
| Acidolysis (TFA) | 20-50% TFA in DCM | Room Temp. | 1-4 h | >95% | [1] |
| Acidolysis (HCl) | 4M HCl in Dioxane | Room Temp. | 1-3 h | >95% | [2] |
| Lewis Acid | ZnBr₂ in DCM | Room Temp. | 12-24 h | 80-90% | General knowledge |
| Thermal | TFE or HFIP | Reflux | 1-6 h | 85-95% | General knowledge |
Visualizations
Caption: General experimental workflow for the deprotection of N-Boc-(2R,4S)-4-fluoropyrrolidine-2-carboxylic acid.
Caption: A logical decision tree for troubleshooting common issues during Boc deprotection.
References
Technical Support Center: Purity Assessment of (2R,4S)-4-Fluoroproline
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on analytical techniques for assessing the purity of (2R,4S)-4-fluoroproline. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format, detailed experimental protocols, and quantitative data summaries to assist in your laboratory work.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical techniques for determining the purity of (2R,4S)-4-fluoroproline?
A1: The primary techniques for assessing the purity of (2R,4S)-4-fluoroproline include High-Performance Liquid Chromatography (HPLC), particularly chiral HPLC for enantiomeric purity, Gas Chromatography-Mass Spectrometry (GC-MS) for identifying volatile and semi-volatile impurities, and Nuclear Magnetic Resonance (NMR) spectroscopy, especially ¹⁹F NMR, for structural confirmation and quantification.
Q2: Why is chiral HPLC essential for the analysis of (2R,4S)-4-fluoroproline?
A2: Chiral HPLC is crucial for separating and quantifying the different stereoisomers of 4-fluoroproline. Since (2R,4S)-4-fluoroproline has a specific stereochemistry, it is vital to ensure that other stereoisomers, which may have different biological activities or toxicities, are not present in significant amounts. Polysaccharide-based chiral stationary phases are commonly used for this purpose.[1]
Q3: Can ¹⁹F NMR be used for quantitative purity analysis?
A3: Yes, ¹⁹F NMR is a powerful tool for the quantitative analysis of organofluorine compounds like 4-fluoroproline.[2][3][4] It offers high sensitivity and a wide chemical shift dispersion, which minimizes signal overlap.[2] By using an internal standard, the purity of the compound can be accurately determined. ¹⁹F NMR can also provide valuable information about the presence of different conformers (e.g., cis/trans isomers).[5][6]
Q4: What are the common impurities that might be found in a sample of (2R,4S)-4-fluoroproline?
A4: Common impurities can originate from the starting materials, side reactions during synthesis, or degradation. Potential impurities include other stereoisomers of 4-fluoroproline, unreacted starting materials like 4-hydroxyproline, and byproducts from the fluorination reaction.[7][8][9] Residual solvents from the purification process may also be present.[10][11]
Troubleshooting Guides
Chiral High-Performance Liquid Chromatography (HPLC)
Q5: I am observing poor resolution between the enantiomers of 4-fluoroproline in my chiral HPLC analysis. What could be the cause and how can I fix it?
A5: Poor resolution in chiral HPLC can be due to several factors. Here's a troubleshooting guide:
-
Incorrect Chiral Stationary Phase (CSP): The choice of CSP is critical for chiral separations. Polysaccharide-based columns (e.g., Chiralpak®, Chiralcel®) are often effective for amino acid derivatives.[1] If resolution is poor, consider screening different types of chiral columns.
-
Mobile Phase Composition: The mobile phase composition, including the type and concentration of the organic modifier and any additives, significantly impacts selectivity. For normal-phase chromatography, mixtures of hexane/isopropanol or hexane/ethanol are common. For reversed-phase, acetonitrile or methanol with aqueous buffers are used.[12] Small changes in the mobile phase can have a large effect on resolution.
-
Column Temperature: Temperature can affect the interactions between the analyte and the CSP. Optimizing the column temperature can sometimes improve resolution.
-
Flow Rate: A lower flow rate can increase the interaction time with the stationary phase and may improve resolution, although it will also increase the analysis time.
-
Sample Overload: Injecting too much sample can lead to broad, overlapping peaks. Try reducing the injection volume or the sample concentration.
Q6: My HPLC chromatogram shows peak tailing. What should I do?
A6: Peak tailing can be caused by several issues:
-
Secondary Interactions: Unwanted interactions between the analyte and the silica support of the column can cause tailing. Using an end-capped column or adding a small amount of a competing amine (like triethylamine) to the mobile phase in reversed-phase chromatography can help.
-
Column Contamination: The column may be contaminated with strongly retained compounds. Flushing the column with a strong solvent is recommended.
-
Mismatched Sample Solvent: The solvent in which the sample is dissolved should be as close as possible in composition to the mobile phase.
Gas Chromatography-Mass Spectrometry (GC-MS)
Q7: I am not detecting any impurities in my (2R,4S)-4-fluoroproline sample using GC-MS. Does this confirm its high purity?
A7: Not necessarily. GC-MS is primarily suitable for volatile and semi-volatile impurities. Non-volatile impurities, such as inorganic salts or other amino acid derivatives, will not be detected. Additionally, (2R,4S)-4-fluoroproline itself is a non-volatile amino acid and requires derivatization to be analyzed by GC. Therefore, the absence of peaks in a GC-MS analysis of an underivatized sample only indicates the absence of volatile impurities. A comprehensive purity assessment should include other techniques like HPLC and NMR.
Q8: How can I analyze (2R,4S)-4-fluoroproline and its potential non-volatile impurities by GC-MS?
A8: To analyze non-volatile compounds like amino acids by GC-MS, a derivatization step is necessary to make them volatile. A common two-step derivatization involves esterification of the carboxylic acid group followed by acylation of the amino group. This allows for the separation and identification of the parent compound and related non-volatile impurities.
Quantitative Data Summary
Table 1: Typical Chiral HPLC Parameters for 4-Fluoroproline Analysis
| Parameter | Normal-Phase HPLC | Reversed-Phase HPLC |
| Chiral Stationary Phase | Polysaccharide-based (e.g., Chiralpak AD-H, Chiralcel OD-H) | Polysaccharide-based (e.g., Chiralcel OD-RH, Chiralpak AD-R) |
| Mobile Phase | n-Hexane / Isopropanol (e.g., 90:10 v/v) with 0.1% Trifluoroacetic Acid | Acetonitrile / Water with 0.1% Formic Acid or Ammonium Acetate buffer |
| Flow Rate | 0.5 - 1.0 mL/min | 0.5 - 1.0 mL/min |
| Column Temperature | 25 - 40 °C | 25 - 40 °C |
| Detection | UV at 210 nm | UV at 210 nm or MS |
Table 2: Potential Impurities in (2R,4S)-4-Fluoroproline and Recommended Analytical Technique
| Potential Impurity | Chemical Nature | Recommended Technique |
| Other Stereoisomers | Isomer | Chiral HPLC |
| 4-Hydroxyproline | Starting Material | HPLC, GC-MS (after derivatization) |
| Synthetic Byproducts | Varies | HPLC, GC-MS, NMR |
| Residual Solvents | Volatile Organic Compound | Headspace GC-MS |
| Inorganic Salts | Non-volatile | Ion Chromatography, ICP-MS |
Experimental Protocols
Protocol 1: Chiral HPLC Method for Enantiomeric Purity
-
Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm)
-
Mobile Phase: n-Hexane:Isopropanol:Trifluoroacetic Acid (90:10:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of 1 mg/mL.
-
Detection: UV at 210 nm.
-
Analysis: The enantiomeric purity is calculated from the peak areas of the two enantiomers.
Protocol 2: GC-MS Method for Impurity Profiling (after derivatization)
-
Derivatization:
-
Esterification: To 1 mg of the sample, add 1 mL of 3 N methanolic HCl. Heat at 100 °C for 30 minutes. Evaporate the solvent under a stream of nitrogen.
-
Acylation: To the dried residue, add 1 mL of methylene chloride and 100 µL of trifluoroacetic anhydride (TFAA). Heat at 60 °C for 20 minutes. Evaporate the solvent and reagent under a stream of nitrogen. Reconstitute the residue in methylene chloride for injection.
-
-
GC Column: Chirasil-L-Val capillary column (or equivalent chiral GC column)
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 200 °C at 5 °C/min.
-
Injector Temperature: 250 °C
-
MS Transfer Line Temperature: 280 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 50-500 amu.
-
Analysis: Identify impurities by comparing their mass spectra with a library (e.g., NIST) and their retention times with known standards.
Visualizations
Caption: General workflow for the comprehensive purity assessment of (2R,4S)-4-fluoroproline.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. acgpubs.org [acgpubs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Revealing Organofluorine Contamination in Effluents and Surface Waters with Complementary Analytical Approaches: Fluorine-19 Nuclear Magnetic Resonance Spectroscopy (19F-NMR) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mr.copernicus.org [mr.copernicus.org]
- 6. mr.copernicus.org [mr.copernicus.org]
- 7. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. GC/MS Identification of Impurities | Medistri SA [medistri.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. chromatographyonline.com [chromatographyonline.com]
Validation & Comparative
A Comparative Guide to the Biological Effects of cis- and trans-4-Fluoroproline
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of proline analogs into peptides and proteins is a powerful tool for modulating their structure, stability, and function. Among these, the diastereomers of 4-fluoroproline, cis-4-fluoroproline ((4S)-FPro) and trans-4-fluoroproline ((4R)-FPro), have emerged as valuable probes for understanding and engineering biological systems. The distinct stereochemistry of the fluorine atom on the pyrrolidine ring imparts unique conformational biases on the preceding peptide bond and the ring pucker, leading to divergent biological effects. This guide provides an objective comparison of cis- and trans-4-fluoroproline, supported by experimental data, to aid researchers in their selection and application.
Core Mechanistic Differences: A Tale of Two Puckers
The foundational difference between cis- and trans-4-fluoroproline lies in their influence on the pyrrolidine ring conformation and, consequently, the cis/trans isomerization of the preceding peptidyl-prolyl bond. This is primarily governed by stereoelectronic effects, including the gauche effect.
-
trans-4-Fluoroproline ((4R)-FPro): The fluorine atom in the (4R) configuration favors a Cγ-exo pucker of the pyrrolidine ring. This conformation aligns the C-F bond anti-periplanar to a C-H bond, a stabilizing interaction. The exo pucker, in turn, promotes a trans conformation of the preceding amide bond through favorable n→π* interactions.[1][2]
-
cis-4-Fluoroproline ((4S)-FPro): Conversely, the (4S) configuration of the fluorine atom promotes a Cγ-endo pucker.[1] This endo conformation preferentially stabilizes a cis conformation of the preceding amide bond.[1]
The electron-withdrawing nature of the fluorine atom in both isomers also reduces the double-bond character of the prolyl amide bond, thereby lowering the energy barrier for cis-trans isomerization and accelerating this process.[2][3]
Quantitative Comparison of Biological Effects
The distinct conformational preferences of cis- and trans-4-fluoroproline translate into measurable differences in their effects on protein stability, peptide bond conformation, and cellular uptake.
| Biological Effect | Parameter | cis-4-Fluoroproline ((4S)-FPro) | trans-4-Fluoroproline ((4R)-FPro) | Reference Protein/Peptide |
| Protein Stability | Change in Free Energy of Unfolding (ΔΔG) | Destabilizing in native trans-Pro contexts | -4.71 kJ·mol⁻¹ (Stabilizing) | Human Ubiquitin |
| Melting Temperature (Tm) | Not successfully incorporated | Increase of 7°C | Human Ubiquitin | |
| Peptide Bond Conformation | trans:cis Ratio | 2.5:1 | 6.7:1 | Ac-Xaa-OMe |
| Cellular Uptake (Brain) | Standardized Uptake Value (SUV) in Rats (D-isomer) | 3.05 ± 1.18 (D-cis-[18F]FPro) | Not reported | In vivo rat studies |
Experimental Protocols
Protein Expression with 4-Fluoroproline Analogs in E. coli
This protocol is adapted for the incorporation of proline analogs into a target protein using a proline-auxotrophic E. coli strain.
Materials:
-
Proline-auxotrophic E. coli strain (e.g., JM83) harboring the expression plasmid for the protein of interest.
-
M9 minimal medium.
-
Proline and 4-fluoroproline analog ((4S)-FPro or (4R)-FPro).
-
All other 19 proteinogenic amino acids.
-
Thiamine and biotin.
-
Appropriate antibiotics.
-
IPTG (Isopropyl β-D-1-thiogalactopyranoside).
-
Lysis buffer (e.g., 20 mM acetic acid/NaOH pH 5.0, 50 µg/ml lysozyme, 1 mM PMSF).
Procedure:
-
Grow an overnight culture of the transformed E. coli strain at 37°C in M9 minimal medium supplemented with a limiting amount of proline (e.g., 0.05 mM).
-
Inoculate 1 L of M9 minimal medium containing a similarly limiting concentration of proline, all other amino acids, necessary vitamins, and antibiotics with the overnight culture.
-
Incubate the culture at 37°C with shaking until the proline is depleted, which is indicated by a plateau in the growth curve (typically at an OD600 of ~0.8).
-
Add the desired 4-fluoroproline analog to a final concentration of 1 mM.
-
Induce protein expression by adding IPTG to a final concentration of 1 mM.
-
Continue shaking the culture overnight at 37°C.
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in lysis buffer and incubate on ice for 30 minutes.
-
Lyse the cells by sonication.
-
Proceed with the specific purification protocol for the target protein. For thermostable proteins like ubiquitin, a heat treatment step (e.g., 75°C for 30 minutes) can be an effective initial purification step.[1]
Guanidinium Chloride-Induced Protein Denaturation Monitored by Fluorescence
This method is used to determine the thermodynamic stability of a protein by measuring the change in fluorescence upon unfolding with a chemical denaturant.
Materials:
-
Purified protein solution of known concentration.
-
High-purity guanidinium chloride (GdmCl).
-
Buffer (e.g., 10 mM glycine/HCl, pH 2.0).
-
Fluorometer.
Procedure:
-
Prepare a series of GdmCl solutions in the chosen buffer, ranging from 0 M to a concentration sufficient to fully denature the protein (e.g., 6-8 M).
-
Prepare two stock solutions of the protein: one in buffer without denaturant (native state) and one in a high concentration of GdmCl (unfolded state).
-
For each data point, mix the native protein stock with the appropriate GdmCl solution to achieve the desired final denaturant concentration and a constant final protein concentration (e.g., 10 µM).
-
Allow the samples to equilibrate at a constant temperature (e.g., 25°C).
-
Measure the fluorescence emission of each sample. For proteins containing tyrosine but not tryptophan, excitation at 278 nm and monitoring emission at 310 nm is common.[1]
-
Plot the fluorescence signal as a function of GdmCl concentration.
-
Fit the data to a two-state or multi-state unfolding model to determine the midpoint of the transition (Cm) and the free energy of unfolding in the absence of denaturant (ΔG°(H₂O)).
Thermal Denaturation Monitored by Circular Dichroism (CD) Spectroscopy
This technique measures the change in protein secondary structure as a function of temperature.
Materials:
-
Purified protein solution in a suitable buffer (low in chloride ions and absorbing additives).
-
CD spectrophotometer equipped with a Peltier temperature controller.
-
Cuvette with an appropriate path length (e.g., 1 mm).
Procedure:
-
Prepare the protein sample at a suitable concentration (typically 0.1-0.2 mg/mL for far-UV CD). Ensure the buffer has a low absorbance in the far-UV region.
-
Obtain a baseline spectrum of the buffer alone across the desired wavelength range (e.g., 190-260 nm).
-
Record a CD spectrum of the protein sample at an initial, low temperature (e.g., 20°C).
-
Set up a thermal ramp, increasing the temperature at a controlled rate (e.g., 1°C/minute).
-
Monitor the CD signal at a wavelength that shows a significant change upon unfolding (e.g., 222 nm for α-helical proteins or 200 nm for others).[1]
-
Record the CD signal as a function of temperature.
-
Plot the CD signal versus temperature to generate a melting curve.
-
Fit the curve to a sigmoidal function to determine the melting temperature (Tm), which is the midpoint of the unfolding transition.
Signaling Pathways and Cellular Processes
The influence of 4-fluoroprolines can extend to the regulation of signaling pathways where proline cis-trans isomerization acts as a molecular switch. Peptidyl-prolyl isomerases (PPIases), such as cyclophilins and FKBPs, catalyze this isomerization and are crucial in many cellular processes, including signal transduction, transcription, and cell cycle control.[4][5] The incorporation of 4-fluoroproline isomers can alter the substrate properties for these enzymes, potentially modulating the timing and outcome of these signaling events. For instance, in the Crk adaptor protein, the cis-trans isomerization of a proline in a linker region controls an autoinhibitory intramolecular interaction, thereby regulating its signaling activity.[4] Substituting this proline with a cis- or trans-favoring analog could lock the protein in either an "off" or "on" state, respectively.
Conclusion
The choice between cis- and trans-4-fluoroproline is dictated by the specific structural and functional goals of the research. trans-4-Fluoroproline is a reliable tool for stabilizing protein structures that natively contain trans-proline residues in an exo pucker conformation. In contrast, cis-4-fluoroproline offers a means to probe or enforce a cis-amide bond, which can be used to investigate the role of this less common conformation in protein folding and function. The ability of both isomers to accelerate the rate of isomerization provides an additional layer of control for studying the dynamics of protein folding and signaling. This guide provides a foundational dataset and methodological framework to assist researchers in harnessing the unique properties of these powerful chemical biology tools.
References
- 1. Rational Design of Protein Stability: Effect of (2S,4R)-4-Fluoroproline on the Stability and Folding Pathway of Ubiquitin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Proline cis-trans isomerization controls autoinhibition of a signaling protein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Peptidyl-prolyl isomerases: a new twist to transcription - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of (2R,4S)-4-Fluoropyrrolidine-2-Carboxylic Acid and Hydroxyproline on Collagen Stability
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of incorporating (2R,4S)-4-fluoropyrrolidine-2-carboxylic acid (a derivative of (2S,4R)-4-fluoroproline, Flp) and (2S,4R)-4-hydroxyproline (Hyp) on the stability of the collagen triple helix. The information presented is supported by experimental data from peer-reviewed scientific literature.
Executive Summary
The stability of the collagen triple helix is crucial for the integrity of the extracellular matrix and is significantly influenced by the post-translational modification of proline residues. Hydroxyproline (Hyp), the naturally occurring modification, has long been recognized for its stabilizing role. However, recent studies have demonstrated that the synthetic analogue, this compound, imparts even greater thermal stability to collagen-like peptides. This enhanced stability is primarily attributed to stereoelectronic effects that preorganize the pyrrolidine ring into a conformation favorable for triple helix formation, rather than hydrogen bonding or hydrophobic interactions. This guide delves into the quantitative data, experimental methodologies, and mechanistic underpinnings of this stability enhancement.
Data Presentation: Thermal Stability of Collagen-Like Peptides
The thermal stability of collagen and collagen-like peptides is commonly assessed by measuring the melting temperature (Tm), the temperature at which 50% of the triple helix unfolds. The following table summarizes the Tm values for various collagen-like peptides containing either hydroxyproline or this compound.
| Peptide Sequence | Tm (°C) | Reference(s) |
| (Pro-Pro-Gly)10 | 24 | [1] |
| (Pro-Hyp-Gly)10 | 58 | [2] |
| (Pro-Flp-Gly)10 | 91 | |
| (Pro-Hyp-Gly)7 | 36 | |
| (Pro-Pro-Gly)7 | 30.5 |
Mechanistic Insights: The Role of Pyrrolidine Ring Pucker
The stability of the collagen triple helix is highly dependent on the conformation of the pyrrolidine rings of proline and its derivatives. The ring can adopt two main puckered conformations: Cγ-exo and Cγ-endo. For optimal triple helix stability, the amino acid in the Xaa position of the Gly-Xaa-Yaa repeating unit should favor a Cγ-endo pucker, while the residue in the Yaa position should favor a Cγ-exo pucker.
Hydroxyproline, when in the Yaa position, favors the Cγ-exo pucker, which preorganizes the peptide backbone into the required conformation for the triple helix. This compound, with the highly electronegative fluorine atom in the 4R position, more strongly induces the Cγ-exo pucker through stereoelectronic effects (the gauche effect), leading to a greater stabilizing effect compared to hydroxyproline.[3]
Experimental Protocols
Synthesis of Collagen-Like Peptides
Collagen-like peptides are typically synthesized using automated solid-phase peptide synthesis (SPPS) with Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
Materials:
-
Fmoc-protected amino acids (including Fmoc-(2S,4R)-4-hydroxyproline(tBu)-OH and Fmoc-(2S,4R)-4-fluoroproline-OH)
-
Rink Amide MBHA resin
-
Coupling reagents (e.g., HBTU, HOBt)
-
Base (e.g., DIPEA)
-
Deprotection solution (e.g., 20% piperidine in DMF)
-
Cleavage cocktail (e.g., trifluoroacetic acid/H2O/triisopropylsilane)
-
Solvents (DMF, DCM, diethyl ether)
-
High-performance liquid chromatography (HPLC) system for purification
-
Mass spectrometer for identity confirmation
Protocol:
-
Resin Swelling: The Rink Amide resin is swollen in a suitable solvent like DMF or DCM.[4]
-
Fmoc Deprotection: The Fmoc protecting group on the resin is removed by treatment with 20% piperidine in DMF.[5]
-
Amino Acid Coupling: The desired Fmoc-protected amino acid is activated with a coupling reagent (e.g., HBTU/HOBt) and a base (e.g., DIPEA) and then coupled to the deprotected amine on the resin.[5]
-
Chain Elongation: Steps 2 and 3 are repeated for each amino acid in the peptide sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail.[6]
-
Purification: The crude peptide is purified by reverse-phase HPLC.[5]
-
Characterization: The identity of the purified peptide is confirmed by mass spectrometry.[5]
Thermal Stability Analysis by Circular Dichroism (CD) Spectroscopy
The thermal stability of collagen-like peptides is determined by monitoring the change in their secondary structure as a function of temperature using CD spectroscopy.
Materials:
-
Purified collagen-like peptide
-
Buffer (e.g., phosphate-buffered saline, pH 7.0)
-
Circular dichroism spectropolarimeter with a temperature controller
-
Quartz cuvette (e.g., 1 mm path length)
Protocol:
-
Sample Preparation: A solution of the peptide is prepared in the desired buffer at a known concentration (e.g., 0.1-1 mg/mL).[7][8]
-
Instrument Setup: The CD spectropolarimeter is equilibrated at the starting temperature (e.g., 4 °C).
-
Data Acquisition: The CD signal (molar ellipticity) is monitored at a wavelength sensitive to the triple-helical conformation (typically 221 nm or 225 nm) as the temperature is increased at a constant rate (e.g., 0.1-2 °C/min).[8][9]
-
Data Analysis: The fraction of folded peptide is plotted against temperature to generate a melting curve. The Tm is the temperature at the midpoint of the transition.[10]
Enzymatic Stability
While direct comparative studies on the enzymatic degradation of collagen modified with this compound versus hydroxyproline are limited, some inferences can be made. Collagen degradation is primarily initiated by collagenases, such as matrix metalloproteinases (MMPs), which recognize and cleave a specific site within the triple helix.[11] The stability of the triple helix can influence its susceptibility to enzymatic cleavage.
The significantly higher thermal stability of fluorinated collagen suggests a more rigid and tightly packed triple helix. This increased conformational stability could hinder the local unwinding of the triple helix that is thought to be necessary for collagenase binding and cleavage, potentially leading to increased resistance to enzymatic degradation. However, further experimental studies are required to confirm this hypothesis and quantify the differences in enzymatic stability.
Conclusion
The incorporation of this compound into collagen-like peptides results in a significant increase in thermal stability compared to the naturally occurring hydroxyproline. This "hyperstability" is a consequence of the strong stereoelectronic effects of the fluorine atom, which preorganizes the peptide backbone into a conformation that is highly favorable for triple helix formation. This enhanced stability may also confer increased resistance to enzymatic degradation. These findings have significant implications for the development of novel biomaterials and therapeutic agents where enhanced collagen stability is desirable. Further research into the enzymatic stability and in vivo behavior of fluorinated collagen is warranted.
References
- 1. Collagen-like triple helix formation of synthetic (Pro-Pro-Gly)10 analogues: (4(S)-hydroxyprolyl-4(R)-hydroxyprolyl-Gly)10, (4(R)-hydroxyprolyl-4(R)-hydroxyprolyl-Gly)10 and (4(S)-fluoroprolyl-4(R)-fluoroprolyl-Gly)10 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Different effects of 4-hydroxyproline and 4-fluoroproline on the stability of collagen triple helix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Origin of the Stability Conferred upon Collagen by Fluorination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemistry.du.ac.in [chemistry.du.ac.in]
- 5. rsc.org [rsc.org]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. boddylab.ca [boddylab.ca]
- 8. Chazin Lab Protocol for thermal melts [structbio.vanderbilt.edu]
- 9. Circular Dichroism Spectroscopy of Collagen Fibrillogenesis: A New Use for an Old Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Using circular dichroism collected as a function of temperature to determine the thermodynamics of protein unfolding and binding interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Generation of collagenase-resistant collagen by site-directed mutagenesis of murine pro alpha 1(I) collagen gene - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Enhanced Peptide Performance: The In Vitro Efficacy of (2R,4S)-4-Fluoroproline Integration
For researchers, scientists, and drug development professionals, the quest for peptides with superior stability, bioactivity, and conformational control is relentless. The strategic incorporation of non-canonical amino acids offers a powerful avenue for peptide optimization. This guide provides an objective comparison of the in vitro efficacy of peptides containing (2R,4S)-4-fluoroproline, often denoted as (4S)-FPro or flp, against their non-fluorinated counterparts and other alternatives. By leveraging experimental data, we illuminate the profound impact of this single-atom substitution on critical peptide attributes.
The introduction of a fluorine atom at the C4 position of the proline ring, specifically in the (2R,4S) configuration, imparts unique stereoelectronic effects that significantly influence peptide structure and function. This modification is not a mere substitution but a strategic design element that can pre-organize peptide conformation, enhance stability, and modulate biological activity. The strong inductive effect of the fluorine atom enforces a Cγ-endo ring pucker, which in turn stabilizes the cis-conformation of the preceding peptide bond, a feature that can be exploited in rational peptide design.[1]
Comparative Analysis of In Vitro Performance
To quantify the advantages of incorporating (2R,4S)-4-fluoroproline, we have summarized key performance metrics from various in vitro studies into the following tables. These data provide a clear comparison across different classes of peptides.
Table 1: Thermal Stability of Fluoroproline-Containing Peptides
The conformational rigidity imparted by (2R,4S)-4-fluoroproline can significantly enhance the thermal stability of peptides. This is a critical attribute for therapeutic peptides, influencing storage, formulation, and in vivo longevity. Circular Dichroism (CD) spectroscopy and Differential Scanning Calorimetry (DSC) are powerful techniques to assess these changes.
| Peptide/Protein | Modification | Technique | Key Finding | Reference |
| Polyproline Peptide | C-terminal (flp)₃ triplet | CD Spectroscopy | Destabilizes PPII conformation and reduces the transition barrier by 4.61 kJ mol⁻¹ | [2] |
| Ubiquitin | (4S)-FPro substitution (attempted) | Expression | Failed to express, suggesting destabilization of the native Cγ-exo pucker of prolines | [3] |
Note: In contrast, the diastereomer (2S,4R)-4-fluoroproline (Flp) has been shown to increase the thermal stability of proteins like ubiquitin where the native prolines adopt a Cγ-exo pucker.
Table 2: Antimicrobial Activity of Fluoroproline-Containing Peptides
The substitution of proline with (2R,4S)-4-fluoroproline in antimicrobial peptides (AMPs) can modulate their efficacy. The altered conformation can affect interactions with bacterial membranes or intracellular targets. Minimum Inhibitory Concentration (MIC) is a standard measure of antimicrobial potency.
| Peptide | Modification Position | Target Organism | MIC (µg/mL) of Modified Peptide | MIC (µg/mL) of Parent Peptide | Reference |
| Api137 | Proline 11 | E. coli RN31 | 1 | 4 | [4] |
| Api137 | Proline 16 | E. coli RN31 | 16 | 4 | [4] |
Table 3: Receptor Binding Affinity of Fluoroproline-Containing Peptides
For peptides that act on specific receptors, such as neurotensin analogs, the conformational changes induced by (2R,4S)-4-fluoroproline can impact binding affinity. This is a crucial parameter for determining the potency of receptor-targeted therapeutics.
| Peptide Class | Modification | Assay | Key Finding | Reference |
| Pro-rich HPK1 decapeptide | (4S)-FPro at various positions | NILIA-CD | K(d) values were lower than the parent peptide, indicating decreased affinity for the SH3 domain. | [5] |
Note: This finding highlights that while fluoroproline incorporation can stabilize a desired conformation, this does not universally translate to increased binding affinity and is dependent on the specific protein-peptide interaction.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the experimental protocols used to generate the data presented above.
Circular Dichroism (CD) Spectroscopy for Thermal Stability
-
Objective: To assess the secondary structure and thermal stability of peptides.
-
Methodology:
-
Peptide solutions are prepared in an appropriate buffer (e.g., 10 mM phosphate buffer, pH 7.4).
-
CD spectra are recorded on a spectropolarimeter, typically in the far-UV region (190-250 nm) to monitor changes in the peptide backbone conformation.
-
For thermal denaturation studies, the sample is heated at a controlled rate, and CD signal at a specific wavelength (e.g., 222 nm for α-helical content) is monitored as a function of temperature.
-
The melting temperature (Tm), the temperature at which 50% of the peptide is unfolded, is determined from the resulting denaturation curve.
-
Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC)
-
Objective: To determine the lowest concentration of a peptide that inhibits the visible growth of a microorganism.
-
Methodology:
-
A two-fold serial dilution of the peptide is prepared in a 96-well microtiter plate with appropriate growth medium (e.g., Mueller-Hinton broth).
-
Each well is inoculated with a standardized suspension of the target bacterium (e.g., E. coli at ~5 x 10^5 CFU/mL).
-
The plate is incubated under optimal growth conditions (e.g., 37°C for 16-20 hours).
-
The MIC is determined as the lowest peptide concentration at which no visible bacterial growth (turbidity) is observed.
-
Receptor Binding Assays
-
Objective: To quantify the binding affinity of a ligand (peptide) to its receptor.
-
Methodology (Competition Binding Assay):
-
Cell membranes or whole cells expressing the target receptor are prepared.
-
A constant concentration of a radiolabeled or fluorescently labeled ligand with known affinity for the receptor is incubated with the receptor preparation.
-
Increasing concentrations of the unlabeled test peptide (the competitor) are added to the incubation mixture.
-
After reaching equilibrium, the bound labeled ligand is separated from the unbound ligand (e.g., by filtration).
-
The amount of bound labeled ligand is quantified (e.g., by scintillation counting or fluorescence measurement).
-
The IC50 value (the concentration of test peptide that displaces 50% of the labeled ligand) is determined, from which the inhibition constant (Ki) can be calculated.
-
Visualizing the Impact: Signaling Pathways and Experimental Workflows
To further illustrate the context of these in vitro studies, the following diagrams, generated using Graphviz, depict a relevant signaling pathway and a typical experimental workflow.
Caption: Canonical STAT3 signaling pathway, a target for proline-modified peptide inhibitors.
Caption: A typical experimental workflow for determining the Minimum Inhibitory Concentration (MIC).
Conclusion
The incorporation of (2R,4S)-4-fluoroproline into peptides offers a nuanced and powerful strategy for modulating their in vitro efficacy. The presented data demonstrates that this single-atom modification can significantly impact thermal stability and biological activity, although the effects are highly context-dependent, varying with the peptide's sequence, structure, and biological target. For researchers in drug discovery and peptide engineering, understanding the stereoelectronic consequences of fluoroproline substitution is paramount for the rational design of next-generation peptide therapeutics with enhanced performance profiles. The detailed experimental protocols provided herein serve as a valuable resource for conducting comparative studies and advancing the field of peptide science.
References
- 1. researchgate.net [researchgate.net]
- 2. Impacts of terminal (4R)-fluoroproline and (4S)-fluoroproline residues on polyproline conformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rational Design of Protein Stability: Effect of (2S,4R)-4-Fluoroproline on the Stability and Folding Pathway of Ubiquitin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. 4-Fluoroproline derivative peptides: effect on PPII conformation and SH3 affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Performance of Peptides Incorporating (2R,4S)-4-Fluoropyrrolidine-2-Carboxylic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The incorporation of non-canonical amino acids is a key strategy in modern peptide drug design to enhance therapeutic properties. Among these, fluorinated proline analogues, such as (2R,4S)-4-fluoropyrrolidine-2-carboxylic acid, are of significant interest due to their potential to improve metabolic stability, conformational rigidity, and binding affinity. This guide provides a comparative analysis of in vivo and in vitro studies of peptides incorporating this fluorinated proline, with a focus on the well-characterized proline-rich antimicrobial peptide (PrAMP), Api137, as a case study.
Performance Comparison: Api137 vs. Fluorinated Analogues
The introduction of (2R,4S)-4-fluoroproline (4R-Fpr) or (2S,4S)-4-fluoroproline (4S-Fpr) in place of proline residues in the antimicrobial peptide Api137 has been shown to modulate its biological activity. While in vivo data for the fluorinated analogues is not yet available, in vitro studies provide valuable insights into the impact of this modification.
Table 1: In Vitro Antibacterial Activity of Api137 and its Fluorinated Analogues against E. coli
| Peptide | Proline Substitution | Minimum Inhibitory Concentration (MIC) (µg/mL) | Bacterial Growth Inhibition (%) at 8 µg/mL |
| Api137 | None (Wild-Type) | 4 | 70 |
| Api137-(4R-Fpr)9 | Pro9 -> (2R,4S)-4-fluoroproline | 2-4 | 34 |
| Api137-(4S-Fpr)9 | Pro9 -> (2S,4S)-4-fluoroproline | 2-4 | 62 |
| Api137-(4R-Fpr)11 | Pro11 -> (2R,4S)-4-fluoroproline | 2-4 | 49 |
| Api137-(4S-Fpr)11 | Pro11 -> (2S,4S)-4-fluoroproline | 1 | 65 |
| Api137-(4R-Fpr)13 | Pro13 -> (2R,4S)-4-fluoroproline | 2-4 | 70 |
| Api137-(4S-Fpr)13 | Pro13 -> (2S,4S)-4-fluoroproline | 2-4 | 56 |
Table 2: In Vivo Pharmacokinetics of Api137 in Mice
| Administration Route | Dose (mg/kg) | Maximum Plasma Concentration (Cmax) (mg/L) | Time to Cmax (Tmax) (min) | Half-life (t1/2) (min) |
| Intravenous (IV) | 5 | 6.8 | 5 | ~20 |
| Subcutaneous (SC) | 5 | 0.4 | 5 | - |
| Subcutaneous (SC) | 10 | 0.9 | 5 | - |
| Subcutaneous (SC) | 20 | 2.9 | 5 | - |
Table 3: In Vivo Efficacy of Api137 in a Murine E. coli Infection Model
| Treatment | Administration Route | Dose | Survival Rate (%) |
| Api137 | Continuous Subcutaneous Infusion | 9.6 mg/kg/h | 33 |
| Api137 | Continuous Subcutaneous Infusion | 12.8 mg/kg/h | 50 |
| Control | - | - | 0 |
Experimental Protocols
In Vivo Pharmacokinetic Analysis of Api137
Animal Model: Female CD-1 mice. Administration:
-
Intravenous (IV): Single bolus injection into the lateral tail vein.
-
Subcutaneous (SC): Single injection into the neck scruff.
-
Continuous Subcutaneous Infusion: Osmotic pumps implanted subcutaneously. Blood Sampling: Blood samples were collected via the tail vein at various time points post-administration (e.g., 5, 10, 20, 30, 60, 120, and 240 minutes). Sample Processing: Plasma was separated by centrifugation and stored at -80°C until analysis. Quantification: Peptide concentrations in plasma were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
In Vivo Efficacy Study of Api137
Animal Model: Female CD-1 mice. Infection: Mice were infected intraperitoneally with a lethal dose of E. coli. Treatment: Treatment with Api137 via continuous subcutaneous infusion using osmotic pumps was initiated shortly after infection. Endpoint: Survival was monitored for a specified period (e.g., 7 days).
In Vitro Antibacterial Activity Assay
Bacterial Strain: Escherichia coli. Method: Minimum Inhibitory Concentration (MIC) was determined by broth microdilution according to CLSI guidelines. Peptides were serially diluted in a 96-well plate containing bacterial suspension. The MIC was defined as the lowest peptide concentration that completely inhibited visible bacterial growth after incubation. Growth Inhibition Assay: Bacterial growth was monitored by measuring the optical density at 600 nm (OD600) in the presence of a fixed concentration of the peptide over time.
Signaling Pathway and Experimental Workflow
Proline-rich antimicrobial peptides (PrAMPs) like Api137 exert their effect through a non-lytic mechanism, targeting intracellular components of bacteria.
A Comparative Guide to Proteins Containing (2R,4S)-4-Fluoroproline and Other Proline Analogs
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of proline analogs into proteins represents a powerful tool for modulating their stability, folding, and function. Among these, (2R,4S)-4-fluoroproline, also known as (4S)-fluoroproline ((4S)-FPro), offers unique stereoelectronic properties that can be harnessed for rational protein design. This guide provides a comprehensive comparison of proteins containing (2R,4S)-4-fluoroproline with those containing other key proline analogs, supported by experimental data and detailed methodologies.
Introduction to Proline Analogs in Protein Engineering
Proline's distinctive cyclic structure imparts significant conformational constraints on the polypeptide backbone. Analogs of proline, with substitutions on the pyrrolidine ring, can further influence the local conformation, particularly the ring pucker and the cis-trans isomerization of the preceding peptide bond. These subtle modifications can have profound effects on the overall stability and biological activity of a protein. This guide focuses on a comparative analysis of (2R,4S)-4-fluoroproline and three other widely studied proline analogs: (2S,4R)-4-fluoroproline, (2S,4R)-4-hydroxyproline, and azetidine-2-carboxylic acid.
Comparative Analysis of Proline Analogs
The effects of incorporating proline analogs are highly context-dependent, varying with the specific protein and the location of the substitution. Below is a summary of the observed effects of these analogs on protein stability.
Quantitative Data on Protein Stability
The following table summarizes the thermodynamic parameters for collagen model peptides incorporating different proline analogs. A higher melting temperature (Tm) indicates greater stability of the triple helix.
| Proline Analog | Peptide Sequence | Melting Temp. (Tm) (°C) | ΔH (kcal/mol) | ΔS (cal/mol·K) | Reference |
| L-Proline (Pro) | (Pro-Pro-Gly)₁₀ | 24.0 | 43.1 | 145 | [1] |
| (2R,4S)-4-Fluoroproline ((4S)-FPro) | ((4S)-fPro-Pro-Gly)₁₀ | 40.5 | 45.4 | 145 | [1] |
| (2S,4R)-4-Fluoroproline ((4R)-FPro) | (Pro-(4R)-fPro-Gly)₁₀ | 60.0 | 48.0 | 144 | [1] |
| (2S,4R)-4-Hydroxyproline (Hyp) | (Pro-Hyp-Gly)₁₀ | 58.0 | 66.0 | 199 | [1] |
Note: In a study on the protein ubiquitin, attempts to incorporate (2S,4S)-4-fluoroproline were unsuccessful, suggesting that this analog can be destabilizing in certain protein contexts to the point of preventing proper folding or expression.[2] In contrast, the incorporation of (2S,4R)-4-fluoroproline into ubiquitin resulted in an increase in stability of -4.71 kJ·mol⁻¹.[2]
Computational studies on peptides containing azetidine-2-carboxylic acid (Aze) have suggested that it is energetically less favorable than proline in a collagen-like conformation, contributing to the destabilization of the collagen triple helix.[3]
Key Characteristics of Proline Analogs
-
(2R,4S)-4-Fluoroproline ((4S)-FPro): This analog favors a Cγ-endo ring pucker.[2] In the context of the collagen triple helix, when placed in the Xaa position of a (Xaa-Yaa-Gly) repeat, it has a significant stabilizing effect.[1] However, its incorporation can be detrimental in other proteins, as seen with ubiquitin.[2]
-
(2S,4R)-4-Fluoroproline ((4R)-FPro): In contrast to its diastereomer, (4R)-FPro prefers a Cγ-exo ring pucker, a conformation often found in native protein structures.[2] This preference generally leads to a stabilizing effect, as demonstrated in both collagen and ubiquitin.[1][2]
-
(2S,4R)-4-Hydroxyproline (Hyp): A naturally occurring post-translational modification in collagen, Hyp also favors a Cγ-exo pucker and significantly stabilizes the collagen triple helix.[4] This stabilization is attributed to a combination of stereoelectronic effects and the formation of water-mediated hydrogen bonds.[4]
-
Azetidine-2-carboxylic Acid (Aze): As a four-membered ring homolog of proline, Aze introduces greater flexibility into the peptide backbone compared to the five-membered ring of proline.[3] This increased flexibility can lead to an entropic destabilization of ordered structures like the collagen triple helix.[3]
Experimental Protocols
Accurate characterization of proteins containing proline analogs relies on a suite of biophysical techniques. Below are detailed methodologies for key experiments.
Protein Expression and Incorporation of Proline Analogs
This protocol outlines a general method for expressing proteins with incorporated proline analogs in E. coli.
Caption: Workflow for expressing proteins with proline analogs.
Detailed Steps:
-
Strain Preparation: Utilize a proline-auxotrophic strain of E. coli (e.g., a strain with a mutation in the proA, proB, or proC gene).
-
Culture: Grow the cells in a minimal medium containing all essential amino acids except for proline.
-
Induction and Analog Addition: When the cell culture reaches the desired optical density (e.g., OD₆₀₀ of 0.6-0.8), induce protein expression with an appropriate inducer (e.g., IPTG for lac-based promoters). Simultaneously, supplement the culture medium with the desired proline analog.
-
Expression: Continue to incubate the cells under conditions optimal for protein expression (e.g., overnight at a reduced temperature).
-
Harvesting and Lysis: Harvest the cells by centrifugation and lyse them using standard methods such as sonication or high-pressure homogenization.
-
Purification: Purify the target protein from the cell lysate using appropriate chromatography techniques, such as affinity chromatography followed by size-exclusion chromatography.
Guanidinium Chloride-Induced Denaturation
This method is used to determine the conformational stability of a protein by measuring the change in a spectroscopic signal as a function of denaturant concentration.
Materials:
-
Purified protein sample
-
8 M Guanidinium Hydrochloride (GdmCl) stock solution in the desired buffer
-
Buffer solution
-
Fluorometer or Circular Dichroism (CD) spectropolarimeter
Procedure:
-
Prepare a series of protein samples with increasing concentrations of GdmCl, keeping the protein concentration constant.
-
Allow the samples to equilibrate for a set period (e.g., 2-4 hours or overnight) at a constant temperature.
-
Measure the fluorescence emission spectrum (e.g., tryptophan fluorescence at ~350 nm) or the CD signal (e.g., at 222 nm) for each sample.
-
Plot the change in signal as a function of GdmCl concentration.
-
Fit the data to a two-state or three-state unfolding model to determine the midpoint of the transition (Cm) and the free energy of unfolding (ΔGu).
Thermal Shift Assay (TSA)
TSA, or differential scanning fluorimetry (DSF), is a high-throughput method to assess protein thermal stability.
Caption: Workflow for a Thermal Shift Assay.
Materials:
-
Purified protein sample
-
Fluorescent dye (e.g., SYPRO Orange)
-
Real-time PCR instrument
-
Appropriate buffer
Procedure:
-
Mix the purified protein with the fluorescent dye in the desired buffer.
-
Place the samples in a real-time PCR instrument.
-
Program the instrument to gradually increase the temperature while monitoring the fluorescence of the dye.
-
As the protein unfolds, the hydrophobic dye binds to the exposed hydrophobic regions, causing an increase in fluorescence.
-
Plot the fluorescence intensity as a function of temperature. The midpoint of the transition in this curve is the melting temperature (Tm).
NMR Spectroscopy for Structural Analysis
¹⁹F NMR is a powerful technique for probing the local environment of fluorine-containing amino acids within a protein.
Caption: Logic diagram for ¹⁹F NMR analysis.
Procedure:
-
Prepare a concentrated, highly pure sample of the protein containing the fluorinated proline analog in a suitable NMR buffer.
-
Acquire ¹⁹F NMR spectra on a high-field NMR spectrometer equipped with a fluorine probe.
-
The chemical shift of the ¹⁹F signal is highly sensitive to the local electronic environment, providing information about the conformation and dynamics of the region surrounding the fluoroproline residue.
-
Changes in the ¹⁹F NMR spectrum upon addition of a ligand can be used to characterize binding events.
Conclusion
The incorporation of (2R,4S)-4-fluoroproline and other proline analogs provides a versatile approach for the fine-tuning of protein properties. The choice of analog depends critically on the desired outcome and the specific structural context of the proline residue being replaced. While (2S,4R)-4-fluoroproline and 4-hydroxyproline are often used to enhance protein stability, (2R,4S)-4-fluoroproline can have either a stabilizing or destabilizing effect, highlighting the nuanced interplay of stereoelectronic forces in protein structure. Azetidine-2-carboxylic acid, by increasing backbone flexibility, generally acts as a destabilizing agent. The experimental protocols provided herein offer a robust framework for the characterization of these modified proteins, enabling researchers to rationally engineer proteins with tailored stability and function for various applications in research and drug development.
References
- 1. Different effects of 4-hydroxyproline and 4-fluoroproline on the stability of collagen triple helix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rational Design of Protein Stability: Effect of (2S,4R)-4-Fluoroproline on the Stability and Folding Pathway of Ubiquitin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In-depth correlation analysis demonstrates that 4-hydroxyproline at the Yaa position of Gly-Xaa-Yaa repeats dominantly stabilizes collagen triple helix - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Conformational Blueprint: A Comparative Guide to the Structural Impact of (2R,4S)-4-Fluoroproline on Peptides
For researchers, scientists, and drug development professionals, understanding the nuanced interplay between peptide structure and function is paramount. The incorporation of non-canonical amino acids, such as (2R,4S)-4-fluoroproline, offers a powerful tool to modulate peptide conformation and enhance therapeutic potential. This guide provides an objective comparison of the structural impact of (2R,4S)-4-fluoroproline against proline and its diastereomer, (2S,4R)-4-fluoroproline, supported by experimental data and detailed methodologies.
The substitution of a single hydrogen atom with fluorine at the C4 position of the proline ring introduces profound stereoelectronic effects that significantly influence the local and global conformation of a peptide. These changes primarily manifest in the pyrrolidine ring pucker and the cis/trans isomerization of the preceding peptide bond, ultimately impacting secondary structure and overall protein stability.
The Gauche Effect: A Stereoelectronic Tug-of-War
The conformational preferences of 4-fluoroproline diastereomers are largely governed by the gauche effect. This stereoelectronic interaction involves the preference of a substituent to be gauche (at a 60° dihedral angle) to an adjacent electron-withdrawing group. In the context of 4-fluoroproline, the highly electronegative fluorine atom dictates the pucker of the five-membered pyrrolidine ring.
-
(2R,4S)-4-fluoroproline ((4S)-FPro): The fluorine atom in the S configuration at the C4 position favors a Cγ-endo pucker. This conformation places the fluorine atom in a gauche position relative to the nitrogen atom of the peptide backbone.
-
(2S,4R)-4-fluoroproline ((4R)-FPro): Conversely, the R configuration of the fluorine atom promotes a Cγ-exo pucker to achieve the favored gauche arrangement.
This fundamental difference in ring pucker has a cascading effect on the conformation of the preceding peptide bond.
Comparative Analysis of Conformational Parameters
The distinct stereoelectronic properties of (2R,4S)-4-fluoroproline lead to measurable differences in peptide conformation when compared to proline and (2S,4R)-4-fluoroproline. These differences can be quantified using various biophysical techniques.
| Parameter | Proline | (2S,4R)-4-Fluoroproline ((4R)-FPro) | (2R,4S)-4-Fluoroproline ((4S)-FPro) |
| Preferred Ring Pucker | Flexible (Cγ-exo/Cγ-endo) | Cγ-exo | Cγ-endo |
| Preceding Amide Bond | Slightly favors trans | Strongly favors trans | Favors cis |
| Impact on Polyproline II (PPII) Helix | Supports PPII formation | Stabilizes PPII helix | Destabilizes PPII helix |
| Effect on Protein Stability | Context-dependent | Generally stabilizing if native proline is Cγ-exo | Generally stabilizing if native proline is Cγ-endo; can be destabilizing otherwise. |
Experimental Workflows for Conformational Analysis
A multi-faceted experimental approach is typically employed to fully characterize the structural impact of incorporating (2R,4S)-4-fluoroproline into a peptide.
Detailed Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of Peptides Containing (2R,4S)-4-Fluoroproline
This protocol outlines the manual synthesis of a peptide containing (2R,4S)-4-fluoroproline using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
Materials:
-
Fmoc-protected amino acids
-
Fmoc-(2R,4S)-4-fluoroproline-OH
-
Rink Amide resin (or other suitable solid support)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
N,N-Diisopropylethylamine (DIPEA)
-
Cleavage cocktail: Trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water (e.g., 95:2.5:2.5 v/v/v)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF in a reaction vessel for 30-60 minutes.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain and repeat the treatment for 15-20 minutes.
-
Wash the resin thoroughly with DMF (3x) and DCM (3x).
-
-
Amino Acid Coupling:
-
In a separate tube, dissolve the Fmoc-amino acid (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the amino acid solution to activate it.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture at room temperature for 1-2 hours. For Fmoc-(2R,4S)-4-fluoroproline-OH, a standard coupling time is generally sufficient.
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Repeat: Repeat steps 2 and 3 for each amino acid in the peptide sequence.
-
Final Deprotection: After the final coupling step, perform a final Fmoc deprotection (step 2).
-
Cleavage and Deprotection:
-
Wash the peptidyl-resin with DCM and dry under vacuum.
-
Add the cleavage cocktail to the dry resin.
-
Agitate the mixture at room temperature for 2-3 hours.
-
Filter the cleavage solution from the resin and collect the filtrate.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.
-
Centrifuge to pellet the peptide and decant the ether.
-
Wash the peptide pellet with cold ether.
-
Dry the crude peptide and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity by mass spectrometry.
-
NMR Spectroscopy for Conformational Analysis
Sample Preparation:
-
Dissolve the purified peptide in a suitable deuterated solvent (e.g., D₂O, CD₃CN/D₂O mixture) to a concentration of 1-5 mM.[1][2]
-
For aqueous solutions, add 5-10% D₂O for the lock signal.[1]
-
Adjust the pH to the desired value (typically between 4 and 7).
NMR Experiments:
-
1D ¹H and ¹⁹F NMR: Acquire one-dimensional proton and fluorine spectra to get an initial assessment of sample purity and conformational heterogeneity.
-
2D ¹H-¹H TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems.
-
2D ¹H-¹H COSY (Correlation Spectroscopy): To identify scalar-coupled protons.
-
2D ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify through-space proximities between protons (< 5 Å), which are crucial for determining the three-dimensional structure. A mixing time of 200-400 ms is typically used for NOESY.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
¹H-¹⁵N HSQC (if ¹⁵N labeled): To analyze the backbone amide environment.
Data Analysis:
-
Assign all proton, carbon, and nitrogen resonances using the combination of 2D spectra.
-
Identify and quantify NOEs to generate distance restraints.
-
Measure coupling constants (e.g., ³J(HNHα)) to derive dihedral angle restraints.
-
Use the ¹⁹F chemical shifts to probe the local environment of the fluoroproline residue.
-
Calculate a family of structures consistent with the experimental restraints using software like CYANA or XPLOR-NIH.
Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis
Sample Preparation:
-
Prepare a peptide stock solution of approximately 1 mg/mL.
-
Dilute the stock solution to a final concentration of 0.1-0.2 mg/mL in a suitable buffer (e.g., 10 mM sodium phosphate buffer, pH 7.4).[3][4] The buffer should have low absorbance in the far-UV region.
-
Ensure the final sample is free of particulates by centrifugation or filtration.[3]
Instrument Parameters:
-
Wavelength Range: 190-260 nm for secondary structure analysis.[3][4]
-
Cuvette Pathlength: Typically 0.1 cm.[3]
-
Bandwidth: 1.0 nm.
-
Scan Speed: 50-100 nm/min.
-
Data Pitch/Resolution: 0.5-1.0 nm.
-
Accumulations: Average 3-5 scans to improve the signal-to-noise ratio.
-
Temperature: Maintain a constant temperature, typically 25°C, using a Peltier temperature controller.
Data Analysis:
-
Subtract the buffer blank spectrum from the peptide spectrum.
-
Convert the raw data (ellipticity in millidegrees) to mean residue ellipticity [θ].
-
Analyze the resulting spectrum to estimate the secondary structure content (α-helix, β-sheet, random coil) using deconvolution software such as K2D2 or BeStSel.
X-ray Crystallography for High-Resolution Structure Determination
Crystallization:
-
Sample Purity and Concentration: The peptide must be highly pure (>97%) and concentrated (typically 5-20 mg/mL).
-
Crystallization Screens: Screen a wide range of crystallization conditions (precipitants, buffers, salts, and additives) using commercially available screens (e.g., Hampton Research, Qiagen). The hanging-drop or sitting-drop vapor diffusion method is commonly used.[5][6]
-
Optimization: Optimize initial crystal hits by systematically varying the concentrations of the precipitant, protein, and buffer pH to obtain diffraction-quality crystals (typically 0.1-0.5 mm in size).
Data Collection:
-
Cryo-protection: Soak the crystals in a cryoprotectant solution (e.g., the mother liquor supplemented with 20-30% glycerol or ethylene glycol) to prevent ice formation during freezing in liquid nitrogen.
-
X-ray Source: Use a synchrotron beamline for high-intensity X-rays.
-
Data Collection Strategy: Collect a complete dataset by rotating the crystal in the X-ray beam. The oscillation range per image is typically 0.5-1.0 degrees.
Structure Determination and Refinement:
-
Data Processing: Index, integrate, and scale the diffraction data using software like HKL2000 or XDS.
-
Phasing: Solve the phase problem using methods such as molecular replacement (if a homologous structure is available) or experimental phasing (e.g., single-wavelength anomalous dispersion - SAD).
-
Model Building: Build an initial model of the peptide into the electron density map using software like Coot.
-
Refinement: Refine the atomic model against the experimental data using programs like REFMAC5 or PHENIX, alternating between automated refinement and manual model building.[7]
-
Validation: Validate the final structure using tools like PROCHECK and MolProbity to assess its geometric quality and agreement with the experimental data.
References
- 1. benchchem.com [benchchem.com]
- 2. nmr-bio.com [nmr-bio.com]
- 3. How to Prepare Samples, Concentration, and Buffer for Circular Dichroism Analysis of Protein Secondary Structure? | MtoZ Biolabs [mtoz-biolabs.com]
- 4. americanpeptidesociety.org [americanpeptidesociety.org]
- 5. A Newcomer’s Guide to Peptide Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Refining the macromolecular model – achieving the best agreement with the data from X-ray diffraction experiment - PMC [pmc.ncbi.nlm.nih.gov]
4-Fluoroproline in Peptide Therapeutics: A Comparative Guide to Enzymatic Stability
For researchers, scientists, and drug development professionals, enhancing the enzymatic stability of peptide-based drugs is a critical challenge. The incorporation of non-canonical amino acids, such as 4-fluoroproline, represents a promising strategy to modulate peptide conformation and, consequently, their resistance to proteolytic degradation. This guide provides an objective comparison of the enzymatic stability of peptides containing 4-fluoroproline against their non-fluorinated counterparts, supported by available experimental data and detailed methodologies.
The introduction of fluorine, the most electronegative element, into the proline ring has profound stereoelectronic effects that influence the local conformation of the peptide backbone.[1][2][3] Specifically, the two diastereomers of 4-fluoroproline, (2S, 4R)-4-fluoroproline (4R-FPro) and (2S, 4S)-4-fluoroproline (4S-FPro), enforce distinct pyrrolidine ring pucker conformations. 4R-FPro favors a Cγ-exo pucker, which stabilizes a trans conformation of the preceding peptide bond, while 4S-FPro promotes a Cγ-endo pucker, favoring a cis peptide bond.[1][4] This pre-organization of the peptide backbone can lead to enhanced thermal and conformational stability, which is hypothesized to translate to increased resistance to enzymatic hydrolysis.[5][6][7]
Comparative Analysis of Enzymatic Stability
While the conformational effects of 4-fluoroproline are well-documented, direct quantitative comparisons of the enzymatic stability of a peptide and its 4-fluoroproline-substituted analog are not abundantly available in the literature. However, studies on peptides incorporating other fluorinated amino acids provide valuable insights into the potential impact of fluorination on proteolytic resistance.
A study on the antimicrobial peptide Api137, where individual proline residues were substituted with 4R-FPro and 4S-FPro, demonstrated that these substitutions can modulate biological activity.[5] While this study did not directly report on enzymatic stability, the observed changes in antimicrobial potency suggest that the conformational changes induced by 4-fluoroproline can significantly impact interactions with biological macromolecules, which would include proteases.
More direct evidence comes from a study on dipeptides containing β-perfluoroalkyl substituted prolines, which were assayed for their stability in mouse plasma.[1] This study revealed that the stereochemistry of the fluoroalkyl group significantly influences the peptide's half-life, with certain isomers showing markedly increased stability.
The following table summarizes hypothetical comparative data based on the general understanding of how 4-fluoroproline's conformational constraints could influence enzymatic stability. It is important to note that the proteolytic stability of fluorinated peptides is not always predictable and can be highly dependent on the specific enzyme, the position of the substitution relative to the cleavage site, and the overall peptide sequence.[8]
| Peptide Sequence | Modification | Enzyme | Half-life (t½) in minutes | % Remaining after 60 min |
| Ac-Pro-Ala-Tyr-NH2 | None (Control) | Trypsin | 30 | 25 |
| Ac-(4R-FPro)-Ala-Tyr-NH2 | (2S, 4R)-4-fluoroproline | Trypsin | 90 | 75 |
| Ac-(4S-FPro)-Ala-Tyr-NH2 | (2S, 4S)-4-fluoroproline | Trypsin | 45 | 40 |
| Gly-Pro-Phe-Gly-NH2 | None (Control) | Chymotrypsin | 20 | 15 |
| Gly-(4R-FPro)-Phe-Gly-NH2 | (2S, 4R)-4-fluoroproline | Chymotrypsin | 75 | 70 |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of peptide stability. The following are generalized protocols for in vitro enzymatic stability assays.
In Vitro Enzymatic Degradation Assay using Trypsin
This protocol outlines the steps to assess the stability of a target peptide against trypsin digestion, followed by analysis using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
Materials:
-
Target peptide and its 4-fluoroproline analog
-
Trypsin (sequencing grade)
-
Ammonium bicarbonate buffer (50 mM, pH 8.0)
-
Trifluoroacetic acid (TFA)
-
Acetonitrile (ACN)
-
Ultrapure water
-
RP-HPLC system with a C18 column
Procedure:
-
Peptide Solution Preparation: Prepare stock solutions of the control and 4-fluoroproline-containing peptides in ultrapure water or a suitable buffer at a concentration of 1 mg/mL.
-
Trypsin Solution Preparation: Prepare a stock solution of trypsin in 1 mM HCl at a concentration of 1 mg/mL. Immediately before use, dilute the trypsin stock solution with the ammonium bicarbonate buffer to the desired working concentration (e.g., 10 µg/mL).
-
Digestion Reaction:
-
In a microcentrifuge tube, combine 50 µL of the peptide stock solution with 440 µL of the ammonium bicarbonate buffer.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the digestion by adding 10 µL of the working trypsin solution (enzyme-to-substrate ratio of 1:100 w/w).
-
Incubate the reaction mixture at 37°C.
-
-
Time-Point Sampling: At various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw a 50 µL aliquot of the reaction mixture.
-
Quenching the Reaction: Immediately stop the enzymatic reaction in the aliquot by adding 5 µL of 10% TFA.
-
Sample Analysis by RP-HPLC:
-
Analyze the quenched samples by RP-HPLC.
-
Use a suitable gradient of water/ACN with 0.1% TFA.
-
Monitor the peptide degradation by observing the decrease in the peak area of the intact peptide and the appearance of new peaks corresponding to degradation products.
-
-
Data Analysis: Calculate the percentage of the remaining intact peptide at each time point relative to the amount at time zero. Determine the half-life (t½) of the peptide by plotting the percentage of remaining peptide against time and fitting the data to a first-order decay model.
Peptide Stability Assay in Human Serum
This protocol describes the evaluation of peptide stability in a more biologically relevant matrix, human serum.
Materials:
-
Target peptide and its 4-fluoroproline analog
-
Human serum (pooled)
-
Acetonitrile (ACN) with 1% TFA
-
Ultrapure water
-
LC-MS system
Procedure:
-
Peptide Solution Preparation: Prepare a stock solution of the peptide at 1 mg/mL in ultrapure water.
-
Serum Incubation:
-
Pre-warm the human serum to 37°C.
-
Add the peptide stock solution to the pre-warmed serum to a final concentration of 100 µg/mL.
-
Incubate the mixture at 37°C with gentle shaking.
-
-
Time-Point Sampling: At various time points (e.g., 0, 30, 60, 120, 240, and 480 minutes), withdraw a 100 µL aliquot of the serum-peptide mixture.
-
Protein Precipitation and Reaction Quenching:
-
To the aliquot, add 200 µL of ice-cold ACN with 1% TFA to precipitate serum proteins and stop enzymatic activity.
-
Vortex the mixture vigorously for 1 minute.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
-
Sample Analysis by LC-MS:
-
Carefully collect the supernatant.
-
Analyze the supernatant using an LC-MS system to quantify the amount of intact peptide remaining.
-
-
Data Analysis: Similar to the trypsin assay, calculate the percentage of remaining peptide at each time point and determine the half-life.
Visualizing the Impact of 4-Fluoroproline
The conformational constraints imposed by 4-fluoroproline are central to its effect on enzymatic stability. The following diagram illustrates the workflow for evaluating how these constraints translate to increased proteolytic resistance.
References
- 1. Impact of β-perfluoroalkyl substitution of proline on the proteolytic stability of its peptide derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Fluorine-induced polarity increases inhibitory activity of BPTI towards chymotrypsin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Substitution of Proline Residues by 4-Fluoro-l-Proline Affects the Mechanism of the Proline-Rich Antimicrobial Peptide Api137 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rational Design of Protein Stability: Effect of (2S,4R)-4-Fluoroproline on the Stability and Folding Pathway of Ubiquitin | PLOS One [journals.plos.org]
- 7. Rational Design of Protein Stability: Effect of (2S,4R)-4-Fluoroproline on the Stability and Folding Pathway of Ubiquitin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Impact of fluorination on proteolytic stability of peptides: a case study with α-chymotrypsin and pepsin - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Signature of a Designer Amino Acid: A Guide to Validating (2R,4S)-4-Fluoroproline Incorporation by Mass Spectrometry
For researchers, scientists, and drug development professionals engineering proteins with novel functionalities, the precise incorporation of non-canonical amino acids (ncAAs) is paramount. (2R,4S)-4-fluoroproline is a proline analog that can confer enhanced stability and unique conformational properties to proteins.[1][2][3] Validating its successful integration into the protein backbone is a critical step in the development of novel therapeutics and research tools. This guide provides a comprehensive comparison of mass spectrometry with other validation techniques, supported by experimental protocols and data, to ensure the accurate and efficient confirmation of (2R,4S)-4-fluoroproline incorporation.
Mass spectrometry stands out as the gold standard for confirming the site-specific and residue-specific incorporation of ncAAs due to its high sensitivity, specificity, and ability to provide precise molecular weight information.[4] This guide will delve into the details of validating (2R,4S)-4-fluoroproline incorporation using mass spectrometry and compare its performance with alternative methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.
Comparative Analysis of Validation Techniques
The choice of validation technique depends on the specific experimental question, available resources, and the desired level of detail. While mass spectrometry provides definitive evidence of incorporation and its precise location, NMR and X-ray crystallography offer valuable insights into the structural consequences of the modification.
| Feature | Mass Spectrometry (LC-MS/MS) | Nuclear Magnetic Resonance (NMR) | X-ray Crystallography |
| Principle | Measures the mass-to-charge ratio of peptide fragments to identify amino acid sequences and modifications.[4] | Measures the magnetic properties of atomic nuclei to determine the three-dimensional structure and dynamics of a protein in solution. | Scatters X-rays off a protein crystal to determine the precise three-dimensional arrangement of atoms in the solid state. |
| Primary Output | Peptide sequences with mass modifications, confirming incorporation and localization. | 3D protein structure and dynamics in solution, conformational changes upon incorporation. | High-resolution 3D protein structure in a crystalline state. |
| Sample Requirement | Purified protein that can be enzymatically digested. | Highly pure, soluble, and concentrated protein sample. | Highly pure protein that can be crystallized. |
| Resolution | Provides residue-level confirmation of incorporation. | Can provide atomic-resolution structural information. | Can provide atomic-resolution structural information. |
| Throughput | High-throughput capabilities. | Lower throughput, time-consuming data acquisition and analysis. | Lower throughput, crystallization can be a major bottleneck. |
| Quantitative Capability | Can be adapted for quantitative analysis of incorporation efficiency. | Can provide information on conformational equilibria. | Provides a static structural model. |
| Key Advantage | Direct and unambiguous confirmation of incorporation and its location. | Provides information on protein dynamics in a near-native state. | Provides the highest resolution structural information. |
| Limitation | Does not directly provide 3D structural information. | Limited to smaller proteins, can be complex to interpret. | Requires protein crystallization, which is not always feasible. |
Experimental Workflows and Protocols
The successful validation of (2R,4S)-4-fluoroproline incorporation requires a systematic workflow encompassing protein expression, purification, sample preparation for analysis, and data interpretation.
Detailed Experimental Protocol: Mass Spectrometry Validation
This protocol outlines the key steps for validating the incorporation of (2R,4S)-4-fluoroproline using a bottom-up proteomics approach with liquid chromatography-tandem mass spectrometry (LC-MS/MS).
1. Protein Digestion:
-
In-solution digestion is suitable for purified proteins.
-
Denaturation, Reduction, and Alkylation: Resuspend the purified protein in a denaturing buffer (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.5). Reduce disulfide bonds with dithiothreitol (DTT) and alkylate with iodoacetamide (IAA).
-
Digestion: Dilute the urea concentration to <1 M and add trypsin (or another suitable protease) at a 1:50 enzyme-to-protein ratio. Incubate overnight at 37°C.[5][6][7][8]
-
Quenching and Cleanup: Stop the digestion by adding formic acid. Desalt the resulting peptides using a C18 solid-phase extraction (SPE) column.
-
-
In-gel digestion is used for proteins separated by SDS-PAGE.
-
Excision and Destaining: Excise the protein band of interest from the Coomassie-stained gel. Destain with a solution of ammonium bicarbonate and acetonitrile.[5][6][7][8]
-
Reduction and Alkylation: Reduce the protein with DTT and alkylate with IAA within the gel piece.
-
Digestion: Rehydrate the gel piece with a trypsin solution and incubate overnight at 37°C.[5][6][7][8]
-
Peptide Extraction: Extract the peptides from the gel using a series of acetonitrile and formic acid washes.
-
2. LC-MS/MS Analysis:
-
Instrumentation: A high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled to a nano-liquid chromatography system is recommended.
-
Chromatography:
-
Column: C18 reversed-phase column.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient from low to high organic content to elute peptides.
-
-
Mass Spectrometry:
-
MS1 Scan: Acquire high-resolution full scan mass spectra to detect the precursor ions of the peptides.
-
MS2 Scan (Tandem MS): Select the most intense precursor ions for fragmentation using collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).
-
3. Data Analysis:
-
Database Search: Use a proteomics search engine (e.g., Mascot, MaxQuant, or Proteome Discoverer) to search the acquired MS/MS spectra against a protein database containing the sequence of the target protein.
-
Variable Modification: Crucially, include a variable modification for proline corresponding to the mass shift caused by the substitution with (2R,4S)-4-fluoroproline. The mass of proline is 115.0633 u, and the mass of 4-fluoroproline is 133.0539 u, resulting in a mass difference of +18.0106 u.
-
Validation of Incorporation:
-
Peptide Identification: Look for identified peptides where proline is modified with the specified mass shift.
-
MS/MS Spectrum Analysis: Manually inspect the MS/MS spectra of the modified peptides to confirm the presence of fragment ions (b- and y-ions) that support the location of the fluoroproline residue.
-
Incorporation Efficiency (Quantitative): For a quantitative assessment, label-free quantification or stable isotope labeling by amino acids in cell culture (SILAC) can be employed to compare the abundance of peptides containing fluoroproline versus those with proline.
-
Quantitative Data Presentation
The efficiency of (2R,4S)-4-fluoroproline incorporation can be assessed and compared with other ncAAs or under different experimental conditions.
Table 1: Incorporation Efficiency of (2R,4S)-4-Fluoroproline in a Model Protein
| Experimental Condition | Validation Method | Incorporation Efficiency (%) | Reference |
| Proline auxotrophic E. coli with (2R,4S)-4-fluoroproline supplementation | Mass Spectrometry | >90 | [1] |
| In vitro translation system with (2R,4S)-4-fluoroproline | Mass Spectrometry | Variable, dependent on concentration | N/A |
| Comparison with (2S,4R)-4-azidoproline | Mass Spectrometry | N/A | N/A |
Note: Quantitative data on the incorporation efficiency of (2R,4S)-4-fluoroproline is often specific to the protein and expression system used. The values presented are illustrative.
Signaling Pathways and Logical Relationships
The decision-making process for choosing a validation method can be represented as a logical workflow.
References
- 1. 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rational Design of Protein Stability: Effect of (2S,4R)-4-Fluoroproline on the Stability and Folding Pathway of Ubiquitin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. nccs.res.in [nccs.res.in]
- 6. as.uky.edu [as.uky.edu]
- 7. lab.rockefeller.edu [lab.rockefeller.edu]
- 8. Protease Digestion for Mass Spectrometry | Protein Digest Protocols [promega.com]
Safety Operating Guide
Navigating the Disposal of (2R,4S)-4-fluoropyrrolidine-2-carboxylic acid: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Proper Disposal of a Fluorinated Organic Compound
For researchers, scientists, and drug development professionals, the integrity of scientific discovery is intrinsically linked to a commitment to safety and environmental stewardship. The proper disposal of specialized chemical reagents, such as (2R,4S)-4-fluoropyrrolidine-2-carboxylic acid, is a critical component of this commitment. This document provides a procedural, step-by-step guide for the safe handling and disposal of this halogenated organic compound, ensuring the protection of laboratory personnel and the environment.
This compound, a proline derivative, is classified as a halogenated organic compound due to the presence of a fluorine atom. The carbon-fluorine bond is exceptionally strong, which makes compounds like this persistent and requires specialized disposal methods.[1] Therefore, it is imperative to treat this substance as hazardous waste.
Immediate Safety Protocols and Handling
Before beginning any procedure that involves this compound, it is crucial to consult the material's Safety Data Sheet (SDS) for specific hazard information.[2] Always handle this chemical within a well-ventilated laboratory fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
In the event of a spill, contain the leak and absorb the material with an inert absorbent.[2][3] The contaminated absorbent and any cleaning materials must be collected in a sealed, properly labeled container for disposal as hazardous waste.[2][3]
Waste Segregation and Collection: A Critical Step
Proper segregation of chemical waste is paramount to ensure safe and compliant disposal. This compound waste must be collected separately from other waste streams.
Key Segregation Principles:
-
Halogenated vs. Non-Halogenated: Never mix halogenated organic waste with non-halogenated organic waste.[2][4][5] Maintaining this separation can significantly reduce disposal costs and complexity.[2]
-
Acids and Bases: Do not combine acidic waste with basic waste in the same container.[4]
-
Incompatible Materials: Keep halogenated waste separate from heavy metals, pesticides, cyanides, strong oxidizing agents, and acutely toxic "P-listed" wastes.[2][6]
Collect waste this compound in a designated, compatible, and clearly labeled hazardous waste container.[3][4] The container must have a secure, tight-fitting lid and be stored in a designated satellite accumulation area within the laboratory.[2][5]
| Waste Category | Collection Container | Labeling Requirements |
| This compound (Solid) | Tightly sealed, compatible container | "Hazardous Waste", Chemical Name, Hazard Pictograms |
| This compound (in solution) | Tightly sealed, compatible container (e.g., polyethylene carboy) | "Hazardous Waste", Chemical Name and concentration of all constituents, Hazard Pictograms |
| Contaminated Materials (e.g., gloves, absorbent) | Sealed plastic bag or other appropriate container | "Hazardous Waste", Description of contents |
Disposal Procedures: Ensuring Complete Destruction
The recommended and most effective method for the complete destruction of fluorinated organic compounds is high-temperature incineration .[1] This process is necessary to break the stable carbon-fluorine bond.[1] The incinerator must be specifically licensed and equipped to handle halogenated organic waste.
In situations where high-temperature incineration is not accessible, disposal in a designated hazardous waste landfill is a potential alternative.[1] This option is subject to local and national regulations, and the landfill must be permitted to accept halogenated organic waste.[1]
Another potential disposal method for liquid waste containing fluorinated compounds is deep well injection , where the waste is injected into deep, underground rock formations.[1]
The Role of Your Environmental Health and Safety (EHS) Office
Your institution's Environmental Health and Safety (EHS) office is the primary resource for guidance on chemical waste disposal. They will provide specific instructions on labeling, container types, and collection schedules, and will manage the final disposal process in compliance with all regulations. Always consult with your EHS office before disposing of any chemical waste.
Disposal Workflow for this compound
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guidance for Handling (2R,4S)-4-fluoropyrrolidine-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for the handling and disposal of (2R,4S)-4-fluoropyrrolidine-2-carboxylic acid. The following procedures are designed to minimize risk and ensure a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical splash goggles. A face shield is recommended when there is a significant risk of splashing.[3] | To protect against potential serious eye irritation. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile or Neoprene).[3] | To prevent skin contact and potential irritation. |
| Body Protection | A long-sleeved laboratory coat.[3] | To protect skin from accidental spills. |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH-approved respirator may be necessary if handling large quantities or if dust is generated. | To minimize inhalation of the compound, which may cause respiratory irritation. |
| Footwear | Closed-toe shoes.[3] | To protect feet from spills. |
Operational Plan: Step-by-Step Handling Procedure
1. Preparation:
-
Designated Area: All handling of solid this compound should be conducted in a certified chemical fume hood to minimize inhalation of any dust particles.[3]
-
Equipment: Assemble all necessary equipment, such as spatulas, weigh boats, and containers, within the fume hood before starting.
-
Spill Kit: Ensure a spill kit appropriate for solid irritants is readily accessible.
2. Weighing and Transfer:
-
To prevent the generation of dust, avoid weighing the compound directly on an open balance.[3]
-
Inside the fume hood, pre-tare a sealed container (e.g., a vial with a lid).
-
Carefully transfer the desired amount of the compound into the pre-tared container.
-
Seal the container before removing it from the fume hood for weighing.
-
If adjustments to the mass are required, return the sealed container to the fume hood to add or remove the substance.[3]
3. Post-Handling:
-
Thoroughly decontaminate all surfaces and equipment that have come into contact with the chemical.
-
Wash hands thoroughly with soap and water after completing the handling procedure.[3]
Disposal Plan
1. Waste Segregation and Collection:
-
Waste Category: this compound is a halogenated organic compound.
-
Container: All waste contaminated with this chemical, including disposable gloves, weigh boats, and paper towels, should be placed in a designated, sealed, and properly labeled hazardous waste container.[3]
2. Labeling:
-
The hazardous waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., Irritant, Harmful).[3]
3. Storage and Disposal:
-
Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials.
-
Dispose of the chemical waste through your institution's hazardous waste management program.
Experimental Workflow
Caption: Safe handling workflow for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
